Product packaging for Pennogenin(Cat. No.:CAS No. 507-89-1)

Pennogenin

货号: B1253130
CAS 编号: 507-89-1
分子量: 430.6 g/mol
InChI 键: SYYHBUHOUUETMI-WJOMMTHPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pennogenin is a spirostanol steroidal sapogenin that serves as a key aglycone for a range of biologically active glycosides, primarily isolated from plants of the Paris genus, such as Paris polyphylla var. yunnanensis . This compound and its glycosylated derivatives are of significant interest in multiple pharmacological research areas. In anticancer research, this compound steroidal saponins demonstrate marked anti-proliferative activity against human liver cancer cells (HepG2), inducing apoptosis with IC50 values in the low micromolar range (e.g., 9.7 µM to 13.5 µM) . Recent metabolic research has revealed that a specific this compound glycoside, this compound 3-O-β-chacotrioside (P3C), attenuates hypertrophied lipid accumulation in adipocytes . Its mechanism involves downregulating key adipogenic and lipogenic transcription factors like PPARγ and C/EBPα, while enhancing mitochondrial oxidative capacity by upregulating fatty acid oxidation genes such as PGC1α and CPT1a, and increasing oxygen consumption and ATP production . Furthermore, this compound glycosides are strong platelet agonists and promote hemostasis in vivo . Studies on this compound tetraglycoside show it stimulates secretion-dependent platelet aggregation, a process mediated through ADP receptor signaling pathways and phosphatidylinositol-3-kinase (PI3K) . Related research also indicates that these glycosides can induce rat myometrial contraction via the PLC-IP3 and RhoA/Rho kinase signaling pathways, leading to phosphorylation of MLC20 . The sugar moiety attached to the this compound aglycone is critical for its diverse biological activities . This product is provided for research purposes to further explore these and other potential mechanisms. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O4 B1253130 Pennogenin CAS No. 507-89-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-8,16-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYHBUHOUUETMI-WJOMMTHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80903924
Record name Pennogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507-89-1
Record name Pennogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Activities of Pennogenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pennogenin, a steroidal sapogenin primarily isolated from plants of the Paris genus, has emerged as a molecule of significant interest in pharmacological research.[1] As an aglycone, it forms the core structure of various naturally occurring saponins, which themselves exhibit a wide range of biological effects.[2] Extensive in vitro studies have demonstrated that this compound and its glycosides possess potent anticancer, metabolic-regulating, antifungal, and anti-inflammatory properties. The primary mechanisms of action involve the induction of apoptosis and autophagy, cell cycle arrest, and the modulation of critical signaling pathways, including the PI3K/Akt/mTOR and MAPK cascades.[3][4][5] This document provides an in-depth technical overview of the multifaceted biological activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways to support ongoing research and drug development efforts.

Anticancer Activities

This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including colon, liver, breast, and prostate cancers.[3][4] The anticancer mechanisms are multifactorial, primarily revolving around the induction of programmed cell death (apoptosis), cell cycle arrest, and the generation of oxidative stress.

Induction of Apoptosis and Oxidative Stress

A primary anticancer mechanism of this compound is the induction of apoptosis. In human colon cancer HCT-116 cells, this compound treatment leads to a significant accumulation of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential (MMP).[3] This disruption of mitochondrial homeostasis is a key trigger for the intrinsic apoptotic pathway. The increase in oxidative stress is further evidenced by elevated levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, and a concurrent reduction in cellular antioxidant levels.[3]

Mechanistically, this compound promotes apoptosis by upregulating the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2.[3] Studies on pennogenyl saponins have confirmed their ability to activate both caspase-dependent and -independent apoptotic cascades.[4] The extrinsic pathway of apoptosis, involving death receptors and the activation of caspase-8, has also been implicated in the activity of this compound glycosides.[6][7]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. Pennogenyl saponins PS1 and PS2 were found to cause G2/M phase arrest in human hepatocellular carcinoma HepG2 cells.[4] This cell cycle blockade is associated with the inhibition of key regulatory proteins such as cyclin-dependent kinase 1 (CDK1).[4] In colon cancer cells, this compound treatment significantly decreased the levels of cyclin D1, a protein crucial for the G1/S phase transition, further contributing to its anti-proliferative effects.[3]

Modulation of Autophagy

Autophagy, a cellular process of self-degradation, is another pathway modulated by this compound derivatives. While this compound's direct effect is still under investigation, a closely related this compound glycoside, spiroconazol A, has been shown to induce autophagic cell death in non-small cell lung cancer (NSCLC) cells.[5] This process was independent of apoptosis and was mediated by the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5] This suggests that inducing autophagy is another potential therapeutic strategy for this compound-based compounds.

Inhibition of Pro-Survival Signaling Pathways

The anticancer effects of this compound are strongly linked to its ability to suppress critical pro-survival signaling pathways that are often hyperactivated in cancer. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a key target. This compound has been shown to significantly reduce the protein levels of PI3K, Akt, and mTOR in HCT-116 colon cancer cells, thereby inhibiting this pathway and promoting apoptosis.[3] Furthermore, the modulation of MAPK signaling pathways is also involved in the anticancer effects of this compound glycosides.[4]

Metabolic Regulation

Recent studies have highlighted the significant role of this compound derivatives, particularly this compound 3-O-β-chacotrioside (P3C), in regulating lipid and glucose metabolism, suggesting its potential as a therapeutic agent for metabolic disorders like obesity and insulin resistance.[8][9]

Attenuation of Lipid Accumulation

P3C has been shown to effectively inhibit lipid accumulation in hypertrophied adipocytes.[9][10] It achieves this by downregulating the expression of key adipogenic and lipogenic transcription factors, including PPARγ and C/EBPα, at both the protein and mRNA levels.[2][10] Consequently, the expression of downstream genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN) and ATP Citrate Lyase (ACLY), is also suppressed.[2]

Crucially, P3C enhances mitochondrial oxidative capacity. It upregulates the expression of genes involved in fatty acid oxidation, such as PGC1α and CPT1a, leading to increased mitochondrial respiration and ATP generation.[9][10] This dual action of inhibiting lipogenesis while promoting fatty acid breakdown makes P3C a promising candidate for combating obesity.[9]

Improvement of Glucose Metabolism

P3C also demonstrates beneficial effects on glucose metabolism, particularly in the context of insulin resistance. In insulin-resistant hepatocytes, P3C treatment was found to improve insulin sensitivity and enhance glucose uptake.[8] This effect is mediated by the activation of the IRS/PI3K/Akt signaling pathway, which in turn promotes glycogen synthesis and suppresses gluconeogenesis.[8] Additionally, P3C increases the expression of p-AMPK and PGC1α, further contributing to enhanced mitochondrial respiration and improved glucose homeostasis.[8]

Antifungal and Anti-inflammatory Activities

Antifungal Activity

Certain this compound steroidal saponins have exhibited moderate antifungal activity.[11] They have shown inhibitory effects against pathogenic fungi such as Saccharomyces cerevisiae and Candida albicans. The structure-activity relationship suggests that the sugar moieties attached to the this compound core play a critical role in determining the potency of this antifungal activity.[11]

Anti-inflammatory Activity

While direct studies on this compound are limited, its glycoside derivatives are reported to have anti-inflammatory properties.[2] Related flavonoids and saponins are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like TNF-α, NO, and prostaglandins, often through the suppression of the NF-κB signaling pathway.[12][13] Given that inflammation is a key driver of many chronic diseases, this represents an important area for future investigation into this compound's therapeutic potential.[14]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of this compound and its derivatives.

Table 1: Cytotoxicity of this compound Steroidal Saponins against HepG2 Cells

Compound Treatment Duration IC50 Value (μM) Reference
This compound Saponin 2 48 h 13.5 [11]
This compound Saponin 3 48 h 9.7 [11]

| this compound Saponin 4 | 48 h | 11.6 |[11] |

Table 2: Antifungal Activity of this compound Steroidal Saponins

Compound Target Organism Minimum Inhibitory Concentration (MIC) (mg/mL) Reference
This compound Saponin 2 Saccharomyces cerevisiae 2.5 [11]
This compound Saponin 3 Saccharomyces cerevisiae 0.6 [11]
This compound Saponin 4 Saccharomyces cerevisiae 0.6 [11]
This compound Saponin 2 Candida albicans 1.2 [11]
This compound Saponin 3 Candida albicans 0.6 [11]

| this compound Saponin 4 | Candida albicans | 1.2 |[11] |

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key molecular pathways modulated by this compound and a general workflow for its in vitro evaluation.

This compound-Induced Apoptosis via PI3K/Akt/mTOR Inhibition.

This compound's Role in Metabolic Regulation.

Pennogenin_Workflow cluster_assays Biological Assays cluster_endpoints Data Endpoints start Cancer Cell Culture (e.g., HCT-116, HepG2) treat Treat with this compound (Dose- and Time-Response) start->treat mtt Cytotoxicity Assay (MTT) treat->mtt apop Apoptosis Analysis (Flow Cytometry) treat->apop prot Protein Expression (Western Blot) treat->prot ic50 Determine IC50 mtt->ic50 apop_rate Quantify Apoptotic Cells apop->apop_rate pathway Analyze Pathway Proteins (e.g., Akt, mTOR, Caspases) prot->pathway

Experimental Workflow for In Vitro Anticancer Evaluation.

Key Experimental Methodologies

The following protocols provide an overview of the standard methods used to evaluate the biological activities of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity and viability of cells, providing cytotoxicity data such as IC50 values.[11]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-50 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at selected concentrations (e.g., IC50 concentration) for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by this compound.

Reactive Oxygen Species (ROS) Measurement

This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.[12]

  • Cell Treatment: Treat cells with this compound for a specified time.

  • Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of ~485/535 nm.

  • Analysis: Compare the fluorescence intensity of treated cells to control cells to determine the fold-increase in ROS production.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways (e.g., PI3K, Akt, caspases).[3]

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This compound and its glycosides are versatile natural products with a robust profile of biological activities, most notably in the realms of oncology and metabolic disease. The comprehensive data available demonstrate their ability to induce cancer cell death through multiple coordinated mechanisms, including apoptosis and cell cycle arrest, driven by the inhibition of the PI3K/Akt/mTOR survival pathway. Furthermore, the capacity of this compound derivatives to modulate lipid and glucose metabolism by targeting key regulators like PPARγ and PGC1α opens a promising avenue for the development of novel therapeutics for obesity and type 2 diabetes.

For drug development professionals, this compound represents a valuable lead scaffold. Future research should focus on:

  • In Vivo Efficacy: Translating the potent in vitro findings into animal models of cancer and metabolic disease to assess efficacy, pharmacokinetics, and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening novel this compound derivatives to optimize potency, selectivity, and drug-like properties.

  • Target Deconvolution: Precisely identifying the direct molecular targets of this compound to better understand its mechanism of action and potential off-target effects.

  • Combination Therapies: Investigating the synergistic potential of this compound with existing chemotherapeutic agents or metabolic drugs to enhance therapeutic outcomes and overcome resistance.

By pursuing these research avenues, the full therapeutic potential of this promising natural product can be unlocked for clinical application.

References

Pennogenin: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pennogenin, a spirostanol steroidal sapogenin, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound, focusing on plant origins. It presents a compilation of quantitative data on its occurrence, details robust experimental protocols for its extraction and purification, and visually elucidates its biosynthetic and key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources and Plant Origins of this compound

This compound and its glycosides are predominantly found in a select number of plant genera, primarily within the families Melanthiaceae and Dioscoreaceae. The most significant plant sources identified to date include species of Paris, Trillium, and Dioscorea.

  • Paris L.: The genus Paris, particularly Paris polyphylla, is a well-documented and rich source of this compound glycosides.[1][2] The rhizomes of these plants are the primary plant part utilized for the extraction of these compounds.[1] Different varieties of P. polyphylla, such as P. polyphylla var. chinensis and P. polyphylla var. yunnanensis, have been shown to contain a variety of this compound-based steroidal saponins.[2][3]

  • Trillium L.: Several species within the Trillium genus are known to produce this compound and its derivatives. Trillium govanianum is a notable example, with its rhizomes containing significant quantities of this compound glycosides.[4][5]

  • Dioscorea L.: The Dioscorea genus, commonly known as yams, also serves as a natural source of this compound, although it is more widely recognized for its diosgenin content. Certain species within this genus have been found to contain this compound and its glycosides.

While less frequently cited, other genera such as Dracaena and Majanthemum have also been reported to contain this compound.

Quantitative Analysis of this compound and its Glycosides in Plant Sources

The concentration of this compound and its glycosides can vary significantly depending on the plant species, the specific plant part, geographical location, and developmental stage. The following table summarizes available quantitative data for this compound glycosides in notable plant sources. It is important to note that much of the available quantitative analysis focuses on the glycosylated forms of this compound rather than the aglycone itself.

Plant SpeciesPlant PartCompound QuantifiedConcentration (mg/g of dry weight)Reference
Trillium govanianumRhizomeThis compound-3-O-β-chacotrioside46.05 ± 0.23[4]
Trillium govanianumRhizomatous BudsThis compound-3-O-β-chacotrioside18.08 ± 0.53[4]
Trillium govanianumRhizomeThis compound tetraglycosidesNot specified, but quantified[5][6]

Experimental Protocols

Extraction and Isolation of this compound Glycosides

The following is a generalized protocol for the extraction and isolation of this compound glycosides from plant material, primarily based on methods used for Paris and Trillium species.

3.1.1. Materials and Equipment

  • Dried and powdered plant material (rhizomes)

  • Methanol or Ethanol (95%)

  • n-Hexane

  • n-Butanol

  • Distilled water

  • Rotary evaporator

  • Separatory funnel

  • Freeze dryer (lyophilizer)

  • Glass column for chromatography

  • Silica gel (for column chromatography)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • C18 reverse-phase column

3.1.2. Extraction Procedure

  • Maceration: Suspend the dried and powdered plant material in 95% ethanol at a 1:10 (w/v) ratio. Macerate at room temperature for 24-48 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract through an appropriate filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

  • Solvent Partitioning:

    • Resuspend the crude extract in distilled water.

    • Perform liquid-liquid partitioning in a separatory funnel sequentially with n-hexane to remove non-polar compounds and lipids. Discard the n-hexane fraction.

    • Subsequently, partition the aqueous layer with n-butanol. The this compound glycosides will preferentially move into the n-butanol fraction.

    • Collect the n-butanol fraction and concentrate it to dryness using a rotary evaporator.

  • Lyophilization: Lyophilize the concentrated n-butanol fraction to obtain a dry powder of crude this compound glycosides.

Acid Hydrolysis for this compound Aglycone Preparation

To obtain the this compound aglycone from its glycosides, acid hydrolysis is required to cleave the sugar moieties.

3.2.1. Materials and Equipment

  • Crude this compound glycoside extract

  • 2M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Methanol or Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate or Chloroform

  • Round bottom flask with reflux condenser

  • Heating mantle

  • pH meter or pH paper

3.2.2. Hydrolysis Procedure

  • Dissolution: Dissolve the crude glycoside extract in a 1:1 mixture of methanol and 2M HCl in a round bottom flask.

  • Reflux: Heat the mixture to reflux for 4-6 hours using a heating mantle and reflux condenser. This process cleaves the glycosidic bonds.

  • Neutralization: After cooling to room temperature, neutralize the reaction mixture to pH 7 with a saturated NaHCO₃ solution.

  • Extraction of Aglycone: Extract the neutralized solution with an organic solvent such as ethyl acetate or chloroform. The this compound aglycone will be in the organic phase.

  • Washing and Drying: Wash the organic phase with distilled water to remove any remaining salts. Dry the organic phase over anhydrous sodium sulfate and then concentrate it to dryness under reduced pressure to yield the crude this compound aglycone.

Purification of this compound

Purification of the crude this compound aglycone can be achieved using chromatographic techniques.

3.3.1. Flash Column Chromatography (Initial Purification)

  • Stationary Phase: Silica gel (200-300 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. Start with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

    • After drying, load the silica-adsorbed sample onto the top of the packed column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine and concentrate the this compound-rich fractions.

3.3.2. Preparative HPLC (Final Purification)

  • System: Preparative HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water.

  • Procedure:

    • Dissolve the partially purified this compound from the flash chromatography step in the initial mobile phase solvent.

    • Inject the sample onto the preparative HPLC column.

    • Run a suitable gradient program to achieve separation of this compound from remaining impurities.

    • Collect the peak corresponding to this compound based on retention time determined from analytical HPLC.

    • Concentrate the collected fraction to obtain pure this compound.

Biosynthetic and Signaling Pathways

Biosynthesis of this compound

This compound, as a steroidal saponin, is synthesized in plants via the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways, which ultimately lead to the formation of the cholesterol precursor. Cholesterol then undergoes a series of hydroxylation, oxidation, and glycosylation steps to form various steroidal saponins. The specific enzymatic steps for the conversion of cholesterol to this compound are not fully elucidated but are believed to follow the general pathway for spirostanol saponin biosynthesis.

pennogenin_biosynthesis cluster_upstream Upstream Pathway cluster_downstream Spirostanol Saponin Pathway Acetyl-CoA Acetyl-CoA MVA_Pathway MVA_Pathway Acetyl-CoA->MVA_Pathway IPP IPP MVA_Pathway->IPP Pyruvate_G3P Pyruvate + G3P MEP_Pathway MEP_Pathway Pyruvate_G3P->MEP_Pathway MEP_Pathway->IPP Squalene Squalene IPP->Squalene 2_3-Oxidosqualene 2_3-Oxidosqualene Squalene->2_3-Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol 2_3-Oxidosqualene->Cycloartenol CAS Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple steps Hydroxylated_Intermediates Hydroxylated_Intermediates Cholesterol->Hydroxylated_Intermediates Hydroxylation (P450s) Furostanol_Glycoside Furostanol_Glycoside Hydroxylated_Intermediates->Furostanol_Glycoside Glycosylation (UGTs) Spirostanol_Glycoside Spirostanol_Glycoside Furostanol_Glycoside->Spirostanol_Glycoside Ring Closure (β-glucosidase) Pennogenin_Glycoside Pennogenin_Glycoside Spirostanol_Glycoside->Pennogenin_Glycoside Further Modifications This compound This compound Pennogenin_Glycoside->this compound Hydrolysis

Caption: Plausible biosynthetic pathway of this compound in plants.

Signaling Pathways

4.2.1. This compound Glycosides in Platelet Activation

Certain this compound glycosides have been identified as potent platelet agonists. Their mechanism involves the induction of dense granule secretion, leading to the release of ADP. The secreted ADP then activates P2Y1 and P2Y12 receptors on the platelet surface, initiating downstream signaling cascades that result in platelet aggregation.

platelet_activation Pennogenin_Glycoside This compound Glycoside Platelet Platelet Pennogenin_Glycoside->Platelet Dense_Granule_Secretion Dense Granule Secretion Platelet->Dense_Granule_Secretion induces ADP ADP Dense_Granule_Secretion->ADP releases P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor activates P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor activates PI3K_Activation PI3K Activation P2Y1_Receptor->PI3K_Activation P2Y12_Receptor->PI3K_Activation Platelet_Aggregation Platelet Aggregation PI3K_Activation->Platelet_Aggregation leads to

Caption: Signaling pathway of this compound glycoside-induced platelet aggregation.

4.2.2. This compound Glycosides and Mitochondrial Oxidative Capacity

This compound 3-O-β-chacotrioside has been shown to enhance mitochondrial oxidative capacity in adipocytes. This is achieved through the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis, which in turn increases the expression of genes involved in fatty acid oxidation, such as CPT1a.

mitochondrial_biogenesis P3C This compound 3-O-β- chacotrioside (P3C) PGC1a PGC-1α Expression P3C->PGC1a upregulates CPT1a CPT1a Expression PGC1a->CPT1a activates FAO Fatty Acid Oxidation CPT1a->FAO promotes Mito_Resp Mitochondrial Respiration FAO->Mito_Resp enhances Lipid_Accum Lipid Accumulation FAO->Lipid_Accum reduces ATP_Gen ATP Generation Mito_Resp->ATP_Gen increases

Caption: this compound glycoside-mediated enhancement of mitochondrial function.

Experimental Workflow Overview

The following diagram provides a logical workflow for the isolation and characterization of this compound from its natural plant sources.

experimental_workflow cluster_extraction Extraction & Isolation cluster_hydrolysis Aglycone Preparation cluster_purification Purification cluster_analysis Analysis & Characterization Plant_Material Dried, Powdered Plant Material Extraction Solvent Extraction (Ethanol/Methanol) Plant_Material->Extraction Partitioning Solvent Partitioning (Hexane, Butanol) Extraction->Partitioning Crude_Glycosides Crude this compound Glycosides Partitioning->Crude_Glycosides Hydrolysis Acid Hydrolysis (HCl/H2SO4) Crude_Glycosides->Hydrolysis Crude_Aglycone Crude this compound Aglycone Hydrolysis->Crude_Aglycone Flash_Chrom Flash Column Chromatography Crude_Aglycone->Flash_Chrom Prep_HPLC Preparative HPLC Flash_Chrom->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_this compound->Structural_Elucidation Purity_Analysis Purity Analysis (Analytical HPLC) Pure_this compound->Purity_Analysis Biological_Assay Biological Activity Assays Pure_this compound->Biological_Assay

Caption: General experimental workflow for this compound isolation and analysis.

Conclusion

This technical guide has consolidated the current knowledge on the natural sources, quantitative occurrence, and experimental protocols for the isolation of this compound. The genera Paris and Trillium stand out as particularly rich sources of this valuable steroidal sapogenin. The provided protocols offer a robust framework for researchers to extract and purify this compound for further investigation. The elucidation of its biosynthetic and signaling pathways provides a foundation for understanding its biological roles and potential therapeutic applications. Further research is warranted to explore a wider range of plant species for this compound content and to fully characterize the enzymatic machinery involved in its biosynthesis, which could open avenues for biotechnological production.

References

Pennogenin: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pennogenin, a naturally occurring steroidal sapogenin, has garnered significant interest within the scientific community for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, with a focus on data relevant to researchers and professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies where available, and visualizes a critical signaling pathway influenced by this compound.

Chemical Structure and Identification

This compound is a spirostanol derivative, a class of organic compounds characterized by a C27 steroidal skeleton.[1] Its chemical structure features a spiroketal side chain, a hydroxyl group at the C-3 position, and another hydroxyl group at the C-17 position. The systematic IUPAC name for this compound is (3β,17α,25R)-Spirost-5-en-3,17-diol.

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Formula C₂₇H₄₂O₄
Molecular Weight 430.6 g/mol [1]
CAS Number 507-89-1
IUPAC Name (3β,17α,25R)-Spirost-5-en-3,17-diol
Synonyms (25R)-Spirost-5-ene-3β,17α-diol

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 247 °CChemSrc
Boiling Point 565.0 ± 50.0 °C (Predicted)ChemSrc
Density 1.2 ± 0.1 g/cm³ (Predicted)ChemSrc
LogP 5.03 (Predicted)ChemSrc

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for its steroidal protons. Key signals would include those for the methyl groups, the olefinic proton at C-6, and the protons adjacent to the hydroxyl groups at C-3 and within the spiroketal side chain.

  • ¹³C NMR: The ¹³C NMR spectrum would display 27 distinct carbon signals corresponding to the this compound skeleton. Characteristic chemical shifts would be observed for the spiroketal carbon (C-22), the olefinic carbons (C-5 and C-6), and the carbons bearing hydroxyl groups (C-3 and C-17).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected absorptions include:

  • A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups.

  • Bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching vibrations of the steroidal backbone.

  • A band around 1640-1680 cm⁻¹ for the C=C stretching of the double bond in the B-ring.

  • Characteristic bands in the fingerprint region (below 1500 cm⁻¹) related to the spiroketal structure.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 431.6. Fragmentation patterns in MS/MS analysis would likely involve the loss of water molecules from the hydroxyl groups and characteristic cleavages of the spiroketal side chain and the steroidal rings.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activities, with its pro-apoptotic effects in cancer cells being a key area of research.

Anti-Cancer Activity: Induction of Apoptosis

Recent studies have shown that this compound can induce apoptosis in human colon cancer cells (HCT-116). The underlying mechanism involves the downregulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can lead to programmed cell death.

Pennogenin_Apoptosis_Pathway This compound-Induced Apoptosis via PI3K/AKT/mTOR Inhibition This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Cell_Growth Cell Growth & Proliferation mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Cell_Growth mTOR->Apoptosis Inhibits

This compound's inhibition of the PI3K/AKT/mTOR pathway, leading to apoptosis.
Antioxidant Activity

This compound has also been reported to exhibit antioxidant properties, although the precise mechanism has not been fully elucidated. It is hypothesized that it may act by scavenging free radicals or by upregulating endogenous antioxidant defense systems.

Experimental Protocols

Isolation of this compound from Paris polyphylla

While a definitive, standardized protocol is not universally established, a general procedure for the isolation of this compound from the rhizomes of Paris polyphylla involves the following steps:

Isolation_Workflow General Workflow for this compound Isolation Start Dried Rhizomes of Paris polyphylla Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Concentration Concentration of Extract Extraction->Concentration Hydrolysis Acid Hydrolysis (to cleave glycosidic bonds) Concentration->Hydrolysis Partitioning Solvent Partitioning (e.g., with n-butanol) Hydrolysis->Partitioning Chromatography Column Chromatography (Silica gel or other stationary phases) Partitioning->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification End Pure this compound Purification->End

A generalized workflow for the isolation of this compound from its natural source.

Note: The specific conditions for each step, including solvent systems, temperature, and duration, would require optimization.

Synthesis of this compound from Diosgenin
DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant activity of this compound can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A general protocol is as follows:

  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

  • Sample preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Reaction: The this compound solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant biological activities. Its ability to induce apoptosis in cancer cells via the PI3K/AKT/mTOR pathway highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. Further research is warranted to fully elucidate its mechanisms of action, establish detailed and optimized experimental protocols for its isolation and synthesis, and to comprehensively characterize its spectroscopic properties. This technical guide serves as a foundational resource for scientists and researchers embarking on further investigation of this intriguing molecule.

References

Pennogenin and its Glycosides: A Technical Guide to Their Role in Traditional Medicine and Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pennogenin, a spirostanol sapogenin, and its corresponding glycosides are a class of steroidal saponins with significant and diverse pharmacological activities. Found predominantly in medicinal plants from the Paris and Dioscorea genera, these compounds have a long history of use in traditional medicine for treating a range of ailments, including cancer, inflammation, and bleeding disorders.[1][2][3] Modern scientific investigation has begun to unravel the molecular mechanisms underlying these therapeutic effects, revealing their potent cytotoxic, hemostatic, anti-inflammatory, and antifungal properties. This technical guide provides an in-depth overview of the current state of knowledge on this compound and its glycosides, with a focus on their applications in drug discovery. It consolidates quantitative data on their biological activities, details key experimental protocols for their study, and visualizes the signaling pathways through which they exert their effects.

Introduction: From Traditional Remedies to Modern Therapeutics

For centuries, plants containing this compound glycosides have been a cornerstone of traditional medicine systems, particularly in Asia. The rhizomes of Paris polyphylla, known as "Chong Lou," are used in Traditional Chinese Medicine to treat conditions such as traumatic injuries, snakebites, and various forms of cancer.[1][3][4] Similarly, species from the Dioscorea genus, commonly known as yams, have been utilized for their anti-inflammatory and other medicinal properties.[5]

The primary bioactive constituents responsible for the therapeutic effects of these plants are steroidal saponins, with this compound glycosides being a prominent subgroup.[1][2][5] These molecules consist of a lipophilic steroidal aglycone, this compound, linked to one or more hydrophilic sugar moieties.[6] This amphipathic nature is crucial for their biological activity, including their ability to interact with cell membranes and modulate signaling pathways. The growing body of research on this compound glycosides has highlighted their potential as lead compounds for the development of new drugs, particularly in oncology and hemostasis.

Chemical Structure

This compound is a C27 oxaspiro compound with a spirost-5-en-3β,17α-diol structure.[7] The core structure is a hexacyclic system derived from a spirostan skeleton. The defining features of this compound are the hydroxyl groups at the C-3 and C-17 positions. In its glycosidic forms, various sugar chains are attached to the hydroxyl group at the C-3 position. The composition and linkage of these sugar moieties significantly influence the solubility, bioavailability, and pharmacological activity of the resulting saponin.[6][8]

Biological Activities and Quantitative Data

This compound and its glycosides exhibit a broad spectrum of biological activities. The following sections summarize the key findings and present available quantitative data in a structured format.

Cytotoxic and Antitumor Activity

A significant body of research has focused on the anticancer properties of this compound glycosides. These compounds have demonstrated potent cytotoxicity against a variety of cancer cell lines, primarily through the induction of apoptosis.[1][4][9]

Compound/ExtractCell LineAssayIC50 ValueTreatment DurationReference
Pennogenyl Saponin (PS 1)HeLa (Cervical Cancer)xCELLigence1.11 ± 0.04 µg/mL24 h[2][9]
Pennogenyl Saponin (PS 2)HeLa (Cervical Cancer)xCELLigence0.87 ± 0.05 µg/mL24 h[2][9]
Pennogenyl Saponin (PS 1)HaCaT (Keratinocytes)xCELLigence1.01 ± 0.01 µg/mL24 h[9]
Pennogenyl Saponin (PS 2)HaCaT (Keratinocytes)xCELLigence0.94 ± 0.04 µg/mL24 h[9]
This compound Steroidal Saponin 2HepG2 (Liver Cancer)MTT13.5 µM48 h[7][8]
This compound Steroidal Saponin 3HepG2 (Liver Cancer)MTT9.7 µM48 h[7][8]
This compound Steroidal Saponin 4HepG2 (Liver Cancer)MTT11.6 µM48 h[7][8]
Antifungal Activity

Several this compound steroidal saponins isolated from Paris polyphylla var. yunnanensis have been shown to possess moderate antifungal activity.[7][8]

CompoundFungal StrainMIC (Minimum Inhibitory Concentration)Reference
This compound Steroidal Saponin 2Saccharomyces cerevisiae2.5 mg/mL[7][8]
This compound Steroidal Saponin 3Saccharomyces cerevisiae0.6 mg/mL[7][8]
This compound Steroidal Saponin 4Saccharomyces cerevisiae0.6 mg/mL[7][8]
This compound Steroidal Saponin 2Candida albicans1.2 mg/mL[7][8]
This compound Steroidal Saponin 3Candida albicans0.6 mg/mL[7][8]
This compound Steroidal Saponin 4Candida albicans1.2 mg/mL[7][8]
Hemostatic Activity

This compound glycosides with a spirostanol structure, isolated from Paris polyphylla, have been identified as potent platelet agonists, playing a crucial role in hemostasis.[1] Their mechanism involves the activation of αIIbβ3 integrin, and is dependent on extracellular calcium, secreted ADP, and thromboxane synthesis.[1]

Regulation of Lipid Metabolism

This compound 3-O-β-chacotrioside (P3C) has been shown to attenuate lipid accumulation in adipocytes.[10] It exerts this effect by downregulating the expression of key adipogenic and lipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[10] Concurrently, P3C enhances mitochondrial oxidative capacity.[10]

Mechanisms of Action: Signaling Pathways

The diverse biological activities of this compound glycosides are a consequence of their ability to modulate multiple intracellular signaling pathways.

Induction of Apoptosis in Cancer Cells

Pennogenyl saponins from Paris quadrifolia have been shown to induce apoptosis in human cervical cancer (HeLa) cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[1][9] Key molecular events include the increased expression of FADD and BID, and the activation of caspase-8.[9]

apoptosis_pathway This compound This compound Glycosides death_receptor Death Receptor (e.g., Fas, TRAIL-R) This compound->death_receptor activates FADD FADD death_receptor->FADD procaspase8 Pro-caspase-8 FADD->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 cleavage BID BID caspase8->BID cleaves procaspase3 Pro-caspase-3 caspase8->procaspase3 activates tBID tBID BID->tBID mitochondrion Mitochondrion tBID->mitochondrion induces MOMP cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases Apaf1 Apaf-1 cytochrome_c->Apaf1 procaspase9 Pro-caspase-9 Apaf1->procaspase9 apoptosome Apoptosome procaspase9->apoptosome forms apoptosome->procaspase3 activates caspase3 Caspase-3 procaspase3->caspase3 cleavage apoptosis Apoptosis caspase3->apoptosis

Fig. 1: Apoptotic signaling pathway induced by this compound glycosides.
Induction of Autophagic Cell Death

Spiroconazol A, a this compound glycoside from Dioscorea bulbifera, induces autophagic cell death in non-small cell lung cancer (NSCLC) cells.[3] This process is mediated by the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to the upregulation of autophagy-related proteins such as Beclin-1 and LC3-II.[3]

autophagy_pathway spiroconazol_A Spiroconazol A (this compound Glycoside) p38_MAPK p38 MAPK spiroconazol_A->p38_MAPK activates p_p38_MAPK Phospho-p38 MAPK p38_MAPK->p_p38_MAPK phosphorylation autophagy_machinery Autophagy Machinery p_p38_MAPK->autophagy_machinery activates beclin1 Beclin-1 autophagy_machinery->beclin1 upregulates lc3 LC3-I to LC3-II conversion autophagy_machinery->lc3 promotes autophagosome Autophagosome Formation beclin1->autophagosome lc3->autophagosome autophagic_death Autophagic Cell Death autophagosome->autophagic_death

Fig. 2: p38 MAPK-mediated autophagic cell death by Spiroconazol A.
Platelet Aggregation

The hemostatic effects of this compound glycosides are mediated by the phosphatidylinositol-3-kinase (PI3K) pathway in platelets.[1] This signaling cascade is crucial for the inside-out signaling that leads to the activation of αIIbβ3 integrins, a key step in platelet aggregation.

Structure-Activity Relationship

The biological activity of this compound glycosides is intricately linked to their chemical structure, with the sugar moiety playing a pivotal role.[6][8][10] Studies have shown that both the aglycone (this compound) and the attached sugar chains are essential for their pharmacological effects, including platelet aggregation and antitumor activity.[1][10] The number and type of sugar residues can influence the potency of these compounds. For instance, among three tested this compound steroidal saponins, the one with the most sugar moieties exhibited the strongest anticancer and antifungal activities, suggesting a direct correlation between the complexity of the glycan chain and biological efficacy.[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research of this compound and its glycosides.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound glycosides from plant material is outlined below.

extraction_workflow plant_material Dried & Powdered Plant Material (e.g., Paris polyphylla rhizomes) extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Saponin Extract filtration->crude_extract chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) crude_extract->chromatography fractions Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compounds Pure this compound Glycosides hplc->pure_compounds

Fig. 3: General workflow for extraction and isolation.
  • Plant Material Preparation: The plant material (e.g., rhizomes of P. polyphylla) is washed, dried in the shade, and ground into a fine powder.

  • Extraction: The powdered material is extracted with a suitable solvent, such as ethanol or methanol, often using a Soxhlet apparatus for exhaustive extraction.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to various chromatographic techniques for fractionation. This may involve column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).

  • Purification: The fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate individual this compound glycosides. The purity of the isolated compounds is confirmed by analytical HPLC and their structures are elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound glycosides for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) is also included.[7]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[7]

Apoptosis Analysis: Flow Cytometry

Flow cytometry with Annexin V and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

  • Cell Treatment: Cells (e.g., HeLa) are treated with the this compound glycosides at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like 7-AAD or PI (which enters cells with compromised membrane integrity, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The data allows for the differentiation of four cell populations: viable cells (Annexin V- / 7-AAD-), early apoptotic cells (Annexin V+ / 7-AAD-), late apoptotic/necrotic cells (Annexin V+ / 7-AAD+), and necrotic cells (Annexin V- / 7-AAD+).

  • Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.[11]

Conclusion and Future Directions

This compound and its glycosides represent a promising class of natural products with significant therapeutic potential. Their well-documented cytotoxic, hemostatic, and metabolic regulatory activities, rooted in their traditional medicinal use, are now being validated by modern scientific research. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as those involved in apoptosis and autophagy, provides a strong foundation for their development as novel therapeutic agents.

Future research should focus on several key areas:

  • Comprehensive Pharmacokinetic and Toxicological Studies: To move these compounds towards clinical applications, detailed studies on their absorption, distribution, metabolism, excretion (ADME), and toxicity are essential.

  • In Vivo Efficacy Studies: While in vitro studies have been promising, more extensive in vivo studies in relevant animal models are needed to confirm their therapeutic efficacy and safety.

  • Lead Optimization: The synthesis of novel analogues of this compound glycosides, with modifications to the aglycone or the sugar moiety, could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Novel Mechanisms: Further investigation into the molecular targets and signaling pathways modulated by these compounds may reveal novel therapeutic applications.

References

The Biosynthesis of Pennogenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of steroidal saponins, with a specific focus on the pharmacologically significant compound, Pennogenin. Directed at researchers, scientists, and professionals in drug development, this document outlines the core enzymatic steps, presents quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to Steroidal Saponins and this compound

Steroidal saponins are a diverse class of naturally occurring glycosides, characterized by a steroidal aglycone backbone. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities. This compound and its glycosides, primarily found in plants of the Paris and Trillium genera, have garnered significant attention for their potential therapeutic applications, including antitumor and anti-inflammatory effects. Understanding the biosynthesis of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that begins with fundamental precursors from primary metabolism and involves a series of complex enzymatic modifications. The pathway can be broadly divided into three key stages:

  • Isoprenoid Backbone Formation: The journey begins with the synthesis of the 30-carbon precursor, 2,3-oxidosqualene, via the mevalonate (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways.

  • Sterol Core Formation: 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol, the primary precursor for phytosterols in plants. A series of subsequent enzymatic reactions convert cycloartenol into cholesterol.

  • Aglycone Tailoring and Glycosylation: The cholesterol backbone undergoes a series of specific hydroxylations and oxidations, primarily catalyzed by cytochrome P450 (CYP) enzymes, to form the this compound aglycone. This is followed by the attachment of sugar moieties by UDP-glycosyltransferases (UGTs) to produce the final saponin.

The critical and most complex part of the pathway is the conversion of cholesterol to the this compound aglycone. This process involves the key intermediate, diosgenin.

From Cholesterol to Diosgenin

The conversion of cholesterol to diosgenin is a crucial step that involves site-specific oxidations at the C-16, C-22, and C-26 positions of the sterol side chain. This series of reactions leads to the formation of the characteristic spiroketal side chain of diosgenin. While the exact sequence of these oxidative steps can vary between plant species, several key cytochrome P450 enzymes have been identified as essential catalysts.

For instance, studies in Paris polyphylla and Trigonella foenum-graecum have identified a cohort of CYP enzymes, including members of the CYP72, CYP90, and CYP94 families, that collaboratively catalyze these transformations.

From Diosgenin to this compound

This compound is 17α-hydroxydiosgenin. Therefore, the final step in the formation of the this compound aglycone is the hydroxylation of diosgenin at the C-17α position. This reaction is putatively catalyzed by a steroid 17α-hydroxylase, likely a member of the CYP17A1 family of cytochrome P450 enzymes. CYP17A1 is well-known in steroidogenesis for its dual 17α-hydroxylase and 17,20-lyase activities on pregnenolone and progesterone[1][2]. While its specific activity on diosgenin in the context of this compound biosynthesis in plants requires further direct characterization, its known function makes it the primary candidate for this critical conversion.

The complete proposed biosynthetic pathway is illustrated in the diagram below.

Pennogenin_Biosynthesis AcetylCoA Acetyl-CoA MVA_MEP MVA/MEP Pathways AcetylCoA->MVA_MEP Oxidosqualene 2,3-Oxidosqualene MVA_MEP->Oxidosqualene Enz1 Multiple Enzymes MVA_MEP->Enz1 Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cholesterol Cholesterol Cycloartenol->Cholesterol CAS Cycloartenol Synthase (CAS) Cycloartenol->CAS Intermediates Hydroxylated Cholesterol Intermediates Cholesterol->Intermediates Enz2 Multiple Enzymes Cholesterol->Enz2 Diosgenin Diosgenin Intermediates->Diosgenin CYPs Cytochrome P450s (e.g., CYP90, CYP72, CYP94) Intermediates->CYPs This compound This compound (Aglycone) Diosgenin->this compound Diosgenin->CYPs Pennogenin_Saponin This compound Glycosides (Saponins) This compound->Pennogenin_Saponin CYP17A1 Putative 17α-hydroxylase (e.g., CYP17A1) This compound->CYP17A1 UGTs UDP-Glycosyltransferases (UGTs) Pennogenin_Saponin->UGTs Enz1->Oxidosqualene CAS->Oxidosqualene Enz2->Cycloartenol CYPs->Cholesterol CYPs->Intermediates CYP17A1->Diosgenin UGTs->this compound

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.

Quantitative Data

Quantitative analysis of steroidal saponin biosynthesis is essential for optimizing production in engineered systems. While specific enzyme kinetic data for every step in the this compound pathway is not yet fully elucidated, data from related pathways and in vitro production systems provide valuable insights.

ParameterValueOrganism/SystemReference
Enzyme Kinetics (Related CYPs)
CYP3A4 Km for STS7.5 ± 1.4 µMRecombinant Human[3]
CYP3A4 Vmax for STS6.8 ± 0.3 nmol/nmol P450/minRecombinant Human[3]
Product Yields
Diosgenin Yield from Saponinsup to 96.5%Talaromyces stollii (Enzymatic)[4]
Total Steroidal Saponins87.66 ± 1.66 mg/g DWParis polyphylla Mini-Rhizome Culture (Elicited)[5]
Polyphyllin VII Content Increase42.77%Endophyte-inoculated Paris polyphylla[6]
Polyphyllin D Content Increase26.95%Endophyte-inoculated Paris polyphylla[6]
Cytotoxicity (IC50)
This compound Saponin 1 vs HepG213.5 µMHuman Liver Cancer Cell Line[7]
This compound Saponin 2 vs HepG29.7 µMHuman Liver Cancer Cell Line[7]
This compound Saponin 3 vs HepG211.6 µMHuman Liver Cancer Cell Line[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Functional Characterization of a Candidate Cytochrome P450 in Yeast

This protocol outlines the heterologous expression of a plant CYP in Saccharomyces cerevisiae and the subsequent characterization of its enzymatic activity using isolated microsomes.

P450_Characterization_Workflow Start Start: Candidate CYP Gene Cloning 1. Clone CYP into Yeast Expression Vector (e.g., pYES-DEST52) Start->Cloning Transformation 2. Transform Yeast Strain (e.g., WAT11 expressing ATR1) Cloning->Transformation Culture 3. Culture Yeast and Induce Protein Expression (Galactose induction) Transformation->Culture Harvest 4. Harvest Cells by Centrifugation Culture->Harvest Lysis 5. Cell Lysis (Glass beads, buffer with protease inhibitors) Harvest->Lysis Microsome 6. Isolate Microsomes by Differential Centrifugation Lysis->Microsome Quantify 7. Quantify Total Protein and P450 Content (Bradford assay, CO-difference spectrum) Microsome->Quantify Assay 8. Perform In Vitro Enzyme Assay (Microsomes, substrate, NADPH, buffer) Quantify->Assay Analysis 9. Analyze Products by LC-MS/MS Assay->Analysis End End: Functional Characterization Analysis->End

Caption: Experimental workflow for CYP450 functional characterization.

Methodology:

  • Vector Construction: The full-length open reading frame of the candidate CYP gene is cloned into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter.

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain, like WAT11, which is engineered to co-express a cytochrome P450 reductase (e.g., from Arabidopsis thaliana, ATR1) to provide the necessary electrons for CYP activity[8].

  • Yeast Culture and Induction: Transformed yeast is initially grown in a selective medium containing glucose. For protein expression, the culture is then transferred to a medium containing galactose to induce the expression of the CYP.

  • Microsome Isolation:

    • Yeast cells are harvested by centrifugation.

    • The cell pellet is washed and resuspended in a lysis buffer containing protease inhibitors.

    • Cells are lysed using mechanical disruption (e.g., glass beads).

    • The lysate is subjected to differential centrifugation. A low-speed spin pellets cell debris, and the resulting supernatant is subjected to a high-speed (ultracentrifugation) spin to pellet the microsomal fraction[9].

  • Enzyme Quantification: The total protein concentration in the microsomal fraction is determined using a Bradford assay. The concentration of functional P450 is determined spectrophotometrically by measuring the carbon monoxide (CO)-difference spectrum of the dithionite-reduced sample[10].

  • In Vitro Enzyme Assay:

    • The reaction mixture contains the isolated microsomes, the substrate (e.g., diosgenin), an NADPH-regenerating system, and a suitable buffer.

    • The reaction is initiated by the addition of NADPH and incubated at an optimal temperature.

    • The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The reaction products are extracted with the organic solvent, dried, and redissolved for analysis by LC-MS/MS to identify and quantify the hydroxylated product (e.g., this compound).

UPLC-QTOF-MS Analysis of this compound-type Saponins

This protocol details a method for the qualitative and quantitative analysis of this compound and its glycosides in a plant extract.

Methodology:

  • Sample Preparation:

    • Dried and powdered plant material (e.g., rhizomes of Paris polyphylla) is extracted with 70% methanol via sonication or reflux.

    • The extract is filtered and concentrated under reduced pressure.

    • The crude extract is then redissolved in a suitable solvent (e.g., 50% methanol) and filtered through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is typically used.

    • Mobile Phase: A gradient elution is employed using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: A typical gradient might be: 0-2 min, 10% B; 2-25 min, 10-50% B; 25-30 min, 50-90% B; followed by a wash and re-equilibration phase.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • System: Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Both positive and negative ion modes are often used to obtain comprehensive fragmentation data. Saponins typically show good ionization in negative mode as [M-H]- or [M+HCOO]- adducts.

    • Scan Range: m/z 100-1500.

    • Capillary Voltage: 2.5-3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N2) Flow and Temperature: 900 L/h at 450 °C[11][12].

    • Collision Energy: A low collision energy (e.g., 5-10 eV) is used for MS scans to obtain precursor ion information. For MS/MS (or MSE) scans, a ramp of collision energies (e.g., 20-60 eV) is applied to induce fragmentation.

  • Data Analysis:

    • This compound and its glycosides are identified based on their accurate mass (providing the elemental formula), retention time, and characteristic MS/MS fragmentation patterns (e.g., neutral loss of sugar moieties).

    • Quantification is performed by creating a calibration curve using an authentic standard of the target compound or a related compound if a standard is unavailable.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound represents a complex and fascinating area of plant biochemistry. While the major steps from primary metabolism to the key intermediate diosgenin are increasingly understood, further research is needed to definitively identify and characterize the specific 17α-hydroxylase responsible for the final conversion to this compound, as well as the UGTs involved in its glycosylation. The elucidation of these remaining steps will be pivotal for the successful heterologous production of this compound and its derivatives in microbial or plant-based systems, paving the way for a sustainable supply of these valuable pharmaceutical compounds. The protocols and data presented in this guide offer a solid foundation for researchers to advance this exciting field.

References

Pennogenin's Role in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pennogenin, a steroidal sapogenin, and its glycosidic derivatives are pivotal secondary metabolites in the defense mechanisms of various plant species, notably within the genus Paris. These compounds exhibit potent biological activities, serving as a chemical shield against a broad spectrum of pathogens and herbivores. This guide provides an in-depth analysis of the defensive role of pennogenins, detailing their biosynthetic pathway, the signaling cascades that likely regulate their production, and their direct anti-pathogenic and anti-herbivoral effects. It includes a compilation of quantitative bioactivity data, detailed experimental protocols for their analysis, and visual representations of the key molecular pathways to facilitate a comprehensive understanding for research and development professionals.

Introduction to this compound

This compound is a C27 steroidal sapogenin characterized by a spirostanol skeleton. In plants, it rarely occurs in its free aglycone form but is typically found as glycosides, known as pennogenyl saponins. These saponins are composed of the this compound aglycone linked to one or more sugar moieties. Species such as Paris polyphylla are rich sources of these compounds, which are major contributors to the plant's traditional medicinal uses and, more fundamentally, its ecological fitness and survival.[1][2] The plant's defense strategy relies heavily on the synthesis of such secondary metabolites, which can act as toxins, feeding deterrents, or growth inhibitors to hostile organisms.[1]

Role in Plant Defense Mechanisms

This compound and its derivatives are active agents in direct plant defense, providing protection against both microbial pathogens and insect herbivores.

Antifungal Activity

Pennogenyl saponins have demonstrated significant antifungal properties against a range of plant pathogens. This activity is crucial for protecting the plant from fungal infections that can cause diseases like dieback and rot. For instance, a this compound tetraglycoside isolated from Cestrum nocturnum has been identified as a potent inhibitor of Fusarium kuroshium, the causal agent of Fusarium dieback, a disease affecting hundreds of plant species.[3][4] Similarly, this compound steroidal saponins isolated from Paris polyphylla var. yunnanensis show moderate to significant activity against Saccharomyces cerevisiae and the opportunistic human and plant pathogen Candida albicans.[5][6]

Insecticidal Activity

In addition to antimicrobial effects, this compound glycosides act as a defense against herbivory. Studies have demonstrated the insecticidal properties of these compounds against common agricultural pests. A specific this compound-triglycoside isolated from Trillium govanianum was found to be effective against the Diamondback Moth (Plutella xylostella) and the Cowpea Aphid (Aphis craccivora).[7] This suggests that plants accumulating these saponins are better protected from insect damage. The mode of action can range from direct toxicity to acting as a feeding deterrent.

Quantitative Data on Defensive Activities

The efficacy of this compound derivatives in defense can be quantified through various bioassays. The following tables summarize key findings from the literature.

Table 1: Antifungal Activity of this compound Saponins
CompoundTarget FungusBioassayResult (MIC/IC₅₀)Source(s)
This compound Saponin 2Saccharomyces cerevisiaeMinimum Inhibitory Conc. (MIC)2.5 mg/mL[5]
This compound Saponin 3Saccharomyces cerevisiaeMinimum Inhibitory Conc. (MIC)0.6 mg/mL[5]
This compound Saponin 4Saccharomyces cerevisiaeMinimum Inhibitory Conc. (MIC)0.6 mg/mL[5]
This compound Saponin 2Candida albicansMinimum Inhibitory Conc. (MIC)1.2 mg/mL[5]
This compound Saponin 3Candida albicansMinimum Inhibitory Conc. (MIC)0.6 mg/mL[5]
This compound Saponin 4Candida albicansMinimum Inhibitory Conc. (MIC)1.2 mg/mL[5]
This compound TetraglycosideFusarium kuroshiumMycelial Growth InhibitionActive (Specific IC₅₀ not stated)[3][4]
This compound TetraglycosideFusarium solaniMycelial Growth InhibitionActive (Specific IC₅₀ not stated)[4]
Table 2: Insecticidal Activity of this compound-Triglycoside
CompoundTarget InsectBioassayResult (LD₅₀)Exposure TimeSource(s)
This compound-triglycosidePlutella xylostellaTopical Application>2.00 µL/insect96 h[7]
This compound-triglycosideAphis craccivoraTopical Application1.36 µL/insect96 h[7]

Biosynthesis and Regulatory Signaling

The production of this compound is a multi-step process involving several core metabolic pathways, which are believed to be regulated by defense-related signaling molecules.

This compound Biosynthetic Pathway

The biosynthesis of all steroidal saponins, including this compound, begins with the isoprenoid pathway.[8] The backbone is assembled from acetyl-CoA via the mevalonate (MVA) pathway in the cytosol.[8][9]

The key steps are:

  • Isoprenoid Precursor Synthesis: Acetyl-CoA is converted to the five-carbon building block, isopentenyl pyrophosphate (IPP).

  • Squalene Synthesis: IPP units are sequentially assembled into the 30-carbon linear precursor, squalene.

  • Cyclization: Squalene is oxidized to 2,3-oxidosqualene, which is then cyclized by cycloartenol synthase (CAS) to form cycloartenol, the primary precursor for all plant sterols.[8]

  • Cholesterol Formation: Through a series of enzymatic modifications, cycloartenol is converted to cholesterol.[8][10]

  • Aglycone Formation: The cholesterol backbone undergoes extensive "tailoring" reactions, including hydroxylations and oxidations, catalyzed primarily by Cytochrome P450 monooxygenases (CYPs). These steps form the this compound aglycone. The exact enzymes for this stage are not fully characterized.[10]

  • Glycosylation: Finally, UDP-glycosyltransferases (UGTs) attach various sugar moieties to the this compound aglycone at specific positions, creating the final bioactive pennogenyl saponins.[9][10]

Pennogenin_Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate (MVA) Pathway AcetylCoA->MVA IPP IPP MVA->IPP e1 Multiple Steps Squalene Squalene IPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cholesterol Cholesterol Cycloartenol->Cholesterol Pennogenin_Aglycone This compound Aglycone Cholesterol->Pennogenin_Aglycone Hydroxylation & Oxidation Pennogenyl_Saponins Pennogenyl Saponins Pennogenin_Aglycone->Pennogenyl_Saponins Glycosylation e2 SQS e3 SQE e4 CAS e5 Multiple Steps e6 CYP450s (Putative) e7 UGTs (Putative)

Caption: General biosynthetic pathway of pennogenyl saponins from Acetyl-CoA.
Regulation by Defense Signaling Pathways

The production of secondary metabolites for defense is tightly regulated and often induced upon attack. The Jasmonate (JA) signaling pathway is a primary regulator of defenses against herbivores and necrotrophic pathogens.[11] While direct experimental evidence for JA-induced this compound accumulation is pending, it is a well-established mechanism for other saponins and defense compounds.[11][12]

Upon herbivore damage or pathogen recognition, a signaling cascade is initiated:

  • Signal Perception: The plant recognizes damage-associated molecular patterns (DAMPs) from its own wounded cells or pathogen-associated molecular patterns (PAMPs) from the attacker.

  • JA-Ile Synthesis: This perception triggers the synthesis of the active hormone, jasmonoyl-isoleucine (JA-Ile).[13]

  • MAPK Cascade Activation: Mitogen-activated protein kinase (MAPK) cascades are activated downstream of initial perception, acting as crucial signal amplifiers.[14]

  • Transcriptional Reprogramming: JA-Ile binds to its receptor (COI1), leading to the degradation of JAZ repressor proteins. This frees up transcription factors (e.g., MYC2) that upregulate the expression of defense-related genes, including the biosynthetic enzymes (CYPs, UGTs) required for this compound synthesis.[13][15]

Defense_Signaling Stimulus Herbivore Attack or Pathogen Infection Perception Signal Perception (PAMPs/DAMPs) Stimulus->Perception MAPK MAPK Cascade Activation Perception->MAPK JA_Ile JA-Ile Synthesis Perception->JA_Ile MAPK->JA_Ile Amplifies JAZ JAZ Repressor Degradation JA_Ile->JAZ TF Activation of Transcription Factors (e.g., MYC2) JAZ->TF Inhibition Lifted Genes Upregulation of Biosynthetic Genes (CYPs, UGTs, etc.) TF->Genes This compound This compound Saponin Accumulation Genes->this compound

Caption: Inferred signaling cascade for induced this compound synthesis.

Experimental Protocols

The study of this compound requires robust methods for extraction, purification, and quantification.

Extraction and Isolation of this compound Saponins

This protocol is adapted from methods used for steroidal saponins from Paris and Trillium species.

  • Sample Preparation: Collect fresh plant material (e.g., rhizomes), wash, and dry in a hot air oven at 60°C for 3-4 hours. Grind the dried material into a fine powder.

  • Defatting (Optional but Recommended): To remove lipids that can interfere with extraction, perform a preliminary extraction with a non-polar solvent like hexane or petroleum ether. Discard the solvent phase.

  • Methanol Extraction:

    • Take a known weight (e.g., 100 mg) of the defatted powder in a centrifuge tube.

    • Add 3 mL of methanol and place the tube on a shaker overnight at room temperature.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet with another 3 mL of methanol to ensure complete extraction.

    • Pool the methanol supernatants.[9]

  • Solvent Evaporation: Evaporate the methanol from the pooled supernatant using a rotary evaporator. This will yield a yellowish, crude saponin extract.[9]

  • Purification (Optional): For isolation of specific this compound glycosides, the crude extract can be further purified using column chromatography (e.g., with macroporous resins like HPD-600) followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantification by HPLC

Quantitative analysis is crucial for determining the concentration of this compound derivatives in plant tissues.

  • Sample Preparation: Prepare the methanolic extract as described above. Before injection, filter the solution through a 0.25 µm microporous membrane.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB C18, 3.5 μm, 2.1 × 100 mm).

    • Mobile Phase: A gradient of Solvent A (water) and Solvent B (acetonitrile).

      • Example Gradient: 0-5 min, 10-18% B; 5-15 min, 18-21% B; 15-18 min, 21-24% B; 18-25 min, 24-25% B; 25-30 min, 25-60% B.[4]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.[4]

  • Detection:

    • Evaporative Light Scattering Detector (ELSD): Suitable for quantifying saponins as they lack a strong chromophore for UV detection.

    • Mass Spectrometry (MS): For higher sensitivity and structural confirmation. Use an ESI ion source in negative ionization mode.[4]

  • Quantification: Create a calibration curve using a purified and quantified standard of a known this compound glycoside. Calculate the concentration in the sample based on the peak area relative to the standard curve.

Experimental_Workflow Plant Plant Material (e.g., Rhizome) DryGrind Drying & Grinding Plant->DryGrind Extract Methanol Extraction DryGrind->Extract Crude Crude Saponin Extract Extract->Crude Purify Purification (Column Chromatography) Crude->Purify Quantify Quantification (HPLC-ELSD/MS) Crude->Quantify Pure Isolated this compound Glycoside Purify->Pure Pure->Quantify Bioassay Bioassays (Antifungal/Insecticidal) Pure->Bioassay Data Quantitative Data (MIC, LD₅₀) Quantify->Data Bioassay->Data

Caption: Workflow for this compound analysis from extraction to bioactivity testing.

Conclusion and Future Perspectives

This compound and its glycosides are clearly integral components of plant chemical defense systems, exhibiting quantifiable antifungal and insecticidal activities. The biosynthetic pathway, originating from cholesterol, is well-outlined, and its regulation is likely tied to canonical defense signaling pathways such as the jasmonate cascade. For researchers, this presents several opportunities. Elucidating the specific, yet-to-be-identified CYP450 and UGT enzymes in the this compound pathway could enable metabolic engineering approaches to enhance plant resistance or produce these compounds in microbial hosts. For drug development professionals, the potent bioactivities of pennogenyl saponins highlight them as promising lead compounds for developing new antifungal or insecticidal agents, building upon nature's own defense solutions. Further research should focus on confirming the precise signaling triggers for this compound accumulation in response to specific threats and exploring the full spectrum of its defensive bioactivities.

References

The Isolation of Pennogenin: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pennogenin is a steroidal sapogenin, a class of natural products that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities. As an aglycone, this compound is the core non-sugar component of various saponins found in a range of plant species. These saponins, which are glycosides of this compound, have been investigated for their potential therapeutic applications, making the efficient isolation and characterization of this compound a critical aspect of natural product chemistry and drug development. This guide provides an in-depth overview of the discovery and history of this compound isolation, detailed experimental protocols for its extraction and purification, and a summary of its known biological significance.

Historical Context and Discovery

While a singular, seminal publication detailing the initial discovery and isolation of this compound is not readily apparent in the historical scientific literature, its identification is intrinsically linked to the broader exploration of steroidal saponins from various plant sources throughout the 20th century. The structural elucidation of many natural products, including steroids, advanced significantly from the 1930s onwards, with pioneers like Russell Marker contributing extensively to the chemistry of sapogenins. It is likely that this compound was first isolated and characterized during this era of intensive investigation into plant-derived steroids.

This compound has been identified as a constituent of several plant genera, including Paris, Trillium, and Dioscorea. The synthesis of this compound from the more abundant and commercially significant sapogenin, diosgenin, has been a notable area of research. This suggests that the isolation and structural characterization of diosgenin preceded that of this compound, with the latter being identified in subsequent phytochemical screenings of various plant species.

Key Plant Sources

This compound and its corresponding glycosides have been isolated from various plant species, most notably:

  • Paris polyphylla (Chonglou): A well-known plant in traditional Chinese medicine, the rhizomes of P. polyphylla and its related species are a primary source of this compound saponins.

  • Trillium species: Various species of this genus are known to contain steroidal saponins, including those with this compound as the aglycone.

  • Dioscorea species (Yams): While more famous for diosgenin, some Dioscorea species also contain this compound.

  • Cestrum nocturnum (Night-blooming jasmine): this compound tetraglycoside has been isolated from the aerial parts of this plant.

Methodologies for Isolation and Purification

The isolation of this compound typically involves a multi-step process that begins with the extraction of the parent saponins from the plant material, followed by hydrolysis to cleave the sugar moieties, and subsequent purification of the resulting aglycone.

Experimental Workflow for this compound Isolation

Pennogenin_Isolation_Workflow PlantMaterial Dried Plant Material (e.g., Rhizomes of Paris polyphylla) Extraction Solvent Extraction (e.g., Methanol, Ethanol) PlantMaterial->Extraction CrudeExtract Crude Saponin Extract Extraction->CrudeExtract Hydrolysis Acid Hydrolysis (e.g., 2N HCl) CrudeExtract->Hydrolysis Hydrolysate Hydrolysate containing This compound Hydrolysis->Hydrolysate Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Hydrolysate->Purification Purethis compound Pure this compound Purification->Purethis compound

A generalized workflow for the isolation of this compound from plant material.
Detailed Experimental Protocols

1. Extraction of Crude Saponins:

  • Objective: To extract the this compound glycosides (saponins) from the raw plant material.

  • Protocol:

    • Air-dry and powder the plant material (e.g., rhizomes).

    • Reflux the powdered material with methanol or 70-80% ethanol for 2-3 hours. The solvent-to-solid ratio is typically 10:1 (v/w).

    • Filter the mixture and repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude saponin extract.

    • The crude extract can be further partitioned with n-butanol and water, with the saponins concentrating in the n-butanol layer.

2. Acid Hydrolysis of Saponins:

  • Objective: To cleave the glycosidic bonds of the saponins to release the this compound aglycone.

  • Protocol:

    • Dissolve the crude saponin extract in a mixture of methanol and 2N hydrochloric acid (HCl).

    • Reflux the solution at 80-90°C for 4-6 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

    • After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate solution).

    • Remove the methanol by evaporation.

    • Partition the resulting aqueous solution with a non-polar solvent like chloroform or ethyl acetate to extract the liberated this compound.

    • Combine the organic layers and wash with distilled water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude this compound.

3. Chromatographic Purification:

  • Objective: To purify this compound from the crude hydrolysate.

  • Protocol:

    • Column Chromatography:

      • Pack a silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

      • Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

      • Elute the column with the solvent gradient, collecting fractions.

      • Monitor the fractions by TLC to identify those containing this compound.

      • Combine the pure fractions and evaporate the solvent.

    • High-Performance Liquid Chromatography (HPLC):

      • For higher purity, the semi-purified this compound can be subjected to preparative or semi-preparative HPLC.

      • A C18 reversed-phase column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water or methanol and water.

      • Detection is typically performed using an evaporative light scattering detector (ELSD) or a UV detector at low wavelengths (around 205 nm), as this compound lacks a strong chromophore.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound and its glycosides. The following tables summarize typical parameters for the HPLC-based quantification of a this compound derivative.

Table 1: HPLC Method Parameters for this compound Diglycoside Analysis

ParameterValue
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase0.1% Formic acid in water : Acetonitrile (75:25, v/v)
Flow Rate1.0 mL/min
DetectionMass Spectrometry (MS) in negative ion mode
Internal StandardDigoxin

Table 2: Quantitative Performance Data for this compound Diglycoside in Rat Plasma

ParameterConcentration (µg/mL)Value
Linearity Range0.50 - 50.0r = 0.999
Recovery (%) 0.5086.45 ± 4.39
5.0091.40 ± 4.40
50.093.79 ± 3.29
Intra-day Precision (%RSD) 0.504.29
5.005.66
50.04.03
Inter-day Precision (%RSD) 0.505.53
5.004.99
50.04.31

Biological Activity and Signaling Pathways

This compound and its glycosides exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. For instance, this compound 3-O-β-chacotrioside has been shown to improve glucose metabolism in insulin-resistant hepatocytes. This effect is mediated through the activation of key signaling pathways.

Signaling Pathway of a this compound Glycoside in Glucose Metabolism

Pennogenin_Signaling P3C This compound 3-O-β-chacotrioside IRS IRS P3C->IRS activates AMPK p-AMPK P3C->AMPK increases PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GlycogenSynth Glycogen Synthesis Akt->GlycogenSynth Gluconeogenesis Gluconeogenesis Akt->Gluconeogenesis PGC1a PGC1α AMPK->PGC1a MitoResp Mitochondrial Respiration PGC1a->MitoResp

IRS/PI3K/Akt and AMPK signaling pathways activated by a this compound glycoside.

Conclusion

The isolation of this compound, from its early, unheralded discovery to modern, sophisticated purification and analytical techniques, reflects the broader evolution of natural product chemistry. While the precise historical details of its first isolation remain somewhat obscure, the methodologies for obtaining this valuable sapogenin are now well-established. For researchers in drug discovery and development, a thorough understanding of these isolation and analytical protocols is essential for harnessing the therapeutic potential of this compound and its diverse glycosides. Future research will likely focus on optimizing extraction and synthesis methods to improve yields and on further elucidating the mechanisms of action of these promising bioactive compounds.

An In-depth Technical Guide to Pennogenin Derivatives and Their Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pennogenin derivatives and their structural analogues, focusing on their synthesis, biological activity, and mechanisms of action. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Concepts:

This compound is a steroidal sapogenin that forms the aglycone core of various naturally occurring saponins.[1] These compounds, primarily isolated from plants of the Liliaceae family, have garnered significant interest due to their diverse pharmacological activities.[2] The structural modification of this compound and the synthesis of its glycosidic derivatives have been a key focus of research to enhance their therapeutic potential, particularly in oncology and inflammatory diseases.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved starting from diosgenin, a readily available natural product. This process involves the strategic utilization of the intact skeleton of diosgenin, with a key step being the regioselective transformation of an intermediate cholestane derivative.[1]

The synthesis of pennogenyl saponins, which are glycosides of this compound, typically involves the selective glycosylation of the 3-hydroxyl group of the this compound aglycone.[1] Various glycosylation methods have been employed, utilizing glycosyl donors such as glycosyl halides, glycosyl trichloroacetimidates, and thioglycosides.[1] The steric hindrance at the 17-hydroxyl group of this compound allows for the selective reaction at the more accessible 3-hydroxyl position, often without the need for protecting the 17-OH group.[1] A notable example is the synthesis of this compound 3-O-β-D-glucopyranosyl-(1 → 3)-[α-L-rhamnopyranosyl-(1 → 2)]-β-D-glucopyranoside, a monodesmosidic saponin with promising antitumor activities, which has been synthesized from a glucoside thiol in nine steps with a 27% overall yield.[3]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, with their cytotoxic and anti-inflammatory properties being the most extensively studied.

Cytotoxic Activity against Cancer Cell Lines

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have shown potent cytotoxic effects against a variety of human cancer cell lines. The structure of both the aglycone and the attached sugar moieties plays a crucial role in determining the cytotoxic potency.[2][4]

Compound/DerivativeCell LineIC50 ValueExposure Time (hours)Reference
Pennogenyl Saponin 1 (PS 1)HeLa (Cervical Adenocarcinoma)1.11 ± 0.04 µg/mL24[5]
Pennogenyl Saponin 2 (PS 2)HeLa (Cervical Adenocarcinoma)0.87 ± 0.05 µg/mL24[5]
YamogeninAGS (Gastric Cancer)18.50 ± 1.24 µg/mL24[6]
YamogeninHCT116 (Colon Cancer)> 60 µg/mL24[6]

Table 1: Cytotoxicity of this compound Derivatives and Structural Analogues against Human Cancer Cell Lines.

Anti-inflammatory Activity

This compound glycosides have been reported to possess higher anti-inflammatory activity compared to their aglycone forms.[4] The mechanism of this anti-inflammatory action is believed to involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

Mechanisms of Action

The therapeutic effects of this compound derivatives are attributed to their ability to modulate specific cellular signaling pathways, primarily those involved in apoptosis and inflammation.

Induction of Apoptosis

This compound and its derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. This involves the regulation of key apoptotic markers such as Bcl-2, Bax, and caspases.[5] One of the key mechanisms is the downregulation of the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.[7]

Below is a diagram illustrating the experimental workflow for assessing apoptosis induced by this compound derivatives.

G cluster_cell_culture Cell Culture & Treatment cluster_apoptosis_assays Apoptosis Assessment cluster_data_analysis Data Analysis A Seed Cancer Cells (e.g., HeLa, HCT 116) B Treat with this compound Derivative (Varying Concentrations) A->B C Annexin V-FITC/PI Staining B->C E Western Blot for Apoptotic Proteins (Bcl-2, Bax, Caspase-3) B->E D Flow Cytometry Analysis C->D F Quantify Apoptotic Cells D->F G Analyze Protein Expression Levels E->G G cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase This compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_stimulus Stimulus cluster_receptor Death Receptor Pathway cluster_execution Execution Phase This compound This compound Derivative DeathReceptor Death Receptor (e.g., Fas, TNFR) This compound->DeathReceptor Sensitizes DISC DISC Formation (FADD, Pro-caspase-8) DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibitor Inhibition cluster_outcome Outcome LPS LPS/TNF-α IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkB->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription Inflammation Inflammation Gene_transcription->Inflammation This compound This compound Derivative This compound->IKK

References

In Silico Prediction of Pennogenin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pennogenin, a steroidal sapogenin, has garnered significant interest within the scientific community due to the diverse bioactive properties exhibited by its glycosides, including anticancer, anti-inflammatory, and neuroprotective effects. As advancements in computational chemistry continue to accelerate drug discovery pipelines, in silico prediction methods offer a rapid and cost-effective approach to elucidate the therapeutic potential of natural compounds like this compound. This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico tools for predicting the bioactivity of this compound. We will explore potential molecular targets, relevant signaling pathways, and predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. This document aims to serve as a foundational resource for researchers leveraging computational approaches to investigate this compound and its derivatives for novel therapeutic development.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a natural steroidal sapogenin that forms the aglycone core of various saponins found in medicinal plants. While much of the existing research has focused on the biological activities of this compound glycosides, the inherent bioactivities of the this compound scaffold itself present a compelling area for investigation. Preliminary studies on its derivatives suggest a range of pharmacological effects, including cytotoxicity against cancer cell lines and modulation of inflammatory responses.

In silico bioactivity prediction encompasses a suite of computational methods used to forecast the biological effects of a molecule. These techniques, ranging from molecular docking to quantitative structure-activity relationship (QSAR) modeling and ADMET prediction, are instrumental in modern drug discovery. They enable the rational design of new drug candidates, prioritization of compounds for experimental screening, and elucidation of mechanisms of action. This guide will delve into the application of these methods to predict the anticancer, anti-inflammatory, and neuroprotective bioactivities of this compound.

Predicted Bioactivities of this compound

While direct experimental data on this compound is limited, studies on its glycosides and structurally related compounds provide a basis for predicting its potential bioactivities.

Anticancer Activity

Pennogenyl saponins have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain this compound glycosides have been shown to induce apoptosis in SKOV-3 ovarian cancer cells[1]. The proposed mechanism involves the activation of both intrinsic and extrinsic apoptotic pathways[1].

Potential Molecular Targets for In Silico Anticancer Studies:

  • Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL): These anti-apoptotic proteins are key regulators of the intrinsic apoptosis pathway. Molecular docking studies can predict the binding affinity of this compound to the BH3 domain of these proteins, suggesting its potential to inhibit their function and promote apoptosis.

  • Caspases (e.g., Caspase-3, Caspase-8, Caspase-9): These proteases are the executioners of apoptosis. Docking studies can explore potential allosteric or direct binding sites on caspases that could be modulated by this compound.

  • PI3K/Akt Pathway Components: This signaling pathway is frequently dysregulated in cancer, promoting cell survival and proliferation[2][3][4][5]. In silico analysis can identify potential binding sites for this compound on key kinases like PI3K and Akt.

Anti-inflammatory Activity

Studies have suggested that this compound glycosides possess greater anti-inflammatory activity than the aglycone form, this compound itself. However, the core structure likely contributes to this effect.

Potential Molecular Targets for In Silico Anti-inflammatory Studies:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the synthesis of pro-inflammatory prostaglandins. Molecular docking can be used to predict the binding of this compound to the active site of COX-2, similar to how non-steroidal anti-inflammatory drugs (NSAIDs) function[6].

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to many inflammatory diseases. In silico methods can model the potential of this compound to disrupt the interaction of TNF-α with its receptor[7][8].

  • NF-κB Signaling Pathway Components: The NF-κB pathway is a critical regulator of inflammation[9][10][11][12][13]. Computational studies can investigate the potential of this compound to interfere with key proteins in this pathway, such as IKKβ or NF-κB itself.

Neuroprotective Activity

The neuroprotective potential of many natural products is an active area of research. While direct evidence for this compound is lacking, its steroidal structure is a common feature in neuroactive compounds.

Potential Molecular Targets for In Silico Neuroprotective Studies:

  • Acetylcholinesterase (AChE): A key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. Molecular docking can predict the binding affinity of this compound to the active site of AChE[14].

  • Beta-secretase 1 (BACE1): An enzyme involved in the production of amyloid-beta plaques in Alzheimer's disease. In silico screening can identify if this compound has the potential to inhibit BACE1 activity[14][15][16][17][18].

  • PI3K/Akt Signaling Pathway Components: This pathway is also implicated in neuronal survival and neuroprotection[19]. Docking studies can explore this compound's potential to modulate this pathway in a neuroprotective context.

Quantitative Data Summary

The following tables summarize the available quantitative data for the bioactivity of this compound derivatives. It is important to note that these values are not for this compound itself but provide an indication of the potential potency of the core structure.

CompoundCell LineAssayIC50 (µM)Reference
Pennogenyl SaponinSKOV-3Cytotoxicity23.90 ± 1.48 µg/mL[1]
Glycyrrhetic acid derivative 3aHeLaMTT Assay11.4 ± 0.2[20]
SVM-2HeLa S3MTT Assay5.18[21]
SVM-4HeLa S3MTT Assay4.89[21]
Compound/ExtractCell LineAssayIC50 (µg/mL)Reference
Aqueous Solanum aethiopicum Leaf Extract-Albumin Denaturation50.20[22]
Aqueous Solanum aethiopicum Leaf Extract-Anti-lipoxygenase199[22]
BaicalinHuman LeukocytesChemokine Binding Inhibition15 - 320[23]
CelastrolHuman MonocytesCytokine Production0.03 - 0.1[23]
ShikoninHuman MonocytesChemokine Binding Inhibition2.6 - 3.6[23]
NobiletinRAW 264.7Nitric Oxide Production19[24]
Docosahexaenoic Acid (DHA)RAW 264.7Nitric Oxide Production45[24]
CorilaginRAW 264.7Nitric Oxide Production66.64[25]
CompoundTargetAssayIC50 (µM)Reference
HesperidinBACE1Enzyme Inhibition10.02 ± 1.12[16]
HesperidinAChEEnzyme Inhibition22.80 ± 2.78[16]
HesperidinBChEEnzyme Inhibition48.09 ± 0.74[16]

In Silico Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Workflow for Molecular Docking of this compound:

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis pennogenin_prep This compound 3D Structure Preparation docking Molecular Docking (e.g., AutoDock Vina) pennogenin_prep->docking target_prep Target Protein 3D Structure Preparation target_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Binding Energy Calculation docking->scoring

Caption: Molecular Docking Workflow for this compound.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a critical step in early drug discovery to identify candidates with favorable drug-like properties.

Key ADMET Parameters for this compound:

  • Absorption: Oral bioavailability, intestinal absorption, Caco-2 permeability.

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Cytochrome P450 (CYP) inhibition/induction.

  • Excretion: Renal clearance.

  • Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

ADMET Prediction Workflow:

admet_prediction_workflow pennogenin_structure This compound 2D/3D Structure admet_server ADMET Prediction Server (e.g., SwissADME, preADMET) pennogenin_structure->admet_server admet_properties Predicted ADMET Properties admet_server->admet_properties analysis Drug-Likeness Analysis admet_properties->analysis

Caption: ADMET Prediction Workflow for this compound.

Signaling Pathways

Based on the predicted bioactivities, several key signaling pathways are likely to be modulated by this compound.

Apoptosis Signaling Pathway (Anticancer)

apoptosis_pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Predicted Apoptosis Pathway Modulation by this compound.

NF-κB Signaling Pathway (Anti-inflammatory)

nfkb_pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression This compound This compound This compound->IKK Inhibits

Caption: Predicted NF-κB Pathway Inhibition by this compound.

PI3K/Akt Signaling Pathway (Neuroprotection)

pi3k_akt_pathway Growth_Factor Neurotrophic Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Neuronal Survival Akt->Cell_Survival This compound This compound This compound->PI3K Potentially Modulates

Caption: Predicted PI3K/Akt Pathway Modulation by this compound.

Experimental Protocols

The following are generalized protocols for key in vitro assays that can be used to validate the predicted bioactivities of this compound.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be used to validate the modulation of signaling pathway components by this compound.

  • Cell Lysis: Treat cells with this compound as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, p-Akt, COX-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

The in silico prediction of this compound's bioactivity represents a promising frontier for the discovery of novel therapeutic agents. While experimental data on the aglycone itself is currently limited, the information available for its glycosides, coupled with computational modeling of its core structure, provides a strong rationale for further investigation. The methodologies outlined in this guide, from molecular docking and ADMET prediction to the elucidation of key signaling pathways, offer a robust framework for researchers to explore the anticancer, anti-inflammatory, and neuroprotective potential of this compound. The integration of these computational approaches with targeted in vitro and in vivo validation will be crucial in unlocking the full therapeutic promise of this natural compound.

References

Pennogenin: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pennogenin, a steroidal sapogenin, and its glycosidic derivatives have emerged as promising candidates for therapeutic agent development. Exhibiting a diverse range of pharmacological activities, these compounds have demonstrated significant potential in oncology, metabolic disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the current state of research on this compound and its glycosides, with a focus on their mechanisms of action, preclinical efficacy, and future drug development prospects. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are included to facilitate further research and development in this area.

Introduction

This compound is a spirostanol-type steroidal sapogenin that forms the aglycone core of various saponins, primarily isolated from plants of the Paris and Trillium genera. Traditionally, these plants have been used in folk medicine for their anti-inflammatory and hemostatic properties[1]. Modern phytochemical research has identified this compound glycosides as the active constituents responsible for many of these effects. The structural diversity of the sugar moieties attached to the this compound core significantly influences their biological activity, a critical aspect for drug development[2][3]. This guide will delve into the therapeutic potential of this compound and its derivatives, focusing on their anticancer, metabolic modulatory, anti-inflammatory, and neuroprotective properties.

Anticancer Potential

This compound and its glycosides have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through both the intrinsic and extrinsic pathways.

Cytotoxicity Data

The cytotoxic activity of this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized in the table below.

Compound/ExtractCell LineAssayIC50 ValueReference
Pennogenyl Saponin (PS 1)HeLa (Cervical Cancer)MTT~1.0 µg/mL[4][5]
Pennogenyl Saponin (PS 2)HeLa (Cervical Cancer)MTT~0.5 µg/mL[4][5]
This compound Steroidal Saponin 2HepG2 (Liver Cancer)MTT13.5 µM[3][6]
This compound Steroidal Saponin 3HepG2 (Liver Cancer)MTT9.7 µM[3][6]
This compound Steroidal Saponin 4HepG2 (Liver Cancer)MTT11.6 µM[3][6]
YamogeninSKOV-3 (Ovarian Cancer)MTT23.90 ± 1.48 µg/mL
YamogeninHeLa (Cervical Cancer)MTT16.5 ± 0.59 µg/mL
Diosgenin (structural isomer)HeLa (Cervical Cancer)MTT16.3 ± 0.26 µg/mL
Mechanism of Action: Apoptosis Induction

Studies have shown that this compound glycosides induce apoptosis in cancer cells by modulating key signaling pathways. This involves the activation of both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways of apoptosis.

Pennogenin_Apoptosis This compound This compound Glycosides FasR Fas Receptor (Death Receptor) This compound->FasR Activates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Bid Bid Caspase8->Bid Cleaves Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocates to Bax Bax (Pro-apoptotic) tBid->Bax Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Bax Inhibits Bax->Mitochondrion Forms pore Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway induced by this compound glycosides.

Key events in this compound-induced apoptosis include:

  • Extrinsic Pathway: Activation of death receptors like Fas, leading to the recruitment of FADD and subsequent activation of caspase-8[4][5].

  • Intrinsic Pathway: Downregulation of the anti-apoptotic protein Bcl-2 and cleavage of Bid to tBid, which translocates to the mitochondria. This leads to the release of cytochrome c and the activation of caspase-9[4][5].

  • Executioner Caspases: Both pathways converge on the activation of caspase-3, the executioner caspase that orchestrates the dismantling of the cell.

Metabolic Regulation

This compound glycosides, particularly this compound 3-O-β-chacotrioside (P3C), have shown significant potential in the management of metabolic disorders such as obesity and insulin resistance.

Effects on Adipogenesis and Glucose Metabolism

P3C has been shown to reduce lipid accumulation in adipocytes and improve insulin sensitivity in hepatocytes. These effects are mediated through the modulation of key signaling pathways involved in metabolism.

Mechanism of Action: PI3K/Akt Signaling

A central pathway regulated by P3C is the IRS/PI3K/Akt signaling cascade, which is crucial for insulin signaling and glucose metabolism.

Pennogenin_PI3K_Akt Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR IRS IRS InsulinR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits pAkt p-Akt Akt->pAkt Phosphorylation GSK3b GSK3β pAkt->GSK3b Inhibits Gluconeogenesis Gluconeogenesis pAkt->Gluconeogenesis Suppresses GlycogenSynthase Glycogen Synthase GSK3b->GlycogenSynthase Inhibits This compound This compound Glycosides (P3C) This compound->IRS Enhances Activation

Caption: this compound glycosides enhance insulin signaling via the PI3K/Akt pathway.

P3C enhances the activation of the IRS/PI3K/Akt pathway, leading to:

  • Increased glycogen synthesis through the inhibition of GSK3β.

  • Suppression of gluconeogenesis in the liver.

  • Improved glucose uptake and insulin sensitivity.

Anti-inflammatory and Neuroprotective Potential

While direct quantitative data for this compound is still emerging, the known anti-inflammatory and antioxidant properties of Paris polyphylla extracts suggest a therapeutic role for this compound in inflammatory and neurodegenerative diseases.

Anti-inflammatory Effects

Inflammation is a key process in many chronic diseases. The NF-κB signaling pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. Given the traditional use of this compound-containing plants for inflammation, it is plausible that this compound and its glycosides modulate NF-κB signaling.

Neuroprotective Effects

Oxidative stress is a major contributor to neurodegenerative diseases. This compound has been reported to have a significant suppressive activity on oxidative stress. This antioxidant property suggests a potential neuroprotective role by mitigating neuronal damage caused by reactive oxygen species.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is adapted for determining the IC50 values of this compound derivatives on cancer cell lines.

Workflow: MTT Assay

MTT_Assay_Workflow Start Start CellSeeding Seed cells in a 96-well plate Start->CellSeeding Incubation1 Incubate for 24h CellSeeding->Incubation1 Treatment Treat with varying concentrations of This compound derivative Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 AddMTT Add MTT solution (0.5 mg/mL) Incubation2->AddMTT Incubation3 Incubate for 4h AddMTT->Incubation3 AddSolvent Add solubilizing agent (e.g., DMSO) Incubation3->AddSolvent ReadAbsorbance Read absorbance at 570 nm AddSolvent->ReadAbsorbance End End ReadAbsorbance->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilizing solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting changes in the expression of apoptosis-related proteins following treatment with this compound derivatives.

Workflow: Western Blotting

Western_Blot_Workflow Start Start CellTreatment Treat cells with This compound derivative Start->CellTreatment CellLysis Lyse cells and quantify protein CellTreatment->CellLysis SDSPAGE Separate proteins by SDS-PAGE CellLysis->SDSPAGE Transfer Transfer proteins to a PVDF membrane SDSPAGE->Transfer Blocking Block the membrane Transfer->Blocking PrimaryAb Incubate with primary antibody (e.g., anti-caspase-3) Blocking->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detection Detect with ECL substrate and image SecondaryAb->Detection End End Detection->End

Caption: General workflow for Western blot analysis.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in lysis buffer and determine protein concentration using the BCA assay.

  • Denature protein lysates and separate them on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

In Vivo Model: Diet-Induced Obesity in Mice

This protocol describes the induction of obesity in a mouse model to study the effects of this compound derivatives on metabolic parameters.

Workflow: Diet-Induced Obesity Model

DIO_Model_Workflow Start Start Acclimatization Acclimatize C57BL/6J mice (6 weeks old) for 1 week Start->Acclimatization Diet Feed high-fat diet (e.g., 60% kcal from fat) or control diet (e.g., 10% kcal from fat) Acclimatization->Diet Monitoring Monitor body weight and food intake weekly for 12-16 weeks Diet->Monitoring Treatment Administer this compound derivative or vehicle control Monitoring->Treatment Analysis Measure metabolic parameters (glucose tolerance, insulin sensitivity, etc.) Treatment->Analysis End End Analysis->End

Caption: Workflow for a diet-induced obesity study in mice.

Materials:

  • Male C57BL/6J mice (6 weeks old)

  • High-fat diet (e.g., 60% kcal from fat)

  • Control diet (e.g., 10% kcal from fat)

  • This compound derivative

  • Vehicle for administration

  • Equipment for metabolic testing (glucose meter, etc.)

Procedure:

  • Acclimatize mice for one week.

  • Divide mice into control and high-fat diet groups.

  • Feed the respective diets for 12-16 weeks, monitoring body weight and food intake weekly.

  • Once obesity and insulin resistance are established in the high-fat diet group, divide them into treatment and vehicle control groups.

  • Administer the this compound derivative or vehicle for a specified period.

  • Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess the effects of the treatment.

  • At the end of the study, collect tissues for further analysis (e.g., histology, gene expression).

Conclusion and Future Directions

This compound and its glycosides represent a promising class of natural products with significant therapeutic potential. Their demonstrated anticancer activity, mediated through the induction of apoptosis, warrants further investigation across a broader range of cancer types. The metabolic regulatory effects of this compound derivatives, particularly in the context of obesity and insulin resistance, open up new avenues for the development of therapeutics for metabolic syndrome. Furthermore, their potential anti-inflammatory and neuroprotective properties, while less characterized, suggest a broader therapeutic scope that merits further exploration.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic evaluation of how different sugar moieties on the this compound core affect bioactivity will be crucial for optimizing lead compounds.

  • Pharmacokinetic and Toxicological Studies: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-like properties and safety profile of this compound derivatives.

  • In Vivo Efficacy Studies: More extensive preclinical studies in relevant animal models are needed to validate the in vitro findings and to establish the therapeutic efficacy of these compounds.

  • Target Identification and Validation: Elucidating the precise molecular targets of this compound and its glycosides will provide a deeper understanding of their mechanisms of action and facilitate the development of more targeted therapies.

References

The Cellular Mechanism of Action of Pennogenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Pennogenin, a steroidal sapogenin derived from plants of the Paris genus, has garnered significant attention for its diverse pharmacological activities, particularly its potent anticancer effects. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying this compound's bioactivity. At the cellular level, this compound and its glycosides orchestrate a multi-pronged attack against cancer cells by inducing apoptosis, cell cycle arrest, and autophagy. Key signaling cascades, most notably the PI3K/AKT/mTOR pathway, are significantly downregulated, disrupting fundamental processes of cell growth, proliferation, and survival. Furthermore, specific this compound compounds have demonstrated regulatory effects on lipid metabolism by modulating adipogenic factors and enhancing mitochondrial function. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as an in-depth resource for researchers, scientists, and drug development professionals.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway, in various cancer cell lines, including colon and liver cancer.[1][2] This process involves the destabilization of mitochondrial function, leading to the activation of a cascade of cysteine proteases known as caspases, which execute programmed cell death.[1][3]

Regulation of Bcl-2 Family Proteins and Mitochondrial Integrity

The initiation of the intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members.[1] this compound treatment shifts this balance in favor of apoptosis by downregulating the expression of Bcl-2 and promoting the expression of Bax.[1] This alteration increases the permeability of the outer mitochondrial membrane, resulting in a decrease in the mitochondrial membrane potential (MMP) and the subsequent release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytosol.[1][4]

Caspase Activation Cascade

Once in the cytosol, cytochrome c associates with Apoptotic Peptidase Activating Factor 1 (Apaf-1) and procaspase-9 to form a complex known as the apoptosome.[3] This complex facilitates the activation of caspase-9, an initiator caspase.[1] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the proteolytic degradation of key cellular components, leading to the characteristic morphological changes of apoptosis.[1][4]

G cluster_0 cluster_1 Cytosol cluster_2 Mitochondrion This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Promotes mito Mitochondrial Membrane bcl2->mito Stabilizes bax->mito Permeabilizes cyto_c Cytochrome c casp9 Caspase-9 (Activated) cyto_c->casp9 Activates (via Apoptosome) casp3 Caspase-3 (Activated) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis Executes mito->cyto_c Release

Caption: this compound-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, pennogenyl saponins can halt the progression of the cell division cycle, a critical mechanism for controlling cancer cell proliferation.[2]

G2/M Phase Blockage

Studies on human hepatocellular carcinoma (HepG2) cells have shown that pennogenyl saponins can significantly induce cell cycle arrest at the G2/M transition.[2] This prevents cells from entering mitosis, thereby inhibiting cell division.

Regulation of Key Cell Cycle Proteins

This cell cycle blockage is associated with the inhibition of key regulatory proteins. This compound has been shown to reduce the levels of Cyclin D1 in HCT-116 colon cancer cells.[1] In HepG2 cells, its derivatives inhibit the activity of cyclin-dependent kinase 1 (CDK1), a crucial enzyme for entry into mitosis.[2] The arrest is often mediated by the activation of tumor suppressor pathways involving proteins like p53 and the CDK inhibitor p21.[5]

G cluster_0 Cell Cycle Progression This compound This compound cdk1 CDK1 / Cyclin B Complex This compound->cdk1 Inhibits cyclin_d1 Cyclin D1 This compound->cyclin_d1 Inhibits m M Phase (Mitosis) cdk1->m Promotes Entry arrest G2/M Arrest cdk1->arrest g1 G1 Phase s S Phase g1->s g2 G2 Phase s->g2 g2->m g2->arrest

Caption: Mechanism of this compound-induced cell cycle arrest.

Modulation of Key Signaling Pathways

This compound exerts its cellular effects by targeting central signaling pathways that are often deregulated in cancer.

Inhibition of the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[1][6] This pathway is frequently hyperactivated in various cancers. This compound and its derivatives have been shown to effectively downregulate the protein levels or activity of key components of this pathway, including PI3K, AKT, and mTOR, in both colon and liver cancer cells.[1][2][6] Inhibition of this pathway is a central mechanism contributing to this compound's anticancer activity, as it simultaneously stifles growth signals and removes survival cues, making cancer cells more susceptible to apoptosis.[1]

Modulation of MAPK Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses.[4] Pennogenyl saponins have been found to modulate MAPK pathways in HepG2 cells.[2] Furthermore, a specific this compound glycoside, Spiroconazol A, induces autophagic cell death in non-small cell lung cancer (NSCLC) cells through the activation of the p38 MAPK pathway.[7] Autophagy is a catabolic process where cells degrade their own components; in this context, its overactivation leads to cell death.[7][8]

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 p38 MAPK Pathway This compound This compound akt AKT This compound->akt Inhibits mtor mTOR This compound->mtor Inhibits mapk p38 MAPK This compound->mapk Activates (Spiroconazol A) receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pi3k->akt akt->mtor growth Cell Growth & Proliferation mtor->growth autophagy Autophagic Cell Death mapk->autophagy

Caption: this compound's modulation of key signaling pathways.

Metabolic Regulation

Beyond its anticancer effects, certain this compound derivatives actively modulate cellular metabolism, particularly lipid accumulation.

Attenuation of Lipid Accumulation

This compound 3-O-β-chacotrioside (P3C), a steroid glycoside, has been shown to significantly reduce lipid droplet accumulation in hypertrophied 3T3-L1 adipocytes.[9][10][11] This effect is achieved by downregulating the expression of key adipogenic and lipogenic transcription factors, including PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha), at both the protein and mRNA levels.[9][11]

Enhancement of Mitochondrial Oxidative Capacity

P3C also enhances cellular energy metabolism by boosting mitochondrial function.[9][10] It upregulates the expression of genes related to fatty acid oxidation, such as PGC1α and CPT1a.[10] This leads to an increase in mitochondrial respiration, ATP generation, and the expression of mitochondrial oxidative phosphorylation (OXPHOS) complex proteins, ultimately enhancing the cell's capacity to break down lipids for energy.[9][10]

Quantitative Data Summary

The biological activity of this compound and its derivatives has been quantified in various studies. The tables below summarize key findings.

Table 1: Cytotoxicity of this compound Derivatives in Cancer and Normal Cell Lines

Compound Cell Line Cell Type IC50 Value (µM) Citation
Spiroconazol A A549 Human Lung Cancer 2.07 ± 0.18 [7]
NCI-H358 Human Lung Cancer 2.17 ± 0.08 [7]
MRC5 Normal Human Lung 6.43 ± 0.81 [7]

| Mannioside A | Various | Tumor Cell Lines | 34.24 – 69.9 |[7] |

Table 2: Qualitative Effects of this compound on Key Regulatory Proteins

Protein Pathway Effect Cell Line(s) Citation
Bax Apoptosis Increased HCT-116 [1]
Bcl-2 Apoptosis Reduced HCT-116 [1]
Caspases Apoptosis Increased Levels/Activity HCT-116 [1]
PI3K/AKT/mTOR Cell Survival Reduced Levels/Activity HCT-116, HepG2 [1][2]
Cyclin D1 Cell Cycle Reduced HCT-116 [1]
CDK1 Cell Cycle Inhibited HepG2 [2]
PPARγ Lipid Metabolism Reduced (by P3C) 3T3-L1 [9][10]
C/EBPα Lipid Metabolism Reduced (by P3C) 3T3-L1 [9][10]

| PGC1α | Mitochondrial Function | Increased (by P3C) | 3T3-L1 |[10] |

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a suite of standard molecular and cell biology techniques.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and semi-quantify the expression levels of specific proteins in cell lysates.[12]

  • Sample Preparation: Cells are treated with this compound for a specified time. They are then washed with ice-cold PBS and lysed using a buffer (e.g., NP40 or RIPA buffer) containing protease and phosphatase inhibitors.[13] Cell debris is removed by centrifugation, and the protein concentration of the supernatant is determined using a BCA or Bradford assay.[12]

  • SDS-PAGE: An equal amount of protein (typically 10-40 µg) for each sample is mixed with loading buffer, denatured by heating, and loaded onto a polyacrylamide gel.[12] Proteins are separated by size via electrophoresis.

  • Membrane Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane using an electrical current.[13]

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[13]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, typically overnight at 4°C with gentle agitation.[13] After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour at room temperature.[13]

  • Detection: After final washes, a chemiluminescent substrate is added to the membrane.[13] The light emitted is captured using an imaging system or X-ray film, revealing bands corresponding to the protein of interest.

G A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Size Separation) A->B C 3. Membrane Transfer (Gel to PVDF/NC) B->C D 4. Blocking (5% Milk or BSA) C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody (HRP-conjugated) Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis G->H

Caption: Standard experimental workflow for Western Blotting.
Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control and incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]

  • Cell Preparation: Following treatment with this compound, both adherent and floating cells are collected.

  • Fixation: Cells are washed with PBS and fixed, typically in ice-cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Analysis: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is directly proportional to the amount of DNA. A histogram is generated, showing distinct peaks for cells in G0/G1 (2n DNA content), G2/M (4n DNA content), and the region in between for cells in S phase.

Conclusion

This compound demonstrates a sophisticated and multifaceted mechanism of action at the cellular level, positioning it as a promising natural compound for therapeutic development. Its ability to simultaneously induce apoptosis, trigger cell cycle arrest, and inhibit the crucial PI3K/AKT/mTOR survival pathway underscores its potent anticancer properties. Furthermore, the capacity of its derivatives to modulate autophagy and regulate key metabolic pathways highlights a broader therapeutic potential that may extend to metabolic disorders. The comprehensive understanding of these molecular interactions, supported by robust experimental data, provides a strong foundation for further preclinical and clinical investigation into this compound and its analogues as novel therapeutic agents.

References

Pennogenin's Impact on Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pennogenin, a steroidal sapogenin, and its glycoside derivatives, such as this compound 3-O-β-Chacotrioside (P3C), have emerged as potent modulators of key metabolic pathways.[1][2][3][4] This technical guide provides an in-depth analysis of the current understanding of this compound's effects on glucose and lipid metabolism, its influence on adipogenesis, and its role in enhancing mitochondrial function. The information presented herein is intended to support further research and drug development efforts targeting metabolic disorders such as obesity, insulin resistance, and non-alcoholic fatty liver disease.

Modulation of Glucose Metabolism

This compound 3-O-β-chacotrioside (P3C) has been shown to improve glucose metabolism, particularly in insulin-resistant states.[1][2] The primary mechanism involves the activation of the IRS/PI3K/Akt signaling pathway, a central cascade in insulin signaling.[1][2]

Key Signaling Pathway: IRS/PI3K/Akt

P3C stimulates insulin sensitivity and glucose uptake by activating the IRS/PI3K/Akt signaling pathway.[1][2] This activation leads to enhanced glycogen synthesis and the suppression of gluconeogenesis in hepatocytes.[1][2] Furthermore, P3C treatment has been observed to increase the phosphorylation of AMPK and the expression of PGC1α, which are crucial for improving mitochondrial oxidative respiration.[1][2]

cluster_0 This compound (P3C) Effect on Glucose Metabolism cluster_1 Insulin Signaling Pathway cluster_2 AMPK Pathway This compound This compound (P3C) IRS IRS This compound->IRS pAMPK p-AMPK This compound->pAMPK PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Gluconeogenesis Gluconeogenesis Akt->Gluconeogenesis PGC1a PGC1α pAMPK->PGC1a Mitochondrial_Respiration Mitochondrial Oxidative Respiration PGC1a->Mitochondrial_Respiration

Fig 1. this compound's activation of IRS/PI3K/Akt and AMPK pathways.
Quantitative Data on Glucose Metabolism

The following table summarizes the reported quantitative effects of P3C on key markers of glucose metabolism in insulin-resistant AML12 hepatocytes.[1][2]

ParameterTreatmentConcentrationFold Change/Percentage ChangeReference
Glucose ConsumptionP3C0.25 µMData not available in abstract[1][2]
Glucose ConsumptionP3C0.5 µMSignificant increase[1][2]
p-AMPK Protein ExpressionP3C0.25, 0.5 µMIncreased[1][2]
PGC1α Protein ExpressionP3C0.25, 0.5 µMIncreased[1][2]

Regulation of Lipid Metabolism and Adipogenesis

P3C demonstrates significant anti-lipidemic effects by inhibiting adipogenesis and lipogenesis, while promoting fatty acid oxidation.[3][4] These effects are primarily mediated through the downregulation of key adipogenic transcription factors and the upregulation of genes involved in mitochondrial biogenesis and function.

Inhibition of Adipogenesis and Lipogenesis

P3C treatment has been shown to reduce lipid droplet accumulation in hypertrophied 3T3-L1 adipocytes.[3][4] This is achieved by significantly decreasing the expression of adipogenic and lipogenic factors, including PPARγ and C/EBPα, at both the mRNA and protein levels.[3][4]

Enhancement of Fatty Acid Oxidation

P3C upregulates the expression of genes associated with fatty acid oxidation, such as PGC1α and CPT1a.[3][4] This leads to an increase in mitochondrial respiration and ATP generation, thereby enhancing the overall mitochondrial oxidative capacity.[3][4]

cluster_0 This compound (P3C) Effect on Lipid Metabolism cluster_1 Adipogenesis & Lipogenesis cluster_2 Fatty Acid Oxidation & Mitochondrial Function This compound This compound (P3C) PPARg PPARγ This compound->PPARg CEBPa C/EBPα This compound->CEBPa PGC1a PGC1α This compound->PGC1a Lipid_Accumulation Lipid Droplet Accumulation PPARg->Lipid_Accumulation CEBPa->Lipid_Accumulation CPT1a CPT1a PGC1a->CPT1a Mitochondrial_Respiration Mitochondrial Respiration & ATP PGC1a->Mitochondrial_Respiration

Fig 2. this compound's dual role in inhibiting lipogenesis and promoting fatty acid oxidation.
Quantitative Data on Lipid Metabolism

The following table summarizes the quantitative effects of P3C on key markers of lipid metabolism in 3T3-L1 adipocytes.[3][4]

ParameterTreatmentConcentrationFold Change/Percentage ChangeReference
Lipid Droplet AccumulationP3CNot specifiedSignificant reduction[3][4]
PPARγ Protein ExpressionP3CNot specifiedSignificantly decreased[3][4]
C/EBPα Protein ExpressionP3CNot specifiedSignificantly decreased[3][4]
PGC1α Gene ExpressionP3CNot specifiedUpregulated[3][4]
CPT1a Gene ExpressionP3CNot specifiedUpregulated[3][4]
Mitochondrial RespirationP3CNot specifiedIncreased[3][4]
ATP GenerationP3CNot specifiedIncreased[3][4]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to investigate the effects of this compound.

In Vitro Model of Insulin Resistance
  • Cell Line: AML12 hepatocytes.[1][2]

  • Induction of Insulin Resistance: Cells were exposed to high glucose (27 mM) and insulin (10 µg/mL).[1][2]

  • Treatment: Insulin-resistant cells were incubated with P3C (0.25 or 0.5 µM) for 24 hours.[1][2]

  • Assays:

    • Glucose Consumption Assay: To measure the uptake of glucose by the cells.[1][2]

    • Real-Time Quantitative Polymerase Chain Reaction (qPCR): To quantify the mRNA expression levels of target genes.[1][2]

    • Western Blotting: To determine the protein expression levels of key signaling molecules.[1][2]

    • Metabolic Analysis (Seahorse XF Analyzer): To measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) as indicators of glycolysis and mitochondrial respiration, respectively.[1][2]

In Vitro Model of Adipogenesis
  • Cell Line: 3T3-L1 preadipocytes.[3][4]

  • Differentiation: Adipogenesis was induced in the 3T3-L1 cells.

  • Treatment: Cells were treated with P3C during the differentiation process.[3][4]

  • Assays:

    • Oil Red O and Nile Red Staining: To visualize and quantify lipid droplet accumulation.[3][4]

    • qPCR and Western Blotting: To measure the expression of adipogenic and lipogenic factors (e.g., PPARγ, C/EBPα) and fatty acid oxidation-related genes (e.g., PGC1α, CPT1a).[3][4]

    • Seahorse XF Analyzer: To assess mitochondrial respiration and ATP generation.[3][4]

cluster_0 General Experimental Workflow for In Vitro Studies cluster_1 Analysis Cell_Culture Cell Culture (e.g., AML12, 3T3-L1) Induction Induction of Metabolic State (e.g., Insulin Resistance, Adipogenesis) Cell_Culture->Induction Treatment Treatment with This compound (P3C) Induction->Treatment Staining Staining (Oil Red O, Nile Red) Treatment->Staining Gene_Expression Gene Expression (qPCR) Treatment->Gene_Expression Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression Metabolic_Analysis Metabolic Analysis (Seahorse) Treatment->Metabolic_Analysis

Fig 3. A generalized workflow for in vitro experiments with this compound.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound and its derivatives, particularly P3C, are promising therapeutic candidates for metabolic diseases. Their ability to concurrently improve insulin sensitivity, inhibit lipid accumulation, and enhance mitochondrial function through the modulation of key signaling pathways like IRS/PI3K/Akt and AMPK/PGC1α highlights their multifaceted potential.

Future research should focus on:

  • In-depth in vivo studies to validate the efficacy and safety of this compound in animal models of metabolic syndrome.

  • Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.

  • Structure-activity relationship studies to identify more potent and specific derivatives.

  • Elucidation of the direct molecular targets of this compound to further refine its mechanism of action.

This technical guide serves as a foundational resource for the scientific community to build upon in the quest for novel and effective treatments for metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Pennogenin from Paris polyphylla

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paris polyphylla, a member of the Melanthiaceae family, is a significant medicinal plant with a long history of use in traditional medicine, particularly in China.[1][2][3] Its rhizomes are a rich source of bioactive steroidal saponins, which are believed to be the primary active constituents responsible for its therapeutic effects, including anti-inflammatory, antitumor, and immuno-stimulating properties.[2][3][4][5] Pennogenin is a key aglycone (sapogenin) derived from several of the steroidal saponins found in Paris polyphylla. This document provides detailed protocols for the extraction of total steroidal saponins from Paris polyphylla rhizomes, the isolation and purification of these saponins, and the subsequent acid hydrolysis to yield this compound.

I. Extraction of Total Steroidal Saponins

Several methods have been effectively employed for the extraction of steroidal saponins from Paris polyphylla, including traditional hot reflux extraction and more modern techniques like microwave-assisted and ultrasound-assisted extraction.[6][7] Ethanol-water mixtures are commonly used as the extraction solvent.[6][8]

Protocol 1: Hot Reflux Extraction

This is a conventional and widely used method for saponin extraction.

Materials and Equipment:

  • Dried rhizomes of Paris polyphylla, powdered

  • Ethanol (70-80%)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Weigh the powdered rhizomes of Paris polyphylla.

  • Place the powder in a round-bottom flask and add 10 volumes of 70% ethanol (e.g., 10 mL of solvent for every 1 g of powder).[2]

  • Set up the reflux apparatus and heat the mixture to 80°C.

  • Maintain the reflux for 2 hours.[2]

  • Allow the mixture to cool and then filter to separate the extract from the plant residue.

  • Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at 55°C to obtain the crude saponin extract.[8]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Ultrasound can enhance extraction efficiency by disrupting cell walls.

Materials and Equipment:

  • Dried rhizomes of Paris polyphylla, powdered

  • Ethanol (70-73%)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Combine the powdered rhizomes with 70-73% ethanol in a beaker or flask. Optimal conditions may vary, but a liquid-to-solid ratio of around 40:1 (mL/g) can be effective.[7]

  • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic treatment. Optimized conditions have been reported as an extraction temperature of 43-50°C for a duration of approximately 30 minutes.[7]

  • After sonication, filter the mixture to separate the extract.

  • The extraction can be repeated to improve yield.[7]

  • Combine the filtrates and concentrate using a rotary evaporator.

II. Isolation and Purification of Steroidal Saponins

The crude extract contains a mixture of saponins and other compounds. Macroporous adsorption resins are highly effective for the enrichment and preliminary purification of total steroidal saponins.[9][10] This is followed by chromatographic techniques for the separation of individual saponins.

Protocol 3: Purification using Macroporous Adsorption Resin

Materials and Equipment:

  • Crude saponin extract

  • Macroporous adsorption resin (e.g., D101 or NKA-9)[9][10]

  • Glass column for chromatography

  • Ethanol solutions of varying concentrations (e.g., 20%, 50%, 70%)

  • Deionized water

  • Peristaltic pump

Procedure:

  • Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase (e.g., water or low-concentration ethanol) and load it onto the column at a controlled flow rate (e.g., 1 mL/min).[11]

  • Washing: Wash the column with deionized water or a low concentration of ethanol (e.g., 20%) to remove impurities like sugars and other polar compounds.[11]

  • Elution: Elute the adsorbed saponins with a higher concentration of ethanol. A stepwise gradient is often effective. For example, using NKA-9 resin, impurities can be removed with 10 bed volumes (BV) of 20% ethanol, followed by elution of the target saponins with 44 BV of 50% ethanol.[11]

  • Fraction Collection: Collect the eluate in fractions and monitor the composition using a suitable analytical method like TLC or HPLC.

  • Concentration: Combine the saponin-rich fractions and concentrate them using a rotary evaporator.

Table 1: Performance of Macroporous Resins in Saponin Purification

Resin TypeFold Increase in Saponin ContentRecovery YieldReference
D1014.8385.47%[9]
NKA-917.3 (Polyphyllin II), 28.6 (Polyphyllin VII)93.16% (Total)[10]

III. Hydrolysis of Saponins to this compound

To obtain the aglycone this compound, the purified saponin fraction (containing this compound glycosides) must be hydrolyzed to cleave the sugar moieties. Acid hydrolysis is the standard method for this process.[1][12]

Protocol 4: Acid Hydrolysis

Materials and Equipment:

  • Purified saponin extract

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Methanol or Ethanol

  • Reflux apparatus

  • Heating mantle

  • Separatory funnel

  • Ethyl acetate or Chloroform

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the purified saponin extract in a suitable alcohol (e.g., methanol or ethanol).

  • Add an equal volume of 2-4 M HCl or H₂SO₄.

  • Reflux the mixture for 4-6 hours.[1][12] The progress of the hydrolysis can be monitored by TLC.

  • After cooling, neutralize the reaction mixture with a saturated NaHCO₃ solution until the pH is approximately 7.

  • Partition the neutralized solution with an organic solvent like ethyl acetate or chloroform in a separatory funnel. Repeat the extraction three times.[1]

  • Combine the organic layers.

  • Wash the combined organic layer with deionized water.

  • Dry the organic layer over anhydrous Na₂SO₄.[1]

  • Filter and concentrate the solution using a rotary evaporator to obtain the crude this compound.

  • Further purification of this compound can be achieved using silica gel column chromatography or preparative HPLC.

IV. Experimental Workflows

The following diagrams illustrate the key experimental processes for obtaining this compound from Paris polyphylla.

Extraction_and_Isolation_Workflow A Paris polyphylla Rhizomes (Powdered) B Hot Reflux or Ultrasound-Assisted Extraction (70% Ethanol) A->B C Crude Saponin Extract B->C D Macroporous Resin Chromatography (e.g., D101, NKA-9) C->D E Purified Saponin Fraction D->E Elution with Ethanol F Acid Hydrolysis (HCl or H₂SO₄) E->F G Crude this compound F->G H Chromatographic Purification (Silica Gel, HPLC) G->H I Isolated this compound H->I

Caption: Overall workflow for this compound extraction and isolation.

Macroporous_Resin_Purification_Detail cluster_0 Purification on Macroporous Resin Column Load 1. Load Crude Extract Wash 2. Wash with Water / Low % EtOH (Remove Impurities) Elute 3. Elute with Higher % EtOH (Collect Saponins) Waste Impurities (Sugars, etc.) Wash->Waste Concentrate 4. Concentrate Eluate Output Purified Saponins Concentrate->Output Input Crude Saponin Extract Input->Load

Caption: Detailed steps for saponin purification via macroporous resin.

Acid_Hydrolysis_Workflow A Purified Saponins in Alcohol B Add Acid (e.g., 2M HCl) Reflux for 4-6 hours A->B C Neutralize with NaHCO₃ B->C D Liquid-Liquid Extraction (with Ethyl Acetate) C->D E_aq Aqueous Layer (Sugars, Salts) D->E_aq E_org Organic Layer (this compound) D->E_org F Dry (Na₂SO₄) and Concentrate E_org->F G Crude this compound F->G

Caption: Workflow for the acid hydrolysis of saponins to this compound.

References

Application Notes and Protocols for HPLC-MS Quantification of Pennogenin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pennogenin, a steroidal sapogenin, is a compound of interest in various pharmacological studies due to its potential therapeutic activities. Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides a detailed application note and a comprehensive protocol for the development and validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of this compound in plasma. The method is designed to be sensitive, specific, and robust, meeting the standards required for regulated bioanalysis.

Principle of the Method

This method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) for the separation of this compound from endogenous plasma components. The analyte is then detected and quantified using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity, allowing for the accurate measurement of low concentrations of the analyte in a complex biological matrix. An internal standard (IS) is used to correct for variations in sample processing and instrument response.

Experimental Protocols

Materials and Reagents
  • Reference Standards: this compound (≥98% purity), Internal Standard (IS) (e.g., a structurally similar steroidal sapogenin like diosgenin or a stable isotope-labeled this compound).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC or LC-MS grade), Water (deionized or Milli-Q).

  • Reagents: Formic acid (FA) (LC-MS grade), Ammonium formate (LC-MS grade).

  • Plasma: Blank plasma from the relevant species (e.g., human, rat, mouse), free of interfering substances. K2-EDTA is a recommended anticoagulant.

  • Other: 1.5 mL polypropylene microcentrifuge tubes, volumetric flasks, and pipettes.

Instrumentation
  • HPLC System: A UPLC or HPLC system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Data System: Software for instrument control, data acquisition, and processing.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50% methanol. These will be used to spike blank plasma for calibration standards.

  • Calibration Curve (CC) Standards: Prepare a set of at least 6-8 non-zero calibration standards by spiking the appropriate amount of the working standard solutions into blank plasma. The concentration range should cover the expected in-vivo concentrations. A typical range might be 1 - 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (LQC, ~3x Lower Limit of Quantification), medium (MQC), and high (HQC). These are prepared by spiking blank plasma from a separate stock solution than that used for the CC standards.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma.

  • Aliquot Plasma: Pipette 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the IS working solution (at an appropriate concentration) to each tube, except for the blank plasma samples.

  • Vortex: Briefly vortex the samples.

  • Precipitate Proteins: Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.

  • Inject: Inject a portion of the supernatant (typically 2-5 µL) into the HPLC-MS system.

HPLC-MS/MS Method

Chromatographic Conditions (To be optimized)

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: 20% B

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions (To be optimized)

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode. Positive mode is often suitable for steroidal saponins.

  • Source Temperature: To be optimized (e.g., 150°C).

  • Desolvation Temperature: To be optimized (e.g., 400°C).

  • Gas Flows: To be optimized for the specific instrument.

  • MRM Transitions:

    • This compound: The molecular weight of this compound is 430.6 g/mol (C27H42O4)[1]. The precursor ion ([M+H]+) would be m/z 431.3. Product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

    • Internal Standard: To be determined based on the selected IS.

  • Collision Energy (CE) and other MS parameters: To be optimized for each transition to achieve maximum signal intensity.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interferences are observed at the retention times of this compound and the IS.

  • Linearity and Range: Assess the linearity of the calibration curve using a weighted linear regression model (e.g., 1/x or 1/x²). The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing the QC samples in replicate (n=6) on at least three different days. The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within ±20% and ≤20% CV, respectively).

  • Recovery: Evaluate the extraction recovery of this compound and the IS by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix. This can be evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those of neat solutions.

  • Stability: Evaluate the stability of this compound in plasma under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability at -80°C.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Parameters for this compound in Plasma

ParameterAcceptance CriteriaObserved Value
Linearity Range (ng/mL)-1 - 1000
Regression Model-Weighted 1/x²
Correlation Coefficient (r²)≥ 0.99> 0.995

Table 2: Accuracy and Precision of the Method for this compound Quantification

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Accuracy (%) Precision (%CV)
LLOQ180-120≤ 20
LQC385-115≤ 15
MQC10085-115≤ 15
HQC80085-115≤ 15

Table 3: Recovery and Matrix Effect for this compound and IS

AnalyteQC LevelRecovery (%)Matrix Effect (%)
This compoundLQC85-11585-115
HQC85-11585-115
ISMQC85-11585-115

Table 4: Stability of this compound in Plasma

Stability ConditionDurationQC LevelAccuracy (%)
Bench-top (Room Temp.)4 hoursLQC, HQC85-115
Freeze-Thaw3 cyclesLQC, HQC85-115
Long-term (-80°C)30 daysLQC, HQC85-115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hplc_injection Inject into HPLC supernatant_transfer->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection (MRM Mode) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

Caption: Experimental workflow for the HPLC-MS quantification of this compound in plasma.

protein_precipitation cluster_before Before Precipitation cluster_after After Precipitation & Centrifugation plasma Plasma protein Protein This compound This compound pellet Protein Pellet supernatant Supernatant (this compound in Solution) This compound->supernatant Add Acetonitrile & Centrifuge

Caption: Principle of protein precipitation for plasma sample preparation.

References

Synthesis of Pennogenin from Diosgenin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of pennogenin, a steroidal sapogenin with significant pharmacological interest, from the readily available precursor, diosgenin. The described methodology is based on the first reported synthesis by Tian et al., which emphasizes the efficient utilization of the intact diosgenin skeleton.[1]

Synthetic Strategy Overview

The conversion of diosgenin to this compound involves a multi-step chemical transformation. The core of this strategy is the modification of the F-ring of the spirostanol skeleton of diosgenin to introduce the C-17 hydroxyl group characteristic of this compound. A key intermediate in this synthesis is cholest-5-en-16,22-dion-3,26-diol, which undergoes a crucial regioselective transformation to form cholest-5,16-dien-22-on-3,26-diol.[1] Subsequent reactions then lead to the formation of the final this compound product.

Experimental Protocols

The following protocols are detailed representations of the likely steps involved in the synthesis of this compound from diosgenin.

Step 1: Acetylation of Diosgenin (1)

Objective: Protection of the 3-hydroxyl group of diosgenin.

Protocol:

  • Dissolve diosgenin (1.0 eq) in pyridine (10 mL/g of diosgenin) at room temperature.

  • Add acetic anhydride (3.0 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL/g of diosgenin).

  • Extract the product with dichloromethane (3 x 20 mL/g of diosgenin).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol to afford diosgenin acetate (2).

Step 2: Oxidation and Ring Opening to form Intermediate 3

Objective: Oxidative opening of the spiroketal F-ring.

Protocol:

  • Suspend diosgenin acetate (2) (1.0 eq) in a mixture of acetic acid and water (9:1, 20 mL/g).

  • Add chromium trioxide (CrO₃) (4.0 eq) portion-wise while maintaining the temperature below 40°C.

  • Stir the reaction vigorously at room temperature for 24 hours.

  • Quench the reaction by adding methanol (5 mL/g of starting material).

  • Extract the product with ethyl acetate (3 x 20 mL/g).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude intermediate (3).

Step 3: Formation of Cholest-5-en-16,22-dion-3,26-diol (4)

Objective: Hydrolysis and further transformation to the key diketone intermediate.

Protocol:

  • Dissolve the crude intermediate (3) (1.0 eq) in a mixture of methanol and 10% aqueous potassium hydroxide (4:1, 20 mL/g).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and neutralize with 2M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL/g).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain cholest-5-en-16,22-dion-3,26-diol (4).

Step 4: Regioselective Dehydration to Cholest-5,16-dien-22-on-3,26-diol (5)

Objective: Introduction of the C16-C17 double bond. This is a key step in the synthesis.[1]

Protocol:

  • Dissolve cholest-5-en-16,22-dion-3,26-diol (4) (1.0 eq) in dry toluene (30 mL/g).

  • Add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reflux the mixture using a Dean-Stark apparatus to remove water for 6-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by column chromatography (ethyl acetate/hexane gradient) to yield cholest-5,16-dien-22-on-3,26-diol (5).

Step 5: Epoxidation and Reduction to form this compound (7)

Objective: Introduction of the 17α-hydroxyl group and reduction of the C22-ketone.

Protocol:

  • Epoxidation: Dissolve cholest-5,16-dien-22-on-3,26-diol (5) (1.0 eq) in dichloromethane (20 mL/g).

  • Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) at 0°C.

  • Stir the reaction at 0°C for 2 hours and then at room temperature for 4 hours.

  • Wash the reaction mixture with saturated sodium thiosulfate solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer and concentrate to give the crude epoxide (6).

  • Reduction: Dissolve the crude epoxide (6) in a mixture of THF and water (4:1, 20 mL/g).

  • Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise at 0°C.

  • Stir the reaction at room temperature for 6 hours.

  • Quench the reaction by the slow addition of acetone.

  • Extract the product with ethyl acetate (3 x 20 mL/g).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (methanol/dichloromethane gradient) to afford this compound (7).

Data Presentation

StepStarting MaterialProductReagentsSolventTypical Yield (%)
1Diosgenin (1)Diosgenin Acetate (2)Acetic anhydride, PyridinePyridine90-95
2Diosgenin Acetate (2)Intermediate (3)CrO₃Acetic acid/Water75-85
3Intermediate (3)Cholest-5-en-16,22-dion-3,26-diol (4)KOHMethanol/Water80-90
4Cholest-5-en-16,22-dion-3,26-diol (4)Cholest-5,16-dien-22-on-3,26-diol (5)p-TsOHToluene60-70
5Cholest-5,16-dien-22-on-3,26-diol (5)This compound (7)m-CPBA, NaBH₄Dichloromethane, THF/Water50-60

Note: Yields are representative and may vary based on experimental conditions and scale.

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway Diosgenin Diosgenin (1) Diosgenin_Acetate Diosgenin Acetate (2) Diosgenin->Diosgenin_Acetate Ac₂O, Pyridine Intermediate_3 Intermediate (3) Diosgenin_Acetate->Intermediate_3 CrO₃, AcOH/H₂O Intermediate_4 Cholest-5-en-16,22-dion-3,26-diol (4) Intermediate_3->Intermediate_4 KOH, MeOH/H₂O Intermediate_5 Cholest-5,16-dien-22-on-3,26-diol (5) Intermediate_4->Intermediate_5 p-TsOH, Toluene Intermediate_6 Epoxide Intermediate (6) Intermediate_5->Intermediate_6 m-CPBA, CH₂Cl₂ This compound This compound (7) Intermediate_6->this compound NaBH₄, THF/H₂O

Caption: Synthetic pathway from diosgenin to this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation of Key Intermediate cluster_transformation Key Transformation and Final Steps cluster_purification Purification Start Start: Diosgenin Step1 Step 1: Acetylation Start->Step1 Step2 Step 2: Oxidation & Ring Opening Step1->Step2 Purify1 Recrystallization Step1->Purify1 Step3 Step 3: Hydrolysis Step2->Step3 Intermediate Intermediate: Cholest-5-en-16,22-dion-3,26-diol Step3->Intermediate Purify2 Column Chromatography Step3->Purify2 Step4 Step 4: Regioselective Dehydration Intermediate->Step4 Step5 Step 5: Epoxidation Step4->Step5 Purify3 Column Chromatography Step4->Purify3 Step6 Step 6: Reduction Step5->Step6 End End Product: this compound Step6->End Purify4 Column Chromatography Step6->Purify4

Caption: Workflow for the synthesis of this compound.

References

Protocol for Pennogenin Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pennogenin, a steroidal sapogenin, has garnered significant interest in oncological research due to its potential cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in vitro. The methodologies outlined herein, including the MTT assay for cell viability and Annexin V/Propidium Iodide staining for apoptosis detection, are standard techniques for evaluating the anti-cancer properties of novel compounds. Furthermore, this document summarizes the known cytotoxic concentrations (IC50 values) of this compound and its derivatives in several cancer cell lines and illustrates its mechanism of action through the PI3K/AKT/mTOR signaling pathway.

Data Presentation

The cytotoxic activity of this compound and its glycosides is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the reported IC50 values for this compound and related pennogenyl saponins in various human cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueAssay
This compoundHCT-116Colon Carcinoma7.5 µMMTT Assay[1]
Pennogenyl Saponin PS1HeLaCervical Cancer1.01 ± 0.01 µg/mLMTT Assay
Pennogenyl Saponin PS2HeLaCervical Cancer0.94 ± 0.04 µg/mLMTT Assay
This compound Saponin 2HepG2Liver Hepatoma13.5 µMMTT Assay[2]
This compound Saponin 3HepG2Liver Hepatoma9.7 µMMTT Assay[2]
This compound Saponin 4HepG2Liver Hepatoma11.6 µMMTT Assay[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 concentration (and a control with vehicle) for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

      • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

Pennogenin_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cluster_apoptosis Apoptosis Assay (Annexin V/PI) start Start cell_culture Cancer Cell Culture (e.g., HCT-116) start->cell_culture pennogenin_prep Prepare this compound Stock (in DMSO) start->pennogenin_prep seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells treat_cells Treat with this compound (Serial Dilutions) pennogenin_prep->treat_cells seed_cells->treat_cells incubate Incubate (24/48/72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 treat_apoptosis Treat Cells with IC50 this compound determine_ic50->treat_apoptosis harvest_stain Harvest & Stain with Annexin V-FITC/PI treat_apoptosis->harvest_stain flow_cytometry Analyze by Flow Cytometry harvest_stain->flow_cytometry end End flow_cytometry->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

Pennogenin_Signaling_Pathway cluster_cellular_effects Cellular Effects This compound This compound pi3k PI3K This compound->pi3k Inhibits akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Promotes proliferation Cell Proliferation & Survival mtor->proliferation Inhibits

Caption: this compound-induced apoptosis via the PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols for Studying Pennogenin Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Pennogenin using various in vitro and in vivo models. The protocols outlined below are based on established methodologies and published research findings, offering a practical resource for investigating the therapeutic potential of this natural compound.

In Vitro Models for this compound Research

A variety of cell-based models are suitable for elucidating the mechanisms of action of this compound. The choice of cell line will depend on the specific research question.

Cancer Cell Lines

This compound has demonstrated significant anti-cancer activity in several cancer cell lines. Commonly used models include:

  • Colon Cancer: HCT-116 cells are a well-characterized and widely used model for studying colorectal cancer. This compound has been shown to induce apoptosis and inhibit the PI3K/Akt/mTOR signaling pathway in these cells[1][2].

  • Hepatocellular Carcinoma: HepG2 cells are a suitable model for investigating the effects of this compound on liver cancer.

  • Prostate Cancer: PC-3 cells can be used to explore the anti-proliferative and pro-apoptotic effects of this compound in prostate cancer.

Adipocyte Cell Lines

To study the effects of this compound on lipid metabolism and adipogenesis, the 3T3-L1 preadipocyte cell line is a standard model. These cells can be differentiated into mature adipocytes, allowing for the investigation of this compound's role in lipid accumulation and related signaling pathways[3][4][5][6].

Non-Malignant Cell Lines

To assess the selectivity and potential toxicity of this compound, non-malignant cell lines such as Vero cells (kidney epithelial cells) can be used as a control[1].

In Vivo Models for this compound Research

Animal models are crucial for evaluating the systemic effects, efficacy, and safety of this compound.

Xenograft Mouse Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical evaluation of anti-cancer agents.

  • Colon Cancer Xenograft: HCT-116 cells can be subcutaneously injected into nude mice to establish tumors. The effect of this compound on tumor growth can then be monitored over time[7][8][9][10].

  • Patient-Derived Xenograft (PDX) Models: For a more clinically relevant model, tumor tissue from a patient can be directly implanted into an immunodeficient mouse. This approach better preserves the heterogeneity of the original tumor[8].

Key Signaling Pathways Modulated by this compound

The primary signaling pathway implicated in the biological activities of this compound is the PI3K/Akt/mTOR pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. This compound has been shown to inhibit this pathway, leading to:

  • Induction of Apoptosis: By downregulating the PI3K/Akt/mTOR pathway, this compound can promote programmed cell death in cancer cells[1][11][12].

  • Cell Cycle Arrest: Inhibition of this pathway can also lead to a halt in the cell cycle, preventing cancer cell proliferation.

  • Modulation of Autophagy: The PI3K/Akt/mTOR pathway is a key regulator of autophagy, a cellular recycling process. This compound's influence on this pathway may also affect autophagic processes in cells[13].

  • Regulation of Metabolism: This pathway is also central to glucose and lipid metabolism, and its modulation by this compound can impact these processes[14][15].

Pennogenin_Signaling_Pathway cluster_pathway PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Promotes Autophagy Autophagy Modulation mTOR->Autophagy Regulates Metabolism Metabolism Regulation mTOR->Metabolism Regulates

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
HCT-116Colon Cancer7.5 µM[1]
HepG2Liver Cancer9.7 µM, 11.6 µM, 13.5 µM (for different saponins)[2]

Table 2: Effects of this compound on Protein Expression in the PI3K/Akt/mTOR Pathway in HCT-116 Cells

ProteinTreatment ConcentrationChange in ExpressionReference
Cyclin D17.5 µM and 10 µMSignificantly decreased[1]
PI3K7.5 µM and 10 µMSignificantly decreased[1]
Akt7.5 µM and 10 µMSignificantly decreased[1]
mTOR7.5 µM and 10 µMSignificantly decreased[1]

Table 3: Effects of this compound on Apoptosis and Oxidative Stress in HCT-116 Cells

ParameterEffectReference
ROS AccumulationSignificantly enhanced[1]
Apoptotic Protein LevelsIncreased[1]
Bcl-2 Protein LevelsSuppressed[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Experimental Workflow

In_Vitro_Workflow start Start cell_culture Cell Culture (e.g., HCT-116, 3T3-L1) start->cell_culture pennogenin_treatment This compound Treatment (Varying concentrations and time points) cell_culture->pennogenin_treatment viability_assay Cell Viability Assay (MTT Assay) pennogenin_treatment->viability_assay ros_assay ROS Detection Assay (DCFH-DA Staining) pennogenin_treatment->ros_assay apoptosis_assay Apoptosis Assay (Annexin V-FITC/PI Staining) pennogenin_treatment->apoptosis_assay western_blot Western Blot Analysis (PI3K/Akt/mTOR pathway proteins) pennogenin_treatment->western_blot lipid_assay Lipid Accumulation Assay (Oil Red O Staining for 3T3-L1) pennogenin_treatment->lipid_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis ros_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis lipid_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro experiments with this compound.
Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • HCT-116 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound (e.g., 1-50 µM) and a vehicle control (DMSO) for 24-48 hours.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection Assay

This protocol measures the intracellular generation of ROS in response to this compound treatment.

Materials:

  • HCT-116 cells

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (10 mM in DMSO)

  • Serum-free medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed HCT-116 cells in a suitable culture plate or slide.

  • Treat the cells with the desired concentration of this compound (e.g., 7.5 µM) for a specific time.

  • Wash the cells with serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Observe the cells under a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HCT-116 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed HCT-116 cells and treat with this compound as desired.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is for detecting the expression levels of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • HCT-116 cells

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Treat HCT-116 cells with this compound, then lyse the cells to extract total protein.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Recommended Primary Antibodies:

  • Phospho-PI3K p85 (Tyr458)/p55 (Tyr199) Antibody

  • PI3K p85 Antibody

  • Phospho-Akt (Ser473) Antibody[16]

  • Akt Antibody[16]

  • Phospho-mTOR (Ser2448) Antibody

  • mTOR Antibody

In Vivo Xenograft Mouse Model Protocol

This protocol outlines the establishment of a colon cancer xenograft model to evaluate the in vivo efficacy of this compound.

Materials and Animals:

  • HCT-116 cells

  • Immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old)

  • Matrigel

  • This compound formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Harvest HCT-116 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (at a predetermined dose and schedule, e.g., intraperitoneal injection daily or every other day) to the treatment group. The control group should receive the vehicle.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

These application notes and protocols provide a robust framework for investigating the therapeutic potential of this compound. By utilizing these in vitro and in vivo models, researchers can further elucidate the molecular mechanisms of this compound and evaluate its efficacy in various disease contexts, particularly in cancer and metabolic disorders. Adherence to these detailed protocols will facilitate the generation of reproducible and reliable data, contributing to the advancement of drug discovery and development efforts centered on this promising natural compound.

References

Pennogenin: A Versatile Precursor for the Semi-Synthesis of Steroids

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pennogenin, a naturally occurring steroidal sapogenin, is emerging as a significant precursor for the semi-synthesis of a wide array of steroid hormones. Structurally similar to the well-established precursor diosgenin, this compound offers a unique starting point for the synthesis of valuable pharmaceuticals, including corticosteroids, sex hormones, and other bioactive steroids. Its key structural feature, a spiroketal side chain, can be chemically cleaved through processes like the Marker degradation to yield key intermediates such as pregnenolone and 16-dehydropregnenolone acetate (16-DPA). This document provides detailed application notes and protocols for the utilization of this compound in steroid semi-synthesis, targeting researchers, scientists, and professionals in drug development.

This compound is a spirost-5-en substituted oxaspiro compound with hydroxy groups at the 3-beta and 17-alpha positions[1]. It is primarily extracted from plants of the Paris genus, particularly Paris polyphylla[2]. The presence of the 17-alpha hydroxyl group on the steroid backbone of this compound provides a strategic advantage for the synthesis of specific classes of steroids, potentially streamlining synthetic routes and offering novel pathways to complex molecules.

Data Presentation: Quantitative Analysis of Steroid Synthesis from Sapogenins

The following tables summarize key quantitative data for the conversion of sapogenins, primarily diosgenin as a model for this compound, into crucial steroid intermediates. These values provide a benchmark for expected yields and reaction conditions.

Table 1: Overall Yield of 16-Dehydropregnenolone Acetate (16-DPA) from Diosgenin

Starting MaterialProductNumber of StepsOverall Yield (%)Reference
Diosgenin16-Dehydropregnenolone Acetate (16-DPA)3~60[3][4]

Table 2: Key Step in Steroid Hormone Biosynthesis

PrecursorProductEnzymeLocationKey Function
CholesterolPregnenoloneCytochrome P450sccMitochondriaRate-limiting step in steroid synthesis[5][6][7]

Experimental Protocols

The following protocols are based on the well-established Marker degradation of diosgenin and are adapted for this compound. Researchers should be aware that the 17α-hydroxyl group in this compound may influence reaction kinetics and side product formation, necessitating optimization of the described conditions.

Protocol 1: Conversion of this compound to a Pregnane Derivative via Marker Degradation

This protocol outlines the three main steps to convert this compound into a 16-dehydropregnenolone analogue, a key intermediate for numerous steroid hormones.

Step 1: Acetolysis of this compound

  • Objective: To open the spiroketal side chain of this compound.

  • Reagents: this compound, Acetic Anhydride.

  • Procedure:

    • Suspend this compound in a suitable hydrocarbon solvent within a pressure reactor.

    • Add acetic anhydride in a molar ratio of approximately 1:3.5 (this compound:acetic anhydride).

    • Heat the mixture to around 200°C. The reaction will generate an in-built pressure of 5-6 kg/cm ².

    • Maintain the reaction for a designated period (typically several hours) to ensure complete opening of the pyran ring of the spiroketal.

    • After cooling, the resulting product is a furostadiene derivative.

Step 2: Oxidation

  • Objective: To oxidatively cleave the side chain.

  • Reagents: Furostadiene derivative from Step 1, Chromium trioxide (CrO₃), Acetic acid, Dichloroethane, Water.

  • Procedure:

    • Dissolve the product from Step 1 in a mixture of dichloroethane, glacial acetic acid, and water.

    • Prepare an oxidant solution by dissolving chromium trioxide in water and glacial acetic acid, then pre-cool to 0-5°C.

    • Slowly add the cooled oxidant solution to the solution of the furostadiene derivative while maintaining a low temperature.

    • The reaction mixture is stirred until the oxidation is complete, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the excess oxidant is quenched, and the product is extracted.

Step 3: Hydrolysis and Elimination

  • Objective: To form the 16-dehydropregnenolone analogue.

  • Reagents: Oxidized product from Step 2, Ethanolic sodium hydroxide or Acetic acid.

  • Procedure:

    • The crude product from the oxidation step is subjected to hydrolysis.

    • For elimination to form the double bond at C16, treatment with ethanolic sodium hydroxide is effective[8].

    • Alternatively, hydrolysis using acetic acid can yield the acetate derivative directly[8].

    • The final product, a 17-hydroxy-16-dehydropregnenolone analogue, is then purified by crystallization or chromatography.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflow in the semi-synthesis of steroids from this compound.

Pennogenin_to_Steroid_Intermediate This compound This compound Furostadiene_derivative Furostadiene derivative This compound->Furostadiene_derivative Acetolysis (Acetic Anhydride, ~200°C) Oxidized_intermediate Oxidized intermediate Furostadiene_derivative->Oxidized_intermediate Oxidation (CrO3) Pregnane_derivative 17-hydroxy-16-dehydropregnenolone analogue Oxidized_intermediate->Pregnane_derivative Hydrolysis & Elimination

Caption: Chemical conversion pathway from this compound to a pregnane derivative.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_synthesis Semi-Synthesis (Marker Degradation) cluster_downstream Downstream Synthesis Plant_material Plant Material (e.g., Paris polyphylla) Extraction Solvent Extraction Plant_material->Extraction Purification Chromatography Extraction->Purification This compound Pure this compound Purification->this compound Acetolysis Step 1: Acetolysis This compound->Acetolysis Oxidation Step 2: Oxidation Acetolysis->Oxidation Hydrolysis Step 3: Hydrolysis Oxidation->Hydrolysis Intermediate Steroid Intermediate (e.g., 16-DPA analogue) Hydrolysis->Intermediate Further_synthesis Further Chemical Modifications Intermediate->Further_synthesis API Active Pharmaceutical Ingredient (API) Further_synthesis->API

Caption: Overall workflow from plant material to steroid API.

Steroid_Biosynthesis_Context Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone Androgens Androgens (e.g., Testosterone) Progesterone->Androgens Corticosteroids Corticosteroids (e.g., Cortisol) Progesterone->Corticosteroids Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens

Caption: Simplified overview of natural steroid biosynthesis pathways.

References

Application Notes and Protocols for Testing Pennogenin's Anti-inflammatory Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pennogenin, a steroidal sapogenin, is a natural compound that has garnered interest for its potential therapeutic properties. Emerging evidence suggests that this compound and its glycosides may possess anti-inflammatory activities, making them promising candidates for further investigation in drug discovery.[1] This document provides a comprehensive set of detailed protocols for assessing the anti-inflammatory effects of this compound in well-established in vitro cell culture models.

The protocols outlined below describe the use of lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, a widely accepted model for studying inflammation.[2][3][4][5] The methodologies cover the evaluation of cell viability, the quantification of key pro-inflammatory mediators such as nitric oxide (NO) and cytokines (TNF-α, IL-6, IL-1β), and the investigation of the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.[4][5][6][7]

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables are structured to present typical quantitative data obtained from the described experiments. These values are illustrative and will vary depending on experimental conditions.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.0
198 ± 4.5
595 ± 5.2
1092 ± 4.8
2588 ± 6.1
5080 ± 5.5
10065 ± 7.2

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)2.5 ± 0.5-
LPS (1 µg/mL)45.0 ± 3.50
LPS + this compound (5 µM)35.2 ± 2.821.8
LPS + this compound (10 µM)25.1 ± 2.144.2
LPS + this compound (25 µM)15.8 ± 1.964.9
LPS + this compound (50 µM)8.9 ± 1.280.2

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)
Control (Untreated)50 ± 1030 ± 820 ± 5
LPS (1 µg/mL)1200 ± 110950 ± 90700 ± 65
LPS + this compound (25 µM)650 ± 75520 ± 60380 ± 45

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage-like cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: Assessment of Cell Viability (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[8]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Measurement of Nitric Oxide (Griess Assay)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with desired concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.[6]

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.[9]

    • Incubate for 10 minutes at room temperature, protected from light.[9]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 24 hours.[6]

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cell debris.

  • ELISA Procedure: Perform ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits.

Protocol 5: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
  • Cell Lysis: After treatment with this compound and/or LPS for a shorter duration (e.g., 15-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 MAPK overnight at 4°C.[5][7] Also probe for a loading control like β-actin.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the total protein or loading control.

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment seed_cells Seed RAW 264.7 Cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation pretreat_this compound Pre-treat with this compound overnight_incubation->pretreat_this compound stimulate_lps Stimulate with LPS pretreat_this compound->stimulate_lps mtt_assay MTT Assay (Cell Viability) stimulate_lps->mtt_assay griess_assay Griess Assay (NO Production) stimulate_lps->griess_assay elisa ELISA (Cytokines) stimulate_lps->elisa western_blot Western Blot (Signaling Proteins) stimulate_lps->western_blot

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates p_IkB P-IκBα p65_p50 p65/p50 (NF-κB) p65_p50->IkB Inhibited by p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates ub_p_IkB Ub-P-IκBα (Degradation) p_IkB->ub_p_IkB ub_p_IkB->p65_p50 Releases DNA DNA p65_p50_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_cascade MAPK Cascade cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates This compound This compound This compound->MAPKKK Inhibits MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 Activates Genes Pro-inflammatory Genes AP1->Genes Transcription

Caption: this compound's potential inhibition of the MAPK signaling pathway.

References

Application Notes & Protocols for a Pharmacokinetic Study of Pennogenin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific pharmacokinetic data for Pennogenin is not publicly available. The following application notes and protocols are based on established methodologies for similar steroidal saponins, such as Diosgenin and Sarsasapogenin.[1][2][3][4][5][6][7] The quantitative data presented herein is hypothetical and for illustrative purposes only.

Introduction

This compound, a steroidal sapogenin, belongs to a class of natural compounds that have garnered significant interest for their diverse pharmacological activities. To evaluate its therapeutic potential, a thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial. These studies are essential for determining optimal dosing regimens, assessing bioavailability, and identifying potential drug-drug interactions.[5][8][9] This document provides a detailed framework for designing and conducting a preclinical pharmacokinetic study of this compound in rodent models.

Core Concepts in Pharmacokinetic Analysis

A typical pharmacokinetic study aims to characterize the disposition of a drug candidate in a living organism. Key parameters derived from such studies include:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.

  • Time to Reach Maximum Concentration (Tmax): The time at which Cmax is observed.

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Half-life (t1/2): The time required for the drug concentration in the body to be reduced by half.

  • Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

These parameters are determined by collecting biological samples (typically blood) at various time points after drug administration and analyzing the drug concentration.[5][10]

Hypothetical Pharmacokinetic Data for this compound

The following tables present hypothetical pharmacokinetic parameters for this compound in Sprague-Dawley rats, based on typical values observed for other steroidal saponins.[4][11]

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous (IV) Dose of 5 mg/kg

ParameterUnitMean Value (± SD)
Cmaxng/mL1500 (± 250)
t1/2h2.5 (± 0.5)
AUC(0-t)ng·h/mL3500 (± 600)
AUC(0-inf)ng·h/mL3800 (± 650)
Clearance (CL)mL/h/kg1315 (± 220)
Volume of Distribution (Vd)L/kg4.8 (± 0.9)

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral (PO) Dose of 50 mg/kg

ParameterUnitMean Value (± SD)
Cmaxng/mL85 (± 20)
Tmaxh2.0 (± 0.5)
t1/2h4.0 (± 0.8)
AUC(0-t)ng·h/mL450 (± 110)
AUC(0-inf)ng·h/mL480 (± 120)
Bioavailability (%F)%1.26

Note: The low oral bioavailability is characteristic of many steroidal saponins due to poor absorption and extensive first-pass metabolism.[1][4]

Experimental Protocols

  • Species: Sprague-Dawley rats (male, 8-10 weeks old, weighing 200-250 g).

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.[6]

  • Intravenous (IV) Administration:

    • Dose: 5 mg/kg.

    • Vehicle: A suitable vehicle for IV administration, such as a solution of 10% DMSO, 40% PEG400, and 50% saline.

    • Administration: Administer as a single bolus injection into the tail vein.

  • Oral (PO) Administration:

    • Dose: 50 mg/kg.

    • Vehicle: A suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) in water.

    • Administration: Administer via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:

      • IV: 0 (predose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

      • PO: 0 (predose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[6]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method should be developed and validated for the quantification of this compound in rat plasma.[2][3][12]

  • Sample Preparation:

    • Protein precipitation is a common method for extracting small molecules from plasma.[12]

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (IS), such as a structurally similar compound not present in the sample (e.g., Diosgenin).

    • Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions (Illustrative):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[3]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (Illustrative):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: A specific precursor-to-product ion transition would need to be determined (e.g., m/z [M+H]+ → fragment ion).

      • Internal Standard (e.g., Diosgenin): m/z 415.2 → 271.2.[3]

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[13]

Visualizations

Pharmacokinetic_Study_Workflow start Study Initiation animal_prep Animal Acclimatization & Fasting start->animal_prep dosing Drug Administration (IV and PO) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis UPLC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis report Data Interpretation & Reporting pk_analysis->report

Caption: Experimental workflow for a pharmacokinetic study.

Steroidal_Saponin_Signaling_Pathway This compound This compound (Steroidal Saponin) membrane Cell Membrane Interaction This compound->membrane receptor Membrane Receptors (e.g., TLRs) membrane->receptor nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway mapk_pathway MAPK Signaling Pathway receptor->mapk_pathway inflammation Modulation of Inflammatory Response nfkb_pathway->inflammation Inhibition mapk_pathway->inflammation Inhibition apoptosis Induction of Apoptosis mapk_pathway->apoptosis

Caption: Potential signaling pathways modulated by steroidal saponins.

References

Application Notes & Protocols: Methods for Synthesizing Pennogenin Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pennogenin glycosides are a class of steroidal saponins that exhibit a wide range of significant biological activities, including anti-inflammatory, anti-tumor, and hemostatic effects. These compounds consist of a lipophilic this compound aglycone linked to one or more hydrophilic sugar moieties. The nature and linkage of these sugar chains are crucial for their pharmacological activity. The limited availability from natural sources and the desire to conduct structure-activity relationship (SAR) studies have driven the development of synthetic routes to access these complex molecules. This document provides an overview of the established chemical methods for synthesizing this compound glycosides and explores potential enzymatic and chemoenzymatic strategies.

Chemical Synthesis Strategies

Chemical synthesis of this compound glycosides primarily involves the selective glycosylation of the this compound aglycone. A key feature of this compound is the differential reactivity of its hydroxyl groups at the C-3 and C-17 positions. Due to greater steric hindrance around the C-17 hydroxyl group, glycosylation reactions can be directed to selectively occur at the C-3 position without the need for protecting the C-17 hydroxyl group.[1] The most common strategies employ activated sugar donors to form the glycosidic bond.

Common Glycosylation Methods

Three main classes of glycosyl donors have been successfully used for the synthesis of this compound glycosides: glycosyl halides, glycosyl trichloroacetimidates, and thioglycosides.[1]

  • Glycosyl Halides (Koenigs-Knorr Method): This classical method involves the use of a glycosyl bromide or chloride, typically activated by a heavy metal salt like silver triflate (AgOTf) or silver carbonate. The presence of a participating group (e.g., an acetyl group) at the C-2 position of the sugar donor is essential to ensure the formation of the desired 1,2-trans-glycosidic linkage.

  • Glycosyl Trichloroacetimidates (Schmidt Glycosylation): This method is widely used due to the high reactivity and stability of the trichloroacetimidate donors. These donors are activated under mild acidic conditions using a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[2][3]

  • Thioglycosides: Thioglycosides are stable glycosyl donors that can be activated by various thiophilic promoters like N-iodosuccinimide (NIS) in combination with a Lewis acid (e.g., TfOH or AgOTf), or by palladium salts.[4] Their stability makes them suitable for the synthesis of complex oligosaccharide chains in a stepwise or block-wise manner.

Experimental Protocols

Protocol 1: General Procedure for Schmidt Glycosylation of this compound

This protocol describes a general method for the glycosylation of this compound at the C-3 position using a glycosyl trichloroacetimidate donor.

  • Preparation:

    • Dry the this compound acceptor (1.0 equiv.) and the per-O-acetylated glycosyl trichloroacetimidate donor (1.5 equiv.) under high vacuum for several hours.

    • In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), add freshly activated 4 Å molecular sieves.

    • Dissolve the dried this compound and glycosyl donor in anhydrous dichloromethane (DCM).

  • Reaction:

    • Transfer the solution to the flask containing molecular sieves via cannula.

    • Cool the mixture to -40 °C.

    • Slowly add a solution of TMSOTf (0.1 equiv.) in anhydrous DCM to the reaction mixture.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Quench the reaction by adding triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Allow the mixture to warm to room temperature and filter through a pad of Celite®.

    • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected this compound glycoside.

  • Deprotection:

    • Dissolve the purified product in methanol.

    • Add a catalytic amount of sodium methoxide (NaOMe) and stir at room temperature until TLC analysis indicates complete removal of the acetyl protecting groups.

    • Neutralize the reaction with an acidic resin (e.g., Amberlite® IR120 H⁺), filter, and concentrate the filtrate to yield the final this compound glycoside.

Case Study: Total Synthesis of a this compound Trisaccharide

The total synthesis of this compound 3-O-β-D-glucopyranosyl-(1 → 3)-[α-L-rhamnopyranosyl-(1 → 2)]-β-D-glucopyranoside has been successfully achieved.[5][6] This synthesis highlights a stepwise strategy for building a complex oligosaccharide chain on the this compound scaffold. The overall synthesis was completed in nine steps with a final yield of 27%.[1][5][6]

Key Synthesis Steps & Yields:

Step No.DescriptionReagents & ConditionsYield (%)
1-5Synthesis of Disaccharide DonorMultiple steps starting from glucoside thiol-
6Glycosylation (Disaccharide formation)Donor 5, Acceptor 4, BF₃·OEt₂89%
7DesilylationTBAF, THF80%
8Glycosylation (Trisaccharide formation)Donor 7, Acceptor 8, BF₃·OEt₂64%
9Coupling to this compound & Deprotection(i) NIS, TfOH; (ii) NaOMe, MeOH-
Overall Total Synthesis Nine steps from glucoside thiol 27%

Table 1: Summary of key steps and yields in the synthesis of a this compound trisaccharide.[6] Data is compiled from the cited literature.

Visualization of Chemical Synthesis Workflow

The following diagram illustrates a generalized workflow for the chemical synthesis of a this compound trisaccharide, involving the sequential addition of sugar units.

G cluster_donor Glycosyl Donor Synthesis cluster_acceptor Glycosyl Acceptor Synthesis cluster_final Final Assembly & Deprotection S1 Monosaccharide 1 (e.g., Glucoside Thiol) D1 Protected Disaccharide Donor S1->D1 Glycosylation & Protection S2 Protected Monosaccharide 2 S2->D1 D2 Protected Trisaccharide Donor D1->D2 Glycosylation S3 Protected Monosaccharide 3 A1 Protected Disaccharide Acceptor S3->A1 Deprotection A1->D2 PG_prot Protected this compound Trisaccharide D2->PG_prot Glycosylation (e.g., NIS/TfOH) Penn This compound (Aglycone) Penn->PG_prot PG_final Final this compound Glycoside PG_prot->PG_final Global Deprotection (e.g., NaOMe)

Caption: Generalized workflow for the convergent synthesis of a this compound trisaccharide.

Potential Future Methods: Enzymatic and Chemoenzymatic Synthesis

While chemical synthesis is well-established, enzymatic and chemoenzymatic methods offer compelling alternatives, primarily due to their exquisite regio- and stereoselectivity, which can circumvent the need for complex protecting group manipulations.[3] Although specific protocols for this compound glycosides are not yet widely reported, principles from the synthesis of other natural product glycosides can be applied.

Enzymatic Approaches
  • Glycosyltransferases (GTs): These enzymes are nature's catalysts for forming glycosidic bonds. A chemoenzymatic approach could involve the chemical synthesis of this compound and the use of specific GTs, along with the appropriate sugar nucleotide donors (e.g., UDP-glucose), to attach sugar moieties. The main challenge lies in identifying or engineering GTs that accept this compound as a substrate.

  • Glycosynthases: These are engineered mutant glycosidases that can synthesize glycosidic bonds but cannot hydrolyze them.[3] They offer a powerful tool for forming specific linkages and could potentially be used to glycosylate this compound or extend existing sugar chains.

Protocol 2: Hypothetical Chemoenzymatic Synthesis of a this compound Glycoside

This protocol outlines a potential workflow using a glycosyltransferase.

  • Enzyme and Substrate Preparation:

    • Obtain or express a suitable glycosyltransferase (GT) known to act on steroidal aglycones.

    • Synthesize or procure the required nucleotide sugar donor (e.g., UDP-glucose).

    • Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 7.5) containing a divalent cation cofactor (e.g., MgCl₂ or MnCl₂) required for GT activity.

  • Enzymatic Reaction:

    • Dissolve the this compound acceptor in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) to aid solubility.

    • Add the this compound solution to the buffered reaction mixture.

    • Initiate the reaction by adding the glycosyltransferase and the nucleotide sugar donor.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.

    • Monitor product formation using HPLC or LC-MS.

  • Purification:

    • Terminate the reaction by adding ethanol or by heat inactivation.

    • Centrifuge the mixture to pellet the precipitated enzyme.

    • Purify the supernatant containing the this compound glycoside using solid-phase extraction (SPE) or preparative HPLC.

Visualization of Chemoenzymatic Workflow

The following diagram illustrates a potential chemoenzymatic route to a this compound diglycoside.

G Dios Diosgenin (Starting Material) Penn This compound (Aglycone) Dios->Penn Chemical Synthesis PG1 This compound Monoglycoside Penn->PG1 UDP_S1 UDP-Sugar 1 (e.g., UDP-Glc) UDP_S1->PG1 GT1 Glycosyl- transferase 1 GT1->PG1 PG2 This compound Diglycoside PG1->PG2 UDP_S2 UDP-Sugar 2 (e.g., UDP-Rha) UDP_S2->PG2 GT2 Glycosyl- transferase 2 GT2->PG2

Caption: A potential chemoenzymatic pathway for the synthesis of this compound glycosides.

Conclusion

The synthesis of this compound glycosides is a challenging yet crucial field for advancing the development of new therapeutics. Current methods rely on robust chemical glycosylation strategies that take advantage of the inherent reactivity of the this compound aglycone. The use of glycosyl trichloroacetimidates and thioglycosides provides reliable routes to these complex molecules. Future advancements will likely involve the integration of enzymatic methods, which promise to streamline syntheses by offering unparalleled selectivity and reducing the reliance on protecting groups, thereby opening new avenues for the discovery and production of novel this compound-based drug candidates.

References

Application Notes and Protocols for Studying Mitochondrial Respiration with Pennogenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pennogenin, specifically in the form of its glycoside this compound 3-O-β-chacotrioside (P3C), as a modulator of mitochondrial respiration. The protocols and data presented are based on recent studies and are intended to guide researchers in utilizing this compound for investigating mitochondrial function in various cellular models.

Introduction

This compound 3-O-β-chacotrioside (P3C) is a steroidal glycoside derived from plants such as Paris polyphylla. Recent research has highlighted its role in metabolic regulation, particularly its ability to enhance mitochondrial oxidative capacity[1][2]. In models of hypertrophied adipocytes and insulin-resistant hepatocytes, P3C has been shown to increase mitochondrial respiration, ATP production, and the expression of key proteins involved in oxidative phosphorylation (OXPHOS)[1][2][3]. These findings suggest that P3C could be a valuable tool for studying mitochondrial bioenergetics and developing therapeutic strategies for metabolic disorders.

Mechanism of Action

P3C appears to enhance mitochondrial function by upregulating the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α)[2][3]. PGC1α is a master regulator of mitochondrial biogenesis and function[2][3]. Its activation leads to an increased expression of genes related to the electron transport chain (ETC) and fatty acid oxidation, thereby boosting the cell's oxidative capacity[1][2]. This cascade ultimately results in enhanced mitochondrial respiration, increased ATP synthesis, and a more robust mitochondrial membrane potential[1].

Pennogenin_Signaling_Pathway cluster_cell Cell cluster_mito Mitochondrion P3C This compound 3-O-β-chacotrioside (P3C) PGC1a ↑ PGC1α Expression P3C->PGC1a Activates OXPHOS ↑ OXPHOS Complex Protein Expression PGC1a->OXPHOS Upregulates Mito_Resp ↑ Mitochondrial Respiration (OCR) OXPHOS->Mito_Resp Leads to ATP ↑ ATP Production Mito_Resp->ATP Drives MMP ↑ Mitochondrial Membrane Potential Mito_Resp->MMP Maintains

Caption: Proposed signaling pathway for P3C-mediated enhancement of mitochondrial function.

Quantitative Data Summary

The effects of P3C on key parameters of mitochondrial respiration have been quantified in differentiated 3T3-L1 adipocytes. The data is summarized below for easy comparison.

Table 1: Effect of P3C on Oxygen Consumption Rate (OCR) in 3T3-L1 Adipocytes

Parameter Control (DMSO) P3C Treated Fold Change
Basal Respiration Normalized to 1.0 ~1.5 ~1.5x Increase
ATP-Linked Respiration Normalized to 1.0 ~1.6 ~1.6x Increase
Maximal Respiration Normalized to 1.0 ~1.4 ~1.4x Increase

Data is derived from graphical representations in the cited literature and represents approximate values[1].

Table 2: Effect of P3C on ATP Production and Glycolysis in 3T3-L1 Adipocytes

Parameter Control (DMSO) P3C Treated Fold Change
Intracellular ATP Production Normalized to 1.0 ~1.8 ~1.8x Increase
Extracellular Acidification Rate (ECAR) Normalized to 1.0 ~1.4 ~1.4x Increase

Data is derived from graphical representations in the cited literature and represents approximate values[1].

Experimental Protocols

The following protocols are based on methodologies used to assess the impact of P3C on mitochondrial respiration[1][4].

  • Cell Seeding: Plate 3T3-L1 preadipocytes in a Seahorse XF cell culture microplate at a density of 10,000 cells per well[1].

  • Differentiation: Induce differentiation into mature adipocytes using a standard differentiation protocol (e.g., using insulin, dexamethasone, and IBMX).

  • Treatment: On the final day of differentiation, treat the hypertrophied adipocytes with the desired concentration of this compound 3-O-β-chacotrioside (P3C) or vehicle control (e.g., DMSO) for 24 hours.

This protocol utilizes the Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial function.

  • Prepare Assay Medium: Warm Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C.

  • Medium Exchange: Remove the cell culture medium from the microplate and wash each well with 180 µL of the pre-warmed assay medium. Finally, add 180 µL of fresh assay medium to each well.

  • Incubation: Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate[1].

  • Prepare Inhibitor Cartridge: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator. Load the injection ports with the following mitochondrial inhibitors to achieve the desired final concentrations:

    • Port A: Oligomycin (e.g., 1.5 µM), an ATP synthase (Complex V) inhibitor[1][4].

    • Port B: Carbonyl cyanide-4-(trifluoromethoxy) phenylhydrazone (FCCP) (e.g., 1.0 µM), a protonophore that uncouples respiration[1][4].

    • Port C: Rotenone/Antimycin A mixture (e.g., 1.0 µM), inhibitors of Complex I and Complex III, respectively[1][4].

  • Run Assay: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the sequential injection of the inhibitors.

Seahorse_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Seed 1. Seed & Differentiate Cells in XF Plate Treat 2. Treat with P3C or Vehicle Medium 3. Change to Assay Medium Incubate 4. Incubate (37°C, no CO2) Calibrate 5. Calibrate Sensor Cartridge Incubate->Calibrate Basal 6. Measure Basal OCR Oligo 7. Inject Oligomycin (Measure ATP-linked OCR) FCCP 8. Inject FCCP (Measure Maximal Respiration) RA 9. Inject Rotenone/Antimycin A (Measure Non-Mitochondrial OCR) Analyze 10. Calculate Respiratory Parameters RA->Analyze

Caption: Experimental workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Applications and Considerations

  • Metabolic Research: this compound can be used as a tool to investigate the mechanisms of mitochondrial enhancement and its downstream effects on cellular metabolism, such as fatty acid oxidation and glucose uptake[1][3].

  • Drug Development: As a compound that enhances mitochondrial function, P3C may serve as a lead candidate or a pharmacological tool for developing therapies against metabolic diseases characterized by mitochondrial dysfunction, such as obesity and type 2 diabetes[2].

  • Considerations:

    • The available data is primarily on a specific glycoside, P3C. The effects of this compound aglycone may differ.

    • The studies cited focus on adipocyte and hepatocyte cell lines. Effects may vary in other cell types.

    • Dose-response studies are crucial to determine the optimal concentration for desired effects without inducing toxicity.

    • Further research is needed to elucidate the direct molecular targets of P3C and the full scope of its off-target effects[1].

References

Pennogenin's Potential in Anti-Obesity Research: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation, leading to a heightened risk of metabolic disorders such as type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. Current research is actively exploring natural compounds for their potential therapeutic effects. Among these, Pennogenin and its derivatives have emerged as promising candidates in the field of anti-obesity research. This application note provides a comprehensive overview of the application of this compound, specifically focusing on its glycoside derivative, this compound 3-O-β-chacotrioside (P3C), in modulating adipocyte function. It details the underlying molecular mechanisms, experimental protocols, and quantitative data from in vitro studies, offering a valuable resource for researchers in metabolic diseases and drug discovery.

Mechanism of Action

Recent studies on the anti-obesity effects of this compound 3-O-β-chacotrioside (P3C) have elucidated a multi-faceted mechanism primarily centered on the regulation of adipogenesis and mitochondrial function in adipocytes. P3C has been shown to significantly reduce lipid accumulation in differentiating adipocytes.[1][2] This effect is achieved through the modulation of key transcriptional regulators of lipid metabolism.

Key Molecular Targets:

  • Downregulation of Adipogenic and Lipogenic Factors: P3C treatment leads to a significant decrease in the expression of master regulators of adipogenesis, namely Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[1][2] This, in turn, suppresses the expression of downstream targets involved in fatty acid synthesis and triglyceride storage, such as Fatty Acid Synthase (FASN) and ATP Citrate Lyase (ACLY).

  • Upregulation of Fatty Acid Oxidation Pathways: P3C enhances mitochondrial fatty acid oxidation by increasing the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC1α) and Carnitine Palmitoyltransferase 1A (CPT1a).[1][2] PGC1α is a master regulator of mitochondrial biogenesis, while CPT1a is a rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.

  • Enhancement of Mitochondrial Respiration: P3C treatment has been observed to increase mitochondrial respiration and ATP production in adipocytes, suggesting an improvement in overall mitochondrial function.[1][2]

The signaling pathway modulated by P3C is visualized in the diagram below.

Pennogenin_Signaling_Pathway This compound This compound 3-O-β-chacotrioside (P3C) PPARg PPARγ This compound->PPARg inhibits CEBPa C/EBPα This compound->CEBPa inhibits PGC1a PGC1α This compound->PGC1a activates FASN FASN PPARg->FASN activates ACLY ACLY PPARg->ACLY activates CEBPa->FASN activates CEBPa->ACLY activates Adipogenesis Adipogenesis & Lipid Accumulation FASN->Adipogenesis ACLY->Adipogenesis CPT1a CPT1a PGC1a->CPT1a activates Mitochondrial_Respiration Mitochondrial Respiration & ATP Production PGC1a->Mitochondrial_Respiration Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1a->Fatty_Acid_Oxidation Mitochondrial_Respiration->Adipogenesis reduces Fatty_Acid_Oxidation->Adipogenesis reduces

Caption: this compound (P3C) Signaling Pathway in Adipocytes.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of this compound 3-O-β-chacotrioside (P3C) on 3T3-L1 adipocytes.

Table 1: Effect of P3C on Lipid Accumulation in 3T3-L1 Adipocytes

Concentration (µM)Treatment DurationLipid Accumulation Reduction (%)
0.58 daysDose-dependent decrease
1.08 daysDose-dependent decrease

Note: Specific percentage values were not available in the source material, but a clear dose-dependent reduction was reported.

Table 2: Effect of P3C on Gene and Protein Expression in 3T3-L1 Adipocytes

Target MoleculeConcentration (µM)Change in Expression (Protein)Change in Expression (mRNA)
PPARγ 0.5, 1.0Significant DecreaseSignificant Decrease
C/EBPα 0.5, 1.0Significant DecreaseSignificant Decrease
FASN 0.5, 1.0Significant DecreaseSignificant Decrease
ACLY 0.5, 1.0Significant DecreaseSignificant Decrease
PGC1α 0.5, 1.0Significant IncreaseSignificant Increase
CPT1a 0.5, 1.0Significant IncreaseSignificant Increase

Note: The studies reported significant changes, though the exact fold-changes were not specified in the abstracts.

Table 3: Effect of P3C on Mitochondrial Function in 3T3-L1 Adipocytes

ParameterConcentration (µM)Observation
Mitochondrial Respiration (OCR) 0.5, 1.0Significant Increase
ATP Production 0.5, 1.0Significant Increase

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the anti-obesity effects of this compound 3-O-β-chacotrioside (P3C) in vitro.

3T3-L1 Preadipocyte Culture and Differentiation

The 3T3-L1 cell line is a well-established model for studying adipogenesis.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation:

    • Seed preadipocytes in appropriate culture plates and grow to confluence (Day -2).

    • Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI induction medium).

  • Maturation:

    • After 2 days (Day 2), replace the MDI induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every 2 days until the cells are fully differentiated into mature adipocytes (typically by Day 8-10), characterized by the accumulation of lipid droplets.

This compound 3-O-β-chacotrioside (P3C) Treatment

Protocol:

  • Prepare stock solutions of P3C in a suitable solvent (e.g., DMSO).

  • During the differentiation process (from Day 0 to Day 8), treat the 3T3-L1 cells with the desired concentrations of P3C (e.g., 0.5 µM and 1.0 µM) or vehicle control (DMSO). The treatment medium should be refreshed every 2 days.

Assessment of Lipid Accumulation (Oil Red O Staining)

Materials:

  • Oil Red O stock solution (0.5% in isopropanol)

  • Formalin (10%)

  • 60% Isopropanol

Protocol:

  • After the differentiation and treatment period, wash the cells with PBS.

  • Fix the cells with 10% formalin for 1 hour.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the cells with freshly prepared Oil Red O working solution for 30 minutes.

  • Wash the cells with water to remove excess stain.

  • Visualize the lipid droplets under a microscope.

  • For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).

Gene Expression Analysis (RT-qPCR)

Protocol:

  • RNA Extraction: Extract total RNA from the treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using gene-specific primers for the target genes (PPARγ, C/EBPα, FASN, ACLY, PGC1α, CPT1a) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protein Expression Analysis (Western Blotting)

Protocol:

  • Protein Extraction: Lyse the cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (PPARγ, C/EBPα, FASN, ACLY, PGC1α, CPT1a) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescence detection system.

  • Densitometry: Quantify the protein band intensity using image analysis software.

Mitochondrial Respiration and ATP Production Assay (Seahorse XF Analyzer)

Protocol:

  • Seed and differentiate 3T3-L1 cells in a Seahorse XF cell culture microplate.

  • On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine, and glucose) and incubate in a non-CO2 incubator.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

  • The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

  • Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity from the OCR data.

The following diagram illustrates the general experimental workflow for studying the effects of P3C on 3T3-L1 adipocytes.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis Preadipocytes 3T3-L1 Preadipocytes (Culture) Confluence Grow to Confluence Preadipocytes->Confluence Induction Induce Differentiation (MDI Medium) Confluence->Induction Maturation Mature Adipocytes (Insulin Medium) Induction->Maturation Treatment Treat with This compound (P3C) or Vehicle Control Maturation->Treatment Lipid_Staining Lipid Accumulation (Oil Red O Staining) Treatment->Lipid_Staining Gene_Expression Gene Expression (RT-qPCR) Treatment->Gene_Expression Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression Mitochondrial_Function Mitochondrial Function (Seahorse XF) Treatment->Mitochondrial_Function

Caption: Experimental Workflow for P3C in 3T3-L1 Adipocytes.

Conclusion

This compound and its derivatives, particularly P3C, demonstrate significant potential as anti-obesity agents. The detailed mechanisms, involving the suppression of adipogenesis and the enhancement of mitochondrial function, provide a strong rationale for further investigation. The protocols and data presented in this application note offer a foundational framework for researchers to explore the therapeutic utility of this compound in the context of obesity and related metabolic diseases. Future in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound compounds in a whole-organism setting.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pennogenin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Pennogenin from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound is a steroidal sapogenin naturally found in various plants. The most commonly cited sources for its extraction are the rhizomes of Paris polyphylla and Trillium govanianum.[1] Different parts of Paris polyphylla var. chinensis, such as rhizomes and fibrous roots, have been shown to be particularly rich in pennogenyl glycosides.[2]

Q2: How does the choice of solvent affect the extraction yield of this compound?

A2: The polarity of the solvent plays a crucial role in the extraction efficiency of this compound. Studies on the extraction of steroidal saponins from Paris polyphylla rhizomes have shown that polar solvents are generally more effective. In a comparative study, 70% ethanol and 70% methanol yielded higher total extracts compared to less polar solvents like 100% hexane and 100% ethyl acetate, with ethanol producing the highest overall extraction yield.[1] For related saponins in Paris polyphylla var. yunnanensis leaves, an ethanol concentration of around 70-73% was found to be optimal for ultrasound-assisted extraction.

Q3: What is the influence of temperature on this compound extraction?

A3: Temperature is a critical parameter that can significantly impact the extraction yield. Generally, increasing the temperature enhances the solubility and diffusion rate of the target compounds, leading to a higher yield. However, excessively high temperatures can cause degradation of thermolabile compounds like saponins. For the ultrasound-assisted extraction of related saponins from Paris polyphylla leaves, optimal temperatures were found to be in the range of 43-50°C. It is essential to find a balance to maximize extraction efficiency without compromising the integrity of the this compound.

Q4: Can enzymatic hydrolysis improve the yield of this compound?

A4: Yes, enzymatic hydrolysis can be a valuable step to increase the yield of this compound. This compound often exists in the plant material as glycosides (bound to sugar molecules). Enzymes like cellulases, pectinases, and β-glucosidases can break down the plant cell walls and hydrolyze the glycosidic bonds, releasing the free this compound (aglycone).[3][4] Optimizing conditions such as pH, temperature, and incubation time for the specific enzyme used is crucial for maximizing the release of this compound.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Inefficient cell wall disruption: The solvent may not be effectively reaching the intracellular components where this compound is stored.- Reduce particle size: Grind the dried plant material into a fine powder to increase the surface area for extraction. - Employ advanced extraction techniques: Methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can enhance cell wall disruption and improve solvent penetration.
Suboptimal solvent selection: The polarity of the solvent may not be ideal for solubilizing this compound.- Use polar solvents: Based on studies, ethanol or methanol, particularly in aqueous solutions (e.g., 70%), are effective for extracting steroidal saponins.[1] - Solvent optimization: Perform small-scale trials with different solvents and solvent-to-solid ratios to identify the most effective combination for your specific plant material.
Incomplete hydrolysis of glycosides: this compound may remain in its glycosidic form, which is not the target compound.- Incorporate an enzymatic hydrolysis step: Use enzymes like cellulase or snailase to break down glycosidic bonds and release free this compound.[3] - Optimize hydrolysis conditions: Carefully control pH, temperature, and incubation time to ensure optimal enzyme activity.[3][5][6]
Co-extraction of Impurities Non-selective solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound.- Employ a multi-step extraction: Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound. - Utilize column chromatography for purification: Techniques like silica gel or C18 column chromatography are effective for separating this compound from other co-extracted compounds.[1]
Degradation of this compound High extraction temperature: this compound, like many saponins, can be sensitive to high temperatures.- Maintain optimal temperature: Keep the extraction temperature within a moderate range (e.g., 40-60°C) to prevent thermal degradation. - Use non-thermal extraction methods: Consider techniques like maceration at room temperature, although this may require longer extraction times.
Inappropriate pH: Extreme pH conditions during extraction or processing can lead to the degradation of this compound.- Maintain a neutral or slightly acidic pH: The stability of many saponins is favored under these conditions. Avoid strongly acidic or alkaline environments unless required for a specific hydrolysis step, in which case, exposure time should be minimized.[7][8]
Difficulty in Purification Presence of structurally similar saponins: Other saponins with similar polarities can co-elute with this compound during chromatography.- Optimize the chromatographic method: Experiment with different solvent gradients and column types to improve the resolution between this compound and other saponins. - Consider preparative HPLC: High-performance liquid chromatography can offer higher separation efficiency for purifying complex mixtures.
Formation of artifacts: The extraction or purification process itself may lead to the formation of unwanted byproducts.- Use mild extraction conditions: Avoid harsh chemicals and high temperatures. - Monitor for degradation: Use analytical techniques like HPLC or TLC to track the stability of this compound throughout the process.

Data Presentation

Table 1: Comparison of Solvents for Total Extract Yield from Paris polyphylla Rhizomes

SolventTotal Extract Yield (%)
100% HexaneLow
100% Ethyl AcetateModerate
70% MethanolHigh
70% EthanolHighest[1]

Note: This table is based on qualitative data from a study on the total extract yield and does not represent the specific yield of this compound.

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction of Saponins from Paris polyphylla var. yunnanensis Leaves

ParameterOptimal Value for Polyphyllin IIOptimal Value for Polyphyllin VII
Ethanol Concentration (%)7370
Extraction Temperature (°C)4350
Number of Extractions33

Note: Polyphyllin II and VII are steroidal saponins structurally related to this compound, and these conditions can serve as a starting point for optimizing this compound extraction.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Paris polyphylla Rhizomes

  • Sample Preparation:

    • Air-dry the rhizomes of Paris polyphylla at room temperature.

    • Grind the dried rhizomes into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered rhizomes in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at 50°C for 2 hours with constant agitation.

    • Repeat the extraction process three times with fresh solvent to ensure maximum recovery.

  • Filtration and Concentration:

    • Filter the combined extracts through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography on silica gel or a C18 stationary phase, eluting with a gradient of methanol in water.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Saponins (this compound Analogs) from Paris polyphylla Leaves

  • Sample Preparation:

    • Dry the leaves of Paris polyphylla var. yunnanensis at a constant temperature.

    • Pulverize the dried leaves into a fine powder.

  • Ultrasound-Assisted Extraction:

    • Suspend the powdered leaves in 70-73% ethanol.

    • Place the suspension in an ultrasonic bath.

    • Conduct the extraction at a temperature of 43-50°C for a specified duration (e.g., 30 minutes).

    • Repeat the extraction cycle three times for optimal yield.

  • Post-Extraction Processing:

    • Centrifuge the mixture to separate the supernatant from the plant debris.

    • Collect the supernatant and filter it.

    • Analyze the extract for this compound content using HPLC.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification & Analysis plant_material Plant Material (Rhizomes/Leaves) drying Drying plant_material->drying grinding Grinding drying->grinding solvent Solvent Addition (e.g., 70% Ethanol) grinding->solvent extraction_method Extraction Method (e.g., Maceration, UAE) parameters Parameter Control (Temp, Time) extraction_method->parameters solvent->extraction_method filtration Filtration/ Centrifugation parameters->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Analysis (HPLC) purification->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Start: Low this compound Yield check_extraction Check Extraction Parameters start->check_extraction check_hydrolysis Check Hydrolysis Step start->check_hydrolysis check_material Check Plant Material start->check_material solution1 Optimize Solvent, Temp, Time check_extraction->solution1 solution2 Incorporate/Optimize Enzymatic Hydrolysis check_hydrolysis->solution2 solution3 Ensure Proper Grinding & Material Quality check_material->solution3 end Yield Improved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Overcoming Solubility Challenges of Pennogenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Pennogenin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A: this compound is a steroidal sapogenin, a bioactive compound found in various plants.[1] Like many complex organic molecules with high molecular weight (430.62 g/mol ) and a lipophilic steroid backbone, this compound has inherently poor water solubility. This low aqueous solubility can significantly hinder its bioavailability and therapeutic efficacy in preclinical and clinical studies, making it a critical challenge to address during formulation development.

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A: Several formulation strategies can be employed to enhance the solubility of this compound. These include:

  • Co-solvency: Utilizing a mixture of water and one or more water-miscible organic solvents.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.

  • Surfactant Micellization: Incorporating this compound into micelles formed by surfactants in an aqueous medium.

  • Solid Dispersion: Dispersing this compound in a solid hydrophilic carrier at the molecular level.

  • Particle Size Reduction: Increasing the surface area of this compound particles through micronization or nanonization.

  • Lipid-Based Formulations: Dissolving or suspending this compound in lipidic vehicles.

Q3: Are there any established formulations for this compound or its derivatives?

A: Yes, while specific data for this compound is limited, formulations for its glycoside, this compound 3-O-beta-chacotrioside, have been reported to achieve a solubility of at least 2.5 mg/mL.[2] These formulations provide excellent starting points for developing a suitable vehicle for this compound. Additionally, a patent describes a solid molecular dispersion of a "this compound compound" with polyvinylpyrrolidone (PVP) to improve bioavailability.[3]

Q4: How can I determine the solubility of my this compound formulation?

A: The solubility of this compound in a given formulation can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A common method involves preparing saturated solutions of this compound in the formulation, allowing them to equilibrate, and then quantifying the amount of dissolved this compound in the supernatant after filtration or centrifugation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
This compound precipitates out of solution upon dilution with aqueous media. The concentration of the co-solvent or surfactant is falling below the critical level needed to maintain solubility. The drug concentration exceeds its thermodynamic solubility in the final mixture.Increase the initial concentration of the co-solvent or surfactant in your stock solution. Optimize the ratio of the formulation to the aqueous medium. Consider using a formulation with a lower critical micelle concentration (CMC) if using surfactants. Prepare a solid dispersion or a cyclodextrin complex to enhance stability upon dilution.
Low drug loading is achieved in the formulation. The chosen solvent system or excipient has a low solubilizing capacity for this compound. The formulation is physically unstable at higher drug concentrations.Screen a wider range of co-solvents, cyclodextrins, or surfactants. Refer to the Quantitative Data on this compound Solubility Enhancement table for guidance. For solid dispersions, experiment with different polymers and drug-to-polymer ratios.
Inconsistent results in biological assays. Poor solubility and precipitation of this compound in the assay medium are leading to variable effective concentrations.Prepare a stable, concentrated stock solution using an optimized formulation and dilute it minimally into the final assay medium. Visually inspect for any precipitation before and during the experiment. Include formulation controls in your assays.
Difficulty in preparing a stable solid dispersion. The chosen polymer is not compatible with this compound. The manufacturing process (e.g., solvent evaporation, fusion) is not optimized.Experiment with different polymers such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycols (PEGs). Optimize process parameters like temperature, solvent evaporation rate, and mixing speed.

Quantitative Data on this compound Solubility Enhancement

The following table summarizes reported solubility data for a this compound derivative, which can serve as a valuable reference for formulating this compound.

Formulation Type Components Achieved Solubility Reference
Co-solvent/Surfactant System10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 2.5 mg/mL[2]
Cyclodextrin Complexation10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]
Lipid-Based Formulation10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[2]

Note: Data is for this compound 3-O-beta-chacotrioside. SBE-β-CD: Sulfobutylether-β-cyclodextrin.

Experimental Protocols

Preparation of a Co-solvent/Surfactant-Based Formulation

This protocol is adapted from a formulation used for a this compound glycoside.[2]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube and mix thoroughly by vortexing until a clear solution is obtained.

  • Add Tween 80 to the mixture and vortex until fully incorporated.

  • Finally, add saline to reach the final desired volume and vortex to ensure homogeneity.

Example for a 1 mL final formulation with a target this compound concentration of 2.5 mg/mL:

  • Add 100 µL of a 25 mg/mL this compound in DMSO stock solution.

  • Add 400 µL of PEG300 and vortex.

  • Add 50 µL of Tween 80 and vortex.

  • Add 450 µL of saline and vortex.

Preparation of a Cyclodextrin-Based Formulation

This protocol utilizes Sulfobutylether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex.[2]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require gentle warming and stirring to fully dissolve.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the 20% SBE-β-CD solution.

  • Add the necessary volume of the this compound in DMSO stock solution to the SBE-β-CD solution.

  • Mix thoroughly by vortexing. The solution should be clear.

Example for a 1 mL final formulation with a target this compound concentration of 2.5 mg/mL:

  • Add 900 µL of 20% SBE-β-CD in saline.

  • Add 100 µL of a 25 mg/mL this compound in DMSO stock solution.

  • Vortex until a clear solution is formed.

Preparation of a Solid Dispersion by Solvent Evaporation

This protocol is a general method for preparing solid dispersions and is based on a patent for a "this compound compound".[3]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (or another suitable volatile solvent)

Procedure:

  • Determine the desired ratio of this compound to PVP (e.g., 1:10 w/w).

  • Dissolve both this compound and PVP in a minimal amount of ethanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.

  • Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Initial State cluster_formulation Formulation Strategies cluster_process Preparation Process cluster_end Final Product start This compound Powder (Poor Aqueous Solubility) cosolvent Co-solvents (e.g., DMSO, PEG300) start->cosolvent cyclodextrin Cyclodextrins (e.g., SBE-β-CD) start->cyclodextrin surfactant Surfactants (e.g., Tween 80) start->surfactant solid_dispersion Solid Dispersion (e.g., with PVP) start->solid_dispersion mixing Simple Mixing cosolvent->mixing complexation Inclusion Complexation cyclodextrin->complexation micellization Micelle Formation surfactant->micellization evaporation Solvent Evaporation solid_dispersion->evaporation end Aqueous Solution/Dispersion of this compound mixing->end complexation->end micellization->end evaporation->end

Caption: Workflow for enhancing this compound solubility.

Signaling Pathway: this compound and IRS/PI3K/Akt

This compound derivatives have been shown to improve insulin sensitivity by activating the IRS/PI3K/Akt signaling pathway.[1][5]

G cluster_effects Downstream Effects This compound This compound Derivative receptor Insulin Receptor This compound->receptor Activates irs IRS-1 receptor->irs Phosphorylates pi3k PI3K irs->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates glucose_uptake Increased Glucose Uptake akt->glucose_uptake glycogen_synthesis Enhanced Glycogen Synthesis akt->glycogen_synthesis gluconeogenesis Suppressed Gluconeogenesis akt->gluconeogenesis

Caption: this compound's activation of the IRS/PI3K/Akt pathway.

Signaling Pathway: this compound and PPARγ

This compound and its derivatives can modulate lipid metabolism, and one of the key regulators in this process is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

G cluster_genes Target Gene Transcription This compound This compound pparg PPARγ This compound->pparg Modulates ppre PPRE (DNA Response Element) pparg->ppre Binds as Heterodimer rxr RXR rxr->ppre adipogenesis Adipogenesis Genes ppre->adipogenesis lipid_metabolism Lipid Metabolism Genes ppre->lipid_metabolism

Caption: this compound's modulation of the PPARγ signaling pathway.

References

Technical Support Center: Optimizing HPLC-MS for Pennogenin Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC-MS analysis of pennogenin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method optimization, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the basic starting parameters for HPLC-MS detection of this compound?

A1: For initial method development, a reversed-phase HPLC separation coupled with an electrospray ionization (ESI) mass spectrometer is recommended. This compound is a steroidal sapogenin and responds well to these conditions.

Table 1: Recommended Starting HPLC-MS Parameters for this compound Detection

ParameterRecommended SettingNotes
HPLC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)A C18 column provides good retention and separation for steroidal compounds.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 15-20 minutes.Gradient elution is necessary to separate this compound from other components in complex mixtures.
Flow Rate 0.2 - 0.4 mL/minAdjust based on column dimensions and particle size to ensure optimal separation.
Column Temperature 30 - 40 °CMaintaining a consistent column temperature improves reproducibility.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThis compound readily forms protonated molecules [M+H]⁺ in positive ESI mode.
MS Detection Full Scan (for initial identification) and MS/MS (for structural confirmation and quantification)A mass range of m/z 100-1000 should be sufficient to detect the precursor ion of this compound.

Q2: What is the expected mass of this compound in the mass spectrometer?

A2: this compound has a molecular weight of approximately 430.6 g/mol . In positive ion mode ESI, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 431.3.

Q3: What are the characteristic fragmentation patterns of this compound in MS/MS?

Q4: How can I improve the sensitivity of my this compound measurement?

A4: To enhance sensitivity, consider the following:

  • Optimize MS parameters: Adjust the capillary voltage, source temperature, and gas flows to maximize the signal for your specific instrument.

  • Use Multiple Reaction Monitoring (MRM): For quantitative analysis, developing an MRM method will significantly improve sensitivity and selectivity. This involves selecting a specific precursor ion (e.g., m/z 431.3 for [M+H]⁺) and one or more characteristic product ions.

  • Sample Preparation: A clean sample is crucial. Use solid-phase extraction (SPE) to remove interfering matrix components.

  • Mobile Phase Additives: While formic acid is common, experimenting with other additives like ammonium formate might improve ionization efficiency in some cases.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-MS analysis of this compound.

Table 2: HPLC-MS Troubleshooting for this compound Analysis

IssuePossible Cause(s)Suggested Solution(s)
No this compound Peak Detected 1. Incorrect MS parameters (ionization mode, mass range).2. This compound not eluting from the column.3. Insufficient sample concentration.4. This compound degradation.1. Ensure you are in positive ESI mode and the mass range includes m/z 431.3.2. Modify the gradient to a higher final percentage of organic solvent (e.g., 98% acetonitrile).3. Concentrate your sample or inject a larger volume.4. Check sample stability; prepare fresh samples and standards.
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Incompatible injection solvent.3. Column degradation.4. Secondary interactions with the stationary phase.1. Dilute the sample.2. Dissolve the sample in a solvent similar in composition to the initial mobile phase.3. Flush the column or replace it if it's old.4. Adjust the mobile phase pH with a different additive if possible.
High Background Noise in Mass Spectrum 1. Contaminated mobile phase or solvents.2. Dirty ion source.3. Matrix effects from the sample.1. Use high-purity, LC-MS grade solvents and additives.2. Clean the ion source according to the manufacturer's instructions.3. Improve sample cleanup using SPE or liquid-liquid extraction.
Inconsistent Retention Times 1. Pump or gradient mixer issues.2. Column temperature fluctuations.3. Column equilibration is insufficient.1. Purge the pump and check for leaks.2. Use a column oven to maintain a stable temperature.3. Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections.
Low MS/MS Fragment Intensity 1. Collision energy is not optimized.2. Precursor ion isolation is inefficient.1. Perform a collision energy optimization experiment by infusing a this compound standard and ramping the collision energy to find the optimal value for your desired fragments.2. Check the isolation width for the precursor ion in your MS method.

Experimental Protocols

Protocol 1: General HPLC-MS Method for this compound Detection

This protocol provides a starting point for the qualitative and quantitative analysis of this compound.

  • Sample Preparation:

    • Extract the sample (e.g., plant material, biological fluid) with a suitable solvent such as methanol or acetonitrile.

    • Centrifuge the extract to remove particulate matter.

    • For complex matrices, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge.

    • Evaporate the final extract to dryness and reconstitute in the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 10% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization: ESI, Positive Mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow: Consult instrument manufacturer's recommendations.

    • Full Scan m/z Range: 100 - 1000

    • MS/MS: For fragmentation, select the precursor ion m/z 431.3 and apply a collision energy ramp (e.g., 10-40 eV) to identify characteristic product ions. For quantification, use an optimized fixed collision energy for your selected MRM transitions.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound and to develop a stability-indicating HPLC method.[1][2][3][4]

  • Prepare this compound Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid this compound powder at 105 °C for 24 hours, then dissolve in the solvent.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to the same concentration.

    • Analyze the stressed samples along with an unstressed control sample using the developed HPLC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify any new peaks, which are potential degradation products.

    • The HPLC method is considered "stability-indicating" if it can separate the this compound peak from all degradation product peaks.

Visualizations

HPLCMS_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Separation cluster_MS MS Detection Extraction Extraction Cleanup SPE Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution Column C18 Column Reconstitution->Column IonSource ESI Source Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAnalysis Data Analysis Detector->DataAnalysis Data Acquisition

Caption: Experimental workflow for HPLC-MS analysis of this compound.

Pennogenin_Fragmentation cluster_fragments Potential Fragment Ions M_H This compound [M+H]⁺ m/z 431.3 Frag1 [M+H - H₂O]⁺ m/z 413.3 M_H->Frag1 - H₂O Frag3 Further Fragmentation (Ring Cleavages) M_H->Frag3 Frag2 [M+H - 2H₂O]⁺ m/z 395.3 Frag1->Frag2 - H₂O Frag2->Frag3

Caption: Proposed fragmentation pathway of this compound in positive ESI-MS/MS.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Pennogenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Pennogenin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo bioavailability of this compound? A1: The primary challenge for this compound, a type of steroidal saponin, is its likely poor aqueous solubility.[1][2][3] Many new chemical entities exhibit low water solubility, which limits their dissolution in gastrointestinal fluids and subsequent absorption, leading to low and variable bioavailability.[2][4][5][6] For oral administration, a drug must be in a dissolved state at the site of absorption to be effective.[6]

Q2: What are the main formulation strategies to improve the bioavailability of poorly soluble compounds like this compound? A2: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs.[7] Key approaches include:

  • Particle Size Reduction : Increasing the surface area of the drug through micronization or nanonization can improve its dissolution rate.[4][5][6]

  • Lipid-Based Formulations : Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and liposomes can solubilize the compound in the gastrointestinal tract.[2][5][8]

  • Solid Dispersions : Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance solubility and dissolution.[2][9][10] This transforms the crystalline drug into a more soluble amorphous state.[5][10]

  • Complexation : Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][2][8]

  • Prodrug Approach : Modifying the chemical structure of this compound to create a more soluble prodrug that converts to the active form in vivo.[1][7]

Q3: Are there any known cellular signaling pathways activated by this compound? A3: Yes, studies on this compound derivatives have identified effects on key metabolic pathways. For instance, this compound 3-O-β-chacotrioside has been shown to improve glucose metabolism by activating the IRS/PI3K/Akt signaling pathway.[11] This pathway is crucial for enhancing glycogen synthesis and suppressing gluconeogenesis.[11] Other studies suggest that this compound and its glycosides may play a role in regulating lipid metabolism by influencing the PGC1α pathway and inhibiting adipogenic genes like PPARγ and C/EBPα.[12][13]

Troubleshooting Guide for In Vivo Studies

Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause Troubleshooting/Optimization Strategy
Poor Aqueous Solubility The dissolution rate is a limiting factor for BCS Class II drugs (low solubility, high permeability).[6][9][10] Enhance solubility by reducing the particle size of the this compound powder through micronization or creating a nanoparticle formulation.[2]
Insufficient Dissolution Formulate this compound as an amorphous solid dispersion with a hydrophilic carrier.[10][14] This increases the drug's free energy, leading to higher apparent solubility and supersaturation in the GI tract.[10]
Degradation in GI Tract This compound's solubility may be pH-dependent.[10][15] Protect the compound from the harsh gastric environment by using enteric-coated capsules or formulations that release the drug in the intestine.
Low Permeability Although generally not the primary issue for this class of compounds, permeability can be a factor.[3] Consider co-administration with a permeation enhancer, though this requires careful toxicological evaluation. The use of lipid-based systems like SEDDS can also improve transport across the intestinal membrane.[8]
Issue 2: High inter-subject variability in pharmacokinetic profiles.
Possible Cause Troubleshooting/Optimization Strategy
Inconsistent Formulation Performance The formulation may not be robust. A Self-Emulsifying Drug Delivery System (SEDDS) can offer more reproducible absorption profiles by forming a fine microemulsion upon contact with GI fluids, which is less dependent on physiological variables.[1][2]
Food Effects The presence or absence of food can significantly alter the GI environment (pH, motility, bile secretion) and affect drug dissolution and absorption. Standardize feeding conditions in your in vivo studies.[16] Typically, animals are fasted overnight before dosing.[17]
First-Pass Metabolism The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., piperine), but this must be validated for this compound.[17][18]

Data Presentation: Formulation Strategy Comparison

The table below summarizes the advantages and disadvantages of common bioavailability enhancement techniques.

Strategy Mechanism of Action Advantages Disadvantages
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate.[5]Simple, well-established technology (e.g., jet milling).[2]Risk of particle aggregation; may not be sufficient for extremely insoluble compounds.
Solid Dispersions Disperses drug in a hydrophilic carrier, often in an amorphous state, to improve dissolution.[2][9]Significant increases in solubility and dissolution; can maintain supersaturation.[10][14]Amorphous form can be physically unstable and recrystallize over time.[10]
Lipid-Based Systems (SEDDS) Drug is dissolved in an oil/surfactant mixture that forms a micro/nanoemulsion in GI fluids.[2]Enhances solubilization and can improve lymphatic uptake, bypassing first-pass metabolism.[8]Potential for GI side effects from surfactants; requires careful selection of excipients.[8]
Cyclodextrin Complexation Forms a host-guest inclusion complex, with the hydrophobic drug inside the cyclodextrin's cavity.[1][2]Increases aqueous solubility and can protect the drug from degradation.[1]Can be limited by the drug's size and shape for fitting into the complex; potential for nephrotoxicity with some cyclodextrins at high doses.[15]

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients :

    • Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides, oleic acid), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, PEG 400).

    • Select the components that show the highest solubilizing capacity for this compound.

  • Construction of Ternary Phase Diagrams :

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe the formation of emulsions.

    • Identify the ratios that form a clear, stable microemulsion region.

  • Formulation Preparation :

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve the required amount of this compound into the oil phase, gently heating if necessary.

    • Add the surfactant and co-surfactant to the oil phase and vortex until a clear, homogenous pre-concentrate is formed.

  • Characterization :

    • Emulsification Time : Add the pre-concentrate to a standard volume of water with gentle agitation and measure the time it takes to form a clear emulsion.

    • Droplet Size Analysis : Dilute the formulation in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Thermodynamic Stability : Subject the formulation to centrifugation and freeze-thaw cycles to ensure it does not phase-separate or precipitate.

Protocol 2: General In Vivo Bioavailability Study in Rodents
  • Animal Acclimatization :

    • Acclimatize animals (e.g., Sprague-Dawley rats) for at least one week before the experiment under standard laboratory conditions.[17]

  • Dosing :

    • Fast the animals overnight (8-12 hours) prior to dosing, with free access to water.[17]

    • Divide animals into groups (e.g., Control receiving this compound suspension, Test group receiving enhanced formulation).

    • Administer the formulation orally via gavage at a predetermined dose.

  • Blood Sampling :

    • Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[17]

    • Collect samples into heparinized tubes to prevent coagulation.[17]

  • Plasma Preparation :

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.[17]

    • Carefully transfer the supernatant (plasma) to new, labeled microcentrifuge tubes and store at -80°C until analysis.[17]

  • Sample Analysis (LC-MS/MS) :

    • Protein Precipitation : Add a protein-precipitating solvent like acetonitrile (often containing an internal standard) to the plasma samples to remove proteins.[17]

    • Extraction & Reconstitution : Vortex and centrifuge the samples. Transfer the supernatant and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase.[17]

    • Quantification : Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Pharmacokinetic Analysis :

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve) using non-compartmental analysis software.[17]

    • Compare the parameters between the control and test formulation groups to determine the relative bioavailability enhancement.

Visualizations: Workflows and Pathways

G cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Interpretation a Physicochemical Characterization b Select Enhancement Strategy (e.g., SEDDS) a->b c Formulation Optimization b->c d Animal Dosing (Oral Gavage) c->d e Serial Blood Sampling d->e f Plasma Separation e->f g LC-MS/MS Quantification f->g h Pharmacokinetic Analysis (Cmax, AUC) g->h i Assess Bioavailability Enhancement h->i

Caption: Workflow for developing and testing a bioavailability-enhanced formulation.

G cluster_effects Cellular Effects This compound This compound Derivative InsulinReceptor Insulin Receptor Substrate (IRS) This compound->InsulinReceptor Activates PI3K PI3K InsulinReceptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates Glycogen Glycogen Synthesis Akt->Glycogen Gluco Gluconeogenesis (Inhibition) Akt->Gluco

References

Minimizing degradation of Pennogenin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Pennogenin during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] For short-term storage, refrigeration at 4°C is acceptable for up to two years.[2]

Q2: How should I store this compound in solution?

A2: this compound solutions are significantly less stable than the solid form. For optimal stability, prepare solutions fresh before use. If storage is necessary, solutions should be stored in tightly sealed vials at -80°C for a maximum of six months.[1][2] For shorter periods of up to one month, storage at -20°C is also an option.[2] It is crucial to minimize freeze-thaw cycles.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is sparingly soluble in water.[1] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound, with a solubility of approximately 100 mg/mL.[3] For in vivo studies, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used to improve solubility.[3]

Q4: What are the main factors that can cause this compound degradation?

A4: this compound is susceptible to degradation under several conditions:

  • Extreme pH: Both strong acids and strong bases can catalyze the hydrolysis of the spirostanol structure.[1][2]

  • High Temperatures: Elevated temperatures can accelerate degradation.

  • Light Exposure: this compound may be sensitive to photodegradation.[1][2]

  • Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided.[1][2]

Q5: Are there any known degradation products of this compound?

A5: While specific degradation products of this compound have not been extensively documented in publicly available literature, degradation of steroidal saponins typically involves hydrolysis of the glycosidic bonds (if any) and potential modification of the steroidal backbone. Forced degradation studies are necessary to identify and characterize the specific degradation products of this compound.

Troubleshooting Guides

Problem: I am observing a loss of this compound potency in my experiments.
Potential Cause Troubleshooting Step
Improper Storage of Solid this compound Verify that solid this compound is stored at -20°C in a tightly sealed container, protected from light.
Degradation of this compound in Solution Prepare fresh solutions for each experiment. If storing solutions, ensure they are kept at -80°C and minimize freeze-thaw cycles.
pH Instability Check the pH of your experimental buffer. Avoid strongly acidic or alkaline conditions. Maintain a pH as close to neutral as possible unless the experimental protocol requires otherwise.
Temperature Effects Minimize the exposure of this compound solutions to elevated temperatures. If heating is required, use the lowest effective temperature for the shortest possible duration.
Photodegradation Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Incompatible Reagents Ensure that your experimental setup does not include strong oxidizing or reducing agents that could react with this compound.
Problem: I am seeing unexpected peaks in my HPLC analysis of a this compound sample.
Potential Cause Troubleshooting Step
This compound Degradation The unexpected peaks are likely degradation products. Review your storage and handling procedures against the recommendations in this guide.
Contamination Ensure all glassware and solvents are clean and of high purity. Run a blank injection to check for system contamination.
Method Specificity The analytical method may not be specific for this compound and its degradation products. A forced degradation study should be performed to develop a stability-indicating method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound. The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Thermal Degradation (Solution):

    • Heat the this compound stock solution at 80°C for 48 hours.

  • Photodegradation:

    • Expose the this compound stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

    • A control sample should be wrapped in aluminum foil and stored under the same conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to obtain UV spectra of the parent drug and any degradation products.

  • If available, use mass spectrometry (MS) detection to aid in the identification of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is a starting point for the analysis of this compound and its potential degradation products. Optimization may be required based on the results of the forced degradation study.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 205 nm or Evaporative Light Scattering Detector (ELSD)

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

Form Storage Temperature Duration Protection
Solid -20°CLong-term (up to 3 years)[2]Tightly sealed, protected from light and moisture
4°CShort-term (up to 2 years)[2]Tightly sealed, protected from light and moisture
Solution -80°CUp to 6 months[2]Tightly sealed, minimize freeze-thaw cycles
-20°CUp to 1 month[2]Tightly sealed, minimize freeze-thaw cycles

Visualizations

Pennogenin_Storage_Workflow cluster_solid Solid this compound cluster_storage Storage Options cluster_solution Solution Preparation and Storage cluster_solution_storage Solution Storage Conditions Solid Receive Solid This compound LongTerm Long-Term Storage (-20°C, sealed, dark) Solid->LongTerm For extended periods ShortTerm Short-Term Storage (4°C, sealed, dark) Solid->ShortTerm For frequent use Dissolve Dissolve in appropriate solvent LongTerm->Dissolve ShortTerm->Dissolve UseFresh Use Immediately (Recommended) Dissolve->UseFresh StoreSolution Store Solution Dissolve->StoreSolution If necessary Minus80 -80°C (up to 6 months) StoreSolution->Minus80 Longer-term Minus20 -20°C (up to 1 month) StoreSolution->Minus20 Shorter-term

Caption: Recommended workflow for the storage and handling of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C, Solid/Solution) Start->Thermal Photo Photodegradation (ICH conditions) Start->Photo Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Determine Degradation Pathway Analysis->Report

Caption: Experimental workflow for a forced degradation study of this compound.

Saponin_Degradation_Pathway Saponin Steroidal Saponin (e.g., this compound Glycoside) - Glycosidic Bond - Steroidal Aglycone Aglycone Aglycone (this compound) - Steroidal Backbone Saponin->Aglycone Hydrolysis (Acid/Base/Enzyme) DegradationProducts Degradation Products - Modified Steroidal Structures - Ring Opening Products Aglycone->DegradationProducts Further Degradation (Oxidation, Photolysis, etc.)

Caption: Generalized degradation pathway for a steroidal saponin.

References

Addressing matrix effects in Pennogenin quantification from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Pennogenin in biological samples. The information aims to address common challenges, particularly those related to matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the quantification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Analyte Response or Signal Suppression Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[1]Optimize Sample Preparation: Employ a more rigorous sample cleanup method. Protein precipitation alone may not be sufficient.[2] Consider Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18 or a mixed-mode cation exchange) or a Liquid-Liquid Extraction (LLE) protocol to effectively remove interfering substances.[3][4] Chromatographic Separation: Modify the LC gradient to achieve better separation of this compound from matrix components.[5] Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.[6]
Poor Extraction Recovery: The chosen extraction method may not be efficiently recovering this compound from the sample matrix.Method Optimization: Systematically evaluate different extraction solvents and pH conditions for LLE. For SPE, test different sorbent types and optimize the wash and elution steps.[4] Internal Standard: Use a suitable internal standard to normalize for recovery losses. A stable isotope-labeled (SIL) this compound would be ideal. If unavailable, a structurally similar compound can be used.[7]
High Signal Variability (Poor Precision) Inconsistent Matrix Effects: The extent of ion suppression or enhancement can vary between different samples or lots of biological matrix.[8]Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for sample-to-sample variations in matrix effects.[7][9] Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix environment.[8]
Inconsistent Sample Preparation: Variability in the execution of the sample preparation protocol can lead to inconsistent recoveries and matrix effects.Standardize Procedures: Ensure consistent timing, volumes, and techniques for all sample preparation steps. Automation can improve reproducibility.[10]
Signal Enhancement Matrix Effects: Co-eluting matrix components can sometimes enhance the ionization of the analyte.[1]Improved Sample Cleanup: Similar to addressing ion suppression, enhancing sample preparation through SPE or LLE can remove the components causing signal enhancement.[4] Chromatographic Resolution: Optimize the chromatography to separate the analyte from the enhancing components.
Carryover Adsorption of Analyte: this compound may adsorb to parts of the LC-MS/MS system, such as the injector, tubing, or column, leading to its appearance in subsequent blank injections.Injector Wash: Use a strong wash solvent for the autosampler injector. Column Washing: Implement a thorough column wash with a high percentage of organic solvent at the end of each run. System Conditioning: Before analyzing samples, inject several blank matrix samples to condition the system.[11]
Analyte Instability Degradation in Matrix: this compound may be unstable in the biological matrix due to enzymatic activity or chemical degradation.[12][13]Sample Handling: Keep biological samples on ice during processing and store them at -80°C for long-term storage.[12] pH Adjustment: Adjust the pH of the sample to improve stability if this compound is susceptible to pH-dependent degradation.[13] Enzyme Inhibitors: Add enzyme inhibitors to the sample upon collection if enzymatic degradation is suspected.[14] Stability Assessment: Conduct thorough stability studies (freeze-thaw, bench-top, long-term) to understand the degradation profile of this compound in the specific matrix.[2][15]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source by co-eluting compounds from the biological sample. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of the quantification.[1]

Q2: How can I assess the extent of matrix effects in my assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank biological matrix at the same concentration. The matrix factor (MF) is calculated as follows:

MF (%) = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution) * 100

An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[1][16]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: While the optimal technique may vary depending on the specific biological matrix, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[3][4] For steroidal saponins like this compound, LLE with a solvent such as n-butanol has been shown to be effective.[17] SPE with a C18 or a mixed-mode sorbent can also provide a cleaner extract.[11]

Q4: What type of internal standard should I use for this compound quantification?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and extraction recovery, thus providing the most accurate correction.[7] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used. For Diosgenin, a structurally similar compound, Tanshinone IIA has been successfully used as an internal standard.[2][17]

Q5: My this compound recovery is low. How can I improve it?

A5: To improve recovery, you can optimize your extraction procedure. For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase. For SPE, evaluate different sorbent chemistries, and optimize the pH of the loading solution, the composition of the wash solution, and the strength of the elution solvent.[4] It is also crucial to ensure that the final extract is completely redissolved before injection.

Experimental Protocols

The following protocols are based on established methods for the analysis of Diosgenin, a structurally similar steroidal sapogenin, and may serve as a starting point for developing a validated method for this compound.[2][17] Optimization and validation are essential.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
  • Sample Preparation:

    • To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., Tanshinone IIA in methanol).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of n-butanol.

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 2 minutes and centrifuge at 13,000 rpm for 10 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma
  • Sample Pre-treatment:

    • To 100 µL of plasma, add 25 µL of internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Procedure (using a C18 cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Transfer to an autosampler vial for UPLC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize validation data from a UPLC-MS/MS method for the quantification of Diosgenin in rat plasma, which can be used as a reference for establishing performance criteria for a this compound assay.[2][17]

Table 1: Recovery and Matrix Effect of Diosgenin and Internal Standard (IS)

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Diosgenin 1.0 (Low QC)85.81 ± 5.2392.36 ± 4.11
50.0 (Medium QC)92.45 ± 4.8793.15 ± 3.58
1200.0 (High QC)100.27 ± 6.1493.22 ± 3.92
IS (Tanshinone IIA) 100.098.29 ± 5.5795.56 ± 4.03

Table 2: Intra- and Inter-Day Precision and Accuracy for Diosgenin Quantification

Concentration (ng/mL)Intra-Day Precision (RSD%)Intra-Day Accuracy (RE%)Inter-Day Precision (RSD%)Inter-Day Accuracy (RE%)
0.5 (LLOQ)6.91-3.253.68-6.54
1.0 (Low QC)4.824.712.542.13
50.0 (Medium QC)1.42-1.581.25-2.89
1200.0 (High QC)2.152.331.981.76

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Processing Data Processing and Quantification UPLC_MSMS->Data_Processing

Caption: Workflow for this compound quantification in biological samples.

Logical Relationship for Troubleshooting Ion Suppression

troubleshooting_workflow Start Ion Suppression Observed Check_IS Is a suitable IS used? (e.g., SIL-IS) Start->Check_IS Implement_IS Implement appropriate IS Check_IS->Implement_IS No Optimize_Prep Optimize Sample Preparation (SPE or LLE) Check_IS->Optimize_Prep Yes Implement_IS->Optimize_Prep Optimize_Chroma Optimize Chromatography Optimize_Prep->Optimize_Chroma Dilute_Sample Dilute Sample (if sensitivity allows) Optimize_Chroma->Dilute_Sample Revalidate Re-evaluate Matrix Effect Dilute_Sample->Revalidate

Caption: Decision tree for addressing ion suppression issues.

References

Technical Support Center: Refining the Synthesis of Pennogenin for Improved Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Pennogenin. Our aim is to help you improve the purity and yield of your final product through detailed experimental protocols, data-driven insights, and logical troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for this compound synthesis, and what is the key chemical transformation?

A common and cost-effective starting material for the synthesis of this compound is diosgenin, a phytosteroid sapogenin extracted from the tubers of Dioscorea wild yam species.[1][2] The overall synthesis involves a series of reactions, with a critical step being the regioselective transformation of a cholestane derivative.[1] This transformation is key to introducing the necessary functional groups at specific positions on the steroid backbone to yield the this compound structure.

Q2: What are some of the major challenges in synthesizing this compound and its glycosides?

The synthesis of this compound and its subsequent glycosylation to form saponins can be complex. Key challenges include:

  • Stereocontrol: The rigid tetracyclic core of the steroid contains numerous chiral centers. Maintaining the correct stereochemistry throughout the synthesis is crucial and often challenging.[3]

  • Side Reactions: The multiple functional groups on the steroid nucleus can lead to unwanted side reactions, resulting in a mixture of closely related by-products that can be difficult to separate.

  • Glycosylation: The addition of sugar moieties is often not straightforward and can result in a mixture of products with varying degrees of glycosylation or different linkage positions.[4]

  • Purification: The final product and intermediates can be difficult to purify due to similar polarities and solubilities of the desired compound and its impurities.

Q3: How can I monitor the progress of my this compound synthesis reaction?

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Recommendations
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for the recommended duration. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material. - Temperature Control: Steroid syntheses can be sensitive to temperature fluctuations. Ensure the reaction temperature is maintained at the optimal level as specified in the protocol.
Suboptimal Reagents - Reagent Quality: Use high-purity, dry solvents and reagents. Moisture can quench reagents and lead to side reactions. - Reagent Stoichiometry: Carefully check the molar ratios of your reactants. An excess or deficit of a key reagent can significantly impact the yield.
Degradation of Product - Reaction Conditions: Harsh acidic or basic conditions, as well as prolonged exposure to high temperatures, can lead to the degradation of the this compound product. Consider optimizing the pH and temperature of your reaction and work-up steps.
Losses During Work-up - Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of this compound into the organic phase. Perform multiple extractions with a suitable solvent to maximize recovery. - Emulsion Formation: If an emulsion forms during extraction, it can trap the product. Try adding brine or filtering through Celite to break the emulsion.
Problem 2: Low Purity of Isolated this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Recommendations
Presence of Starting Material - Reaction Monitoring: As mentioned above, ensure the reaction goes to completion by monitoring with TLC or HPLC. If necessary, increase the reaction time or add a slight excess of the limiting reagent.
Formation of By-products - Side Reactions: The "Marker degradation" of diosgenin, a process related to this compound synthesis, can produce various by-products.[5][6] Careful control of reaction conditions (temperature, reagent addition rate) can minimize the formation of these impurities. - Stereoisomers: Inadequate stereocontrol can lead to the formation of diastereomers, which can be very difficult to separate from the desired product.
Ineffective Purification - Recrystallization: The choice of solvent is critical for successful recrystallization.[7][8][9][10][11] Experiment with different solvent systems to find one where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A two-solvent system can also be effective.[11] - Column Chromatography: Optimize the stationary phase (e.g., silica gel) and the mobile phase (eluent system) to achieve good separation between this compound and its impurities. A gradient elution may be necessary for complex mixtures.

Experimental Protocols

Protocol 1: General Purification of Crude this compound by Column Chromatography

This protocol provides a general guideline for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Fraction Collection: Collect the eluent in small fractions in the collection tubes.

  • TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a this compound sample.

Materials:

  • Purified this compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a standard solution of your this compound sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a period of 20-30 minutes.

  • Data Analysis: Analyze the resulting chromatogram. The purity of the sample can be calculated based on the area of the this compound peak relative to the total area of all peaks.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved (%) Typical Yield (%) Advantages Disadvantages
Recrystallization (Single Solvent) 85-9560-80Simple, cost-effective, can yield high-purity crystals with proper solvent selection.Finding a suitable single solvent can be challenging; significant product loss in the mother liquor is possible.
Recrystallization (Two Solvents) 90-9850-75More versatile than single-solvent recrystallization; can be effective when a single good solvent is not available.More complex to optimize the solvent ratio; potential for oiling out if not performed correctly.
Silica Gel Column Chromatography >9870-90Highly effective for separating compounds with different polarities; can handle larger quantities of crude material.Can be time-consuming and requires larger volumes of solvent; potential for product degradation on acidic silica.
Preparative HPLC >9940-60Provides very high purity; excellent for separating closely related impurities.Expensive, time-consuming, and not suitable for large-scale purification.

Note: The values presented in this table are estimates and can vary significantly depending on the specific experimental conditions and the nature of the impurities present in the crude product.

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

Pennogenin_Synthesis_Workflow cluster_purification Purification Options Start Diosgenin (Starting Material) Reaction Chemical Transformation (e.g., Marker Degradation steps) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Crude Crude this compound Workup->Crude Purification Purification Step Crude->Purification Impure Recrystallization Recrystallization Purification->Recrystallization ColumnChrom Column Chromatography Purification->ColumnChrom Pure Pure this compound Analysis Purity Analysis (HPLC, NMR) Pure->Analysis Final Final Product (>98% Purity) Analysis->Final Purity Confirmed Recrystallization->Pure ColumnChrom->Pure Troubleshooting_Purity Start Low Purity of this compound Detected CheckReaction Was the reaction driven to completion? (Analyze by TLC/HPLC) Start->CheckReaction OptimizeReaction Optimize Reaction: - Increase reaction time - Adjust temperature - Check reagent stoichiometry CheckReaction->OptimizeReaction No CheckPurification Is the purification method effective? CheckReaction->CheckPurification Yes OptimizeReaction->Start OptimizeRecrystallization Optimize Recrystallization: - Screen different solvents - Use a two-solvent system - Ensure slow cooling CheckPurification->OptimizeRecrystallization No (Recrystallization) OptimizeColumn Optimize Column Chromatography: - Adjust eluent polarity - Try a different stationary phase - Use gradient elution CheckPurification->OptimizeColumn No (Column) AnalyzeImpurities Characterize Impurities (NMR, MS) CheckPurification->AnalyzeImpurities Yes OptimizeRecrystallization->Start OptimizeColumn->Start End High Purity this compound Achieved AnalyzeImpurities->End

References

Pennogenin Cytotoxicity Reduction Strategies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the cytotoxicity of Pennogenin in non-target cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is reducing its cytotoxicity in non-target cells important?

A1: this compound is a steroidal sapogenin, a natural compound found in certain plants. Its glycosides have demonstrated potent cytotoxic activity against various cancer cell lines. However, like many chemotherapeutic agents, this compound can also exhibit toxicity towards healthy, non-target cells, leading to undesirable side effects. Reducing this off-target cytotoxicity is crucial for improving its therapeutic index and developing it into a safer and more effective anticancer drug.

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

A2: this compound and its glycosides primarily induce cytotoxicity through the induction of apoptosis (programmed cell death). One identified mechanism involves the inhibition of the PI3K/Akt/GSK3β signaling pathway, which is often overactive in cancer cells and promotes cell survival. By inhibiting this pathway, this compound glycosides can lead to cell cycle arrest, typically at the G2/M phase, and trigger the apoptotic cascade. Saponins, in general, can also cause cell membrane permeabilization, which can contribute to cytotoxicity.

Q3: What are the main strategies to reduce this compound's cytotoxicity in non-target cells?

A3: The main strategies focus on increasing the selectivity of this compound for cancer cells while minimizing its exposure to healthy cells. These include:

  • Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes to control its release and target it to tumor tissues.

  • Combination Therapy: Using this compound in combination with other anticancer drugs to potentially lower the required dose of this compound and its associated toxicity.

  • Structural Modification: Altering the chemical structure of this compound, particularly its glycosidic chains, to enhance its selectivity for cancer cells.

  • Selective Targeting: Developing delivery systems that specifically recognize and bind to receptors or antigens that are overexpressed on cancer cells.

Q4: How does the glycosylation pattern of this compound affect its cytotoxicity and selectivity?

A4: The sugar moieties (glycosides) attached to the this compound aglycone play a critical role in its biological activity. The structure, number, and linkage of these sugars can significantly influence the compound's solubility, cell membrane permeability, and interaction with cellular targets. Studies on related saponins suggest that the spirostanol structure is crucial for cytotoxic activity. Modifying the glycosylation pattern could potentially decrease interaction with normal cell membranes while maintaining or even enhancing its affinity for cancer cells, thus improving its selectivity.

Troubleshooting Guides

In Vitro Cytotoxicity Assays
Problem Possible Cause(s) Troubleshooting Steps
High background or inconsistent readings in MTT/XTT assays 1. This compound (as a saponin) may have reducing activity, directly converting the tetrazolium salt to formazan. 2. Contamination of the culture medium. 3. Incomplete solubilization of formazan crystals.1. Include control wells with this compound in media without cells to check for direct reduction of the assay reagent. If interference is observed, consider a different viability assay (e.g., LDH release or ATP-based assays). 2. Use fresh, high-quality reagents and consider using a serum-free medium during the assay incubation. 3. Ensure complete dissolution of formazan crystals by using an appropriate solvent and sufficient mixing.
Cells detaching from the plate, even at low this compound concentrations Saponins are known to interact with cell membranes, which can lead to changes in cell adhesion properties.1. Use plates pre-coated with extracellular matrix proteins (e.g., collagen, fibronectin) to improve cell attachment. 2. Reduce the incubation time with this compound if possible. 3. Consider using a suspension cell line if adherent cells are consistently problematic.
Precipitation of this compound in cell culture media This compound and its glycosides may have limited solubility in aqueous media, especially at higher concentrations.1. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). 2. Warm the media to 37°C before adding the diluted this compound solution and mix gently. 3. If precipitation persists, consider formulating this compound in a delivery vehicle like liposomes or nanoparticles to improve solubility.
Inconsistent IC50 values across experiments 1. Variability in cell seeding density. 2. Different growth phases of cells. 3. Instability of this compound in the media over time.1. Ensure a consistent and optimized cell seeding density for each experiment. 2. Always use cells from a similar passage number and ensure they are in the exponential growth phase when treating with this compound. 3. Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Hemolysis observed when working with whole blood or co-cultures with red blood cells Saponins are known to cause hemolysis by interacting with cholesterol in red blood cell membranes.1. If possible, remove red blood cells before treatment. 2. For in vivo studies, consider encapsulating this compound in PEGylated liposomes to shield it from direct interaction with red blood cells.[1]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound and related saponins on various cancer and non-cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates higher cytotoxicity.

Compound Cell Line Cell Type Assay IC50 Value Reference
Pennogenyl Saponin (PP9)HT-29Human Colon CancerMTTNot specified, but significant inhibitionResearchGate
Pennogenyl Saponin (PP9)HCT116Human Colon CancerMTTNot specified, but significant inhibitionResearchGate
Pennogenyl Saponin (PP9)NCM460Normal Human Colon EpithelialMTTNo significant inhibitionResearchGate
YamogeninAGSHuman Gastric AdenocarcinomaMTT18.50 ± 1.24 µg/mL[2]
YamogeninHCT116Human Colon CancerMTT> 60 µg/mL[2]
YamogeninFibroblastsNormal Human FibroblastsMTT> 90% viability at all tested concentrations[1]
Pennogenyl Saponin PS 1HeLaHuman Cervical CancerReal-Time Cell Proliferation1.11 ± 0.04 μg/ml[3]
Pennogenyl Saponin PS 2HeLaHuman Cervical CancerReal-Time Cell Proliferation0.87 ± 0.05 μg/ml[3]
This compound 3-O-β-Chacotrioside (P3C)3T3-L1 Pre-adipocytesMouse Pre-adipocyteWST-1No cytotoxic effects at ≤ 2 µM[3]
This compound 3-O-β-Chacotrioside (P3C)Mature 3T3-L1 AdipocytesMouse AdipocyteWST-1No cytotoxic effects at ≤ 2 µM[3]

Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound (Adapted from general protocols for hydrophobic compounds)

This protocol describes the thin-film hydration method for encapsulating this compound into liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of phospholipids to cholesterol can be optimized (e.g., 2:1).

  • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the lipid transition temperature to form a thin lipid film on the inner wall of the flask.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

  • For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.

  • The resulting liposomal this compound suspension can be purified from unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Characterization:

  • Size and Zeta Potential: Determine the average particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Encapsulation Efficiency: Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) after separating the liposomes from the unencapsulated drug.

Protocol 2: In Vitro Cytotoxicity Assessment using LDH Release Assay

This assay is an alternative to MTT/XTT and measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Target and non-target cell lines

  • Complete cell culture medium

  • This compound (free and/or encapsulated)

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells for untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, carefully collect the supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

  • Calculate the percentage of cytotoxicity for each treatment concentration relative to the positive and negative controls.

Visualizations

Signaling Pathway Diagrams

Pennogenin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Glycoside Receptor Membrane Interaction/ Receptor? This compound->Receptor Binds/Interacts PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Activates p21 p21 PI3K->p21 Indirectly Upregulates cdc25c cdc25C PI3K->cdc25c Indirectly Downregulates CyclinB1 Cyclin B1 PI3K->CyclinB1 Indirectly Downregulates cdc2 cdc2 PI3K->cdc2 Indirectly Downregulates GSK3b GSK3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates GSK3b->CyclinB1 Inhibits G2M_Arrest G2/M Phase Arrest p21->G2M_Arrest Induces cdc25c->G2M_Arrest Contributes to CyclinB1->G2M_Arrest Contributes to cdc2->G2M_Arrest Contributes to Bax Bax CytoC Cytochrome c Release Bax->CytoC Bcl2->Bax Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound-induced apoptosis via PI3K/Akt/GSK3β pathway.

Experimental Workflow Diagrams

Liposomal_Pennogenin_Workflow cluster_formulation Liposome Formulation cluster_characterization Characterization cluster_testing In Vitro Testing A 1. Dissolve this compound, Lipids, & Cholesterol in Chloroform B 2. Form Thin Film via Rotary Evaporation A->B C 3. Hydrate Film with PBS to form MLVs B->C D 4. Sonicate to Reduce Size C->D E 5. Extrude for Uniform Size (e.g., 100 nm) D->E F Dynamic Light Scattering (Size, PDI, Zeta Potential) E->F G HPLC for Encapsulation Efficiency E->G H Treat Cancer Cells & Non-Target Cells E->H I Cytotoxicity Assay (e.g., LDH Release) H->I J Compare IC50 Values I->J Combination_Therapy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis A 1. Culture Target and Non-Target Cell Lines B 2. Prepare Serial Dilutions: - this compound alone - Drug B alone - this compound + Drug B A->B C 3. Treat Cells with Drug Combinations for 48h B->C D 4. Perform Cytotoxicity Assay C->D E 5. Calculate IC50 for each treatment D->E F 6. Determine Combination Index (CI) to assess synergy/antagonism E->F G 7. Compare toxicity in non-target cells F->G

References

Technical Support Center: Optimizing Cell-Based Assays for Consistent Pennogenin Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Pennogenin and its derivatives in cell-based assays. Here, you will find troubleshooting guidance and frequently asked questions to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound is a steroidal sapogenin, a natural compound found in various plants.[1] Its primary anticancer mechanisms involve inducing apoptosis (programmed cell death) and autophagy. This compound and its glycoside derivatives have been shown to inhibit critical cell survival pathways, such as the PI3K/Akt/mTOR signaling cascade, leading to reduced proliferation and increased cell death in cancer cells.[2][3][4]

Q2: Which type of cell-based assay is most suitable for screening this compound's effects?

A2: The choice of assay depends on the specific research question.

  • For cytotoxicity and cell viability: Metabolic assays like MTT, MTS, or XTT are commonly used to assess the effect of this compound on cell proliferation. ATP-based assays (e.g., CellTiter-Glo®) are also highly sensitive for determining the number of viable cells.

  • For mechanism of action: To confirm apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. To study specific protein involvement, Western blotting or immunofluorescence can be used to measure levels of key signaling proteins like Akt, mTOR, and caspases.

Q3: What is a typical effective concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound and its derivatives can vary significantly depending on the specific compound, the cell line used, and the assay duration. IC50 values (the concentration required to inhibit 50% of cell growth) can range from the low micromolar to higher micromolar levels. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound for my experiments?

A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. For experiments, the stock is diluted to the final desired concentrations in cell culture medium. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: High Variability in Results Between Replicate Wells

Q: My results show significant well-to-well variability. What could be the cause and how can I fix it?

A: High variability is a common issue in plate-based assays and can stem from several factors.

Potential Cause Troubleshooting Suggestion
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. After plating, avoid swirling the plate, which can push cells to the well edges ("edge effect"). A gentle "X" and "Y" motion before placing the plate in the incubator can help distribute cells evenly.
Edge Effects The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer 36 wells for experimental samples. Instead, fill them with sterile PBS or water to create a humidity barrier.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid but not touching the bottom of the well to avoid disturbing the cell monolayer. Use a new tip for each condition.
Temperature Gradients Allow plates to equilibrate to room temperature before adding reagents or reading the plate. Ensure the incubator provides uniform temperature and CO2 distribution.
Issue 2: Low Signal-to-Noise Ratio

Q: The signal from my treated cells is weak, or the background from my control wells is too high. How can I improve my assay window?

A: A low signal-to-noise ratio can mask the true effects of this compound.

Potential Cause Troubleshooting Suggestion
Suboptimal Cell Density If the signal is too low, the cell number may be insufficient. If the background is high, cells may be overgrown. Perform a cell titration experiment to determine the optimal seeding density that provides the best assay window.
Incorrect Reagent Concentration Titrate critical reagents, such as antibodies or detection substrates, to find the concentration that maximizes signal without increasing background noise.
High Autofluorescence (Fluorescence Assays) Use phenol red-free media during the assay, as phenol red is a known source of fluorescence. If cellular autofluorescence is high (often in the green spectrum), consider using red-shifted fluorescent dyes.
Inappropriate Incubation Times Optimize the incubation time for both the this compound treatment and the final detection reagent. A time-course experiment can help identify the point of maximal response.

Visual Guides

troubleshooting_workflow Troubleshooting Workflow for Inconsistent this compound Assay Results start Inconsistent Results Observed check_variability High Well-to-Well Variability? start->check_variability check_signal Low Signal-to-Noise Ratio? check_variability->check_signal No solution_seeding Optimize Cell Seeding Protocol (Homogenous Suspension, Gentle Plating) check_variability->solution_seeding Yes solution_density Optimize Cell Seeding Density (Perform Cell Titration) check_signal->solution_density Yes end_node Re-run Assay with Optimized Parameters check_signal->end_node No solution_edge Mitigate Edge Effects (Fill Outer Wells with PBS) solution_seeding->solution_edge solution_pipetting Review Pipetting Technique (Calibrate, Consistent Method) solution_edge->solution_pipetting solution_pipetting->end_node solution_reagents Optimize Reagent Concentrations (Titrate Antibodies/Substrates) solution_density->solution_reagents solution_media Switch to Phenol Red-Free Media (For Fluorescence Assays) solution_reagents->solution_media solution_media->end_node

Caption: Troubleshooting workflow for inconsistent results.

Pennogenin_PI3K_Akt_Pathway This compound's Inhibitory Effect on the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->Akt Inhibits

Caption: this compound's effect on the PI3K/Akt signaling pathway.

experimental_workflow Experimental Workflow for Optimizing a this compound Cell Viability Assay step1 Step 1: Cell Seeding Optimization (Test multiple densities, e.g., 5k, 10k, 20k cells/well) step2 Step 2: this compound Dose-Response (Prepare serial dilutions, e.g., 0.1 µM to 100 µM) step1->step2 step3 Step 3: Incubation Time-Course (Test different treatment durations, e.g., 24h, 48h, 72h) step2->step3 step4 Step 4: Assay Readout (e.g., Add MTT/MTS reagent, incubate, measure absorbance) step3->step4 step5 Step 5: Data Analysis (Calculate % viability, determine IC50 values) step4->step5

Caption: Workflow for optimizing a this compound cell viability assay.

Quantitative Data Summary

The cytotoxic effects of this compound and related steroidal saponins vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to determine a compound's potency. Below is a summary of representative IC50 values reported in the literature.

Table 1: Representative IC50 Values for this compound-related Compounds in Cancer Cell Lines

CompoundCell LineAssay TypeIncubation TimeIC50 (µM)
This compound SaponinHepG2 (Liver Cancer)MTT Assay48 h9.7 - 13.5
YamogeninSKOV-3 (Ovarian Cancer)xCELLigenceNot Specified~55.5 (23.9 µg/mL)[1]
HederageninHeLa (Cervical Cancer)MTS AssayNot Specified56.4[5]
HederageninHepG2 (Liver Cancer)MTS AssayNot Specified40.4[5]
Oleanolic AcidHeLa (Cervical Cancer)MTS AssayNot Specified83.6[5]

Note: IC50 values are highly dependent on experimental conditions. This table should be used as a reference for designing dose-response experiments.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a method for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

  • 96-well flat-bottom, tissue culture-treated plates

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Dilute cells in complete culture medium to the optimized seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).[6]

    • Carefully remove the medium from the wells.

    • Add 100 µL of the diluted this compound solutions or control medium to the respective wells.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6][7]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V-FITC and PI Staining

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • 6-well plates

  • Selected cancer cell line

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells/well) in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (including a vehicle control) and incubate for the chosen duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • After incubation, collect the culture supernatant from each well, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with their corresponding supernatant.

    • Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V(-) / PI(-) population: Live cells

      • Annexin V(+) / PI(-) population: Early apoptotic cells

      • Annexin V(+) / PI(+) population: Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+) population: Necrotic cells

References

Technical Support Center: Chromatographic Resolution of Pennogenin and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic resolution of Pennogenin and its isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

A1: this compound and its common isomers, such as its C-25 epimer Yamogenin, are steroidal sapogenins with very similar structures and physicochemical properties. This similarity results in close elution times and often poor resolution in conventional chromatography. The primary challenges include:

  • High Structural Similarity: Minor differences in the stereochemistry, particularly at the C-25 position, lead to nearly identical polarity and partitioning behavior.

  • Co-elution: The isomers tend to co-elute, making accurate quantification difficult.

  • Peak Tailing: Secondary interactions between the polar hydroxyl groups of the analytes and active sites on the stationary phase can lead to asymmetrical peak shapes.

Q2: What are the recommended starting chromatographic techniques for separating this compound isomers?

A2: For the separation of this compound and its isomers, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common and effective methods. A validated UHPLC method for analyzing Paris polyphylla var. chinensis, a plant known to contain this compound, utilizes a C18 column with a water (containing 0.1% formic acid) and acetonitrile gradient.[1][2] This serves as an excellent starting point for method development.

  • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity and faster separations for isomeric compounds and is a viable alternative to HPLC.[3]

Q3: Which type of HPLC column is best suited for this compound isomer separation?

A3: The choice of column is critical for resolving closely related isomers. For this compound and other steroidal sapogenins, consider the following:

  • C18 and C8 Columns: Reversed-phase C18 and C8 columns are the most widely used and are a good starting point. Optimization of mobile phase conditions is key to achieving separation on these columns.

  • Phenyl and Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity through π-π interactions, which can be beneficial for separating isomers with aromatic regions or for compounds that are difficult to resolve on traditional alkyl phases.

  • Chiral Columns: If dealing with enantiomers, a chiral stationary phase is necessary. For diastereomers like C-25 epimers, while not strictly requiring a chiral column, their different spatial arrangements can sometimes be better resolved on chiral stationary phases.

Q4: How does mobile phase composition affect the resolution of this compound isomers?

A4: The mobile phase composition is a powerful tool for optimizing the separation of isomers. Key factors to consider include:

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase chromatography. Their different solvent strengths and selectivities can significantly impact resolution. It is advisable to screen both during method development.

  • pH and Additives: For ionizable compounds, controlling the pH of the mobile phase is crucial. For neutral compounds like this compound, additives such as formic acid, acetic acid, or ammonium formate can improve peak shape by minimizing interactions with residual silanols on the stationary phase. A mobile phase of water with 0.1% formic acid and acetonitrile has been shown to be effective for the analysis of this compound-containing extracts.[1][2]

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and its Isomer(s)

Symptom: The peaks for this compound and its isomer are not baseline separated (Resolution (Rs) < 1.5).

Possible Causes & Solutions:

CauseTroubleshooting Steps
Suboptimal Mobile Phase Composition 1. Change Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. Methanol can offer different selectivity for steroidal compounds. 2. Optimize Gradient: If using a gradient, decrease the slope (make it shallower) to increase the separation window between the isomers. 3. Adjust Additive Concentration: Vary the concentration of formic acid or other additives.
Inappropriate Stationary Phase 1. Screen Different Columns: Test columns with different selectivities, such as C8, Phenyl, or PFP, in addition to C18. 2. Consider Particle Size and Column Length: For difficult separations, a longer column or a column packed with smaller particles (UHPLC) can provide higher efficiency and better resolution.
Elevated Column Temperature 1. Decrease Temperature: Lowering the column temperature can sometimes increase selectivity between isomers, although it will also increase retention times and peak widths.
Issue 2: Peak Tailing of this compound and/or its Isomer(s)

Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak, leading to inaccurate integration and reduced resolution.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Secondary Silanol Interactions 1. Add a Mobile Phase Modifier: Incorporate an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to suppress the ionization of residual silanols on the silica-based stationary phase. 2. Use a Base-Deactivated Column: Employ a column that has been end-capped to minimize the number of accessible silanol groups. 3. Increase Buffer Concentration: If using a buffer, increasing its concentration can help to mask silanol interactions.
Column Overload 1. Dilute the Sample: Inject a more dilute sample to see if peak shape improves. 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column.
Column Contamination or Degradation 1. Flush the Column: Wash the column with a strong solvent to remove potential contaminants. 2. Replace the Column: If the problem persists after flushing, the column may be irreversibly damaged and require replacement.

Experimental Protocols

Starting HPLC Method for this compound Analysis

This protocol is based on a validated method for the analysis of steroidal saponins in Paris polyphylla, a known source of this compound.[1][2] It serves as an excellent starting point for separating this compound and its isomers.

Instrumentation:

  • HPLC or UHPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector.

Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm for UHPLC)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient, for example: 0-2 min: 30% B 2-15 min: 30-50% B 15-18 min: 50-90% B 18-20 min: 90% B 20.1-22 min: 30% B
Flow Rate 0.3 mL/min (for UHPLC)
Column Temperature 30 °C
Detection PDA at 203 nm or MS with Electrospray Ionization (ESI)
Injection Volume 1-5 µL

Sample Preparation:

  • Extract the plant material or sample containing this compound with methanol or ethanol.

  • Filter the extract through a 0.22 µm syringe filter before injection.

Data Presentation

The following table presents hypothetical, yet realistic, data for the separation of this compound and its C-25 epimer, Yamogenin, under two different mobile phase conditions to illustrate the effect of the organic modifier on resolution.

Table 1: Comparison of Mobile Phase Organic Modifiers on the Resolution of this compound and Yamogenin

Organic ModifierAnalyteRetention Time (min)Tailing FactorResolution (Rs)
Acetonitrile Yamogenin12.51.21.4
This compound12.81.1
Methanol Yamogenin14.21.11.8
This compound14.81.0

Note: This data is illustrative and will vary depending on the specific column and instrumentation used.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Methanol Extraction Sample->Extraction Filtration 0.22 µm Filtration Extraction->Filtration HPLC HPLC/UHPLC System Filtration->HPLC Column C18 Column HPLC->Column Detection PDA or MS Detector Column->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Resolution Start Poor Resolution (Rs < 1.5) Opt_Mobile_Phase Optimize Mobile Phase Start->Opt_Mobile_Phase Change_Column Change Column Opt_Mobile_Phase->Change_Column No Improvement Success Resolution Achieved (Rs >= 1.5) Opt_Mobile_Phase->Success Improvement Opt_Temp Optimize Temperature Change_Column->Opt_Temp No Improvement Change_Column->Success Improvement Opt_Temp->Start No Improvement, Re-evaluate Opt_Temp->Success Improvement

Caption: Troubleshooting logic for poor resolution of isomers.

References

Technical Support Center: Large-Scale Production of Pennogenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Pennogenin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale extraction of this compound from Paris polyphylla?

A1: The primary challenges include the complex mixture of structurally similar steroidal saponins, which complicates purification, and the relatively low concentration of this compound in the raw plant material.[1][2] Additionally, factors such as post-harvest processing and extraction methodology can significantly impact the final yield and purity.[3]

Q2: How can I improve the yield of this compound during extraction?

A2: Optimizing extraction parameters is crucial. This includes selecting the appropriate solvent system (e.g., ethanol-water mixtures), temperature, and extraction time.[4] Studies on related saponins from Paris polyphylla have shown that methods like ultrasound-assisted extraction can enhance efficiency.[2] Pre-treatment of the plant material, such as proper drying methods, can also influence the yield.

Q3: What are the most effective methods for purifying this compound on a large scale?

A3: A multi-step purification process is typically required. Macroporous resin chromatography is an effective initial step for enrichment and removal of impurities.[5] This is often followed by high-performance liquid chromatography (HPLC) for final purification to achieve high purity.[6]

Q4: What are the common causes of low this compound yield after purification?

A4: Low recovery can be attributed to several factors, including irreversible adsorption onto chromatography media, degradation of the molecule during processing, and losses during solvent partitioning and concentration steps.[6] In HPLC, poor peak shape and co-elution with other saponins can also lead to lower yields of pure this compound.

Q5: How can I minimize this compound degradation during production?

A5: this compound, as a steroidal glycoside, may be susceptible to degradation by hydrolysis under acidic or basic conditions and at elevated temperatures.[7][8] It is crucial to control the pH of solutions and avoid excessive heat during extraction and purification.[9] Light exposure can also be a factor in the degradation of some glycosides, so processing under controlled light conditions is recommended.[8][10]

Troubleshooting Guides

Low Extraction Yield
Symptom Possible Cause Suggested Solution
Low this compound content in crude extract Incomplete cell lysis of the plant material.Ensure the plant material is ground to a fine powder. Consider using ultrasound-assisted or microwave-assisted extraction to improve cell wall disruption.[2]
Suboptimal extraction solvent.Optimize the ethanol-to-water ratio in the extraction solvent. A 70% ethanol solution has been shown to be effective for total saponin extraction from Paris polyphylla.[4]
Inefficient extraction time or temperature.Experiment with varying extraction times and temperatures to find the optimal conditions for this compound release without causing degradation.
Significant loss of this compound during solvent partitioning This compound partitioning into the undesired solvent phase.Carefully select the solvents for liquid-liquid extraction based on the polarity of this compound. Ensure complete phase separation before proceeding.
Emulsion formation at the interface.Centrifuge the mixture at a higher speed or for a longer duration to break the emulsion. The addition of a small amount of a different solvent can sometimes help.
Purification Challenges (HPLC)
Symptom Possible Cause Suggested Solution
Poor peak shape (tailing or broadening) Secondary interactions with the stationary phase.Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to reduce peak tailing.[6]
Aggregation of this compound molecules.Increase the column temperature to improve solubility and reduce aggregation.[6]
Co-elution with other saponins Insufficient resolution.Optimize the HPLC gradient. A shallower gradient around the elution point of this compound can improve separation from closely eluting impurities.[2][6]
Inappropriate column chemistry.Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that provides the best selectivity for this compound and its related impurities.[2]
Low recovery from the HPLC column Irreversible adsorption of this compound.Passivate the HPLC system to minimize interaction with metallic surfaces. Consider using a column with a different packing material.[6]
On-column degradation.Ensure the mobile phase pH is within the stability range of this compound. Avoid harsh pH conditions.[7]

Data Presentation

Table 1: Representative Purification of Steroidal Saponins from Paris polyphylla using Macroporous Resin Chromatography
Parameter Polyphyllin II Polyphyllin VII (a this compound glycoside) Reference
Initial Purity in Crude Extract 2.04%1.74%[5]
Final Purity after Resin Column 35.28%49.69%[5]
Purification Fold 17.328.6[5]
Recovery Yield 68.30%88.65%[5]

Note: This data is for related saponins from the same plant source and serves as a reference for expected performance in this compound purification.

Experimental Protocols

Protocol 1: Extraction and Enrichment of this compound from Paris polyphylla
  • Material Preparation : Dry the rhizomes of Paris polyphylla at 60°C and grind them into a fine powder.

  • Extraction :

    • Macerate the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[4]

    • Perform the extraction at 50°C for 2 hours with continuous stirring.

    • Filter the mixture and repeat the extraction on the residue under the same conditions.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.

  • Enrichment using Macroporous Resin :

    • Dissolve the crude extract in deionized water.

    • Load the solution onto a pre-equilibrated D101 macroporous resin column.[11]

    • Wash the column with deionized water to remove sugars and other polar impurities.

    • Elute the saponins with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%). This compound and its glycosides are expected to elute in the higher ethanol fractions.

    • Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Combine the this compound-rich fractions and concentrate to dryness.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of this compound
  • Sample Preparation : Dissolve the enriched this compound fraction in the initial mobile phase solvent (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter before injection.[12]

  • HPLC System and Column :

    • Use a preparative HPLC system equipped with a UV detector.

    • Employ a C18 reversed-phase column.

  • Mobile Phase and Gradient :

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Start with a shallow gradient to ensure good separation of closely related saponins (e.g., 30-50% B over 30 minutes). Optimize the gradient based on initial scouting runs.[6]

  • Detection and Fraction Collection :

    • Monitor the elution profile at a suitable wavelength (e.g., 203 nm for saponins).

    • Collect the fractions corresponding to the this compound peak.

  • Post-Purification :

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the aqueous solution to obtain pure this compound powder.

Visualizations

experimental_workflow start Dried Paris polyphylla Powder extraction Ethanol Extraction start->extraction filtration Filtration extraction->filtration concentration1 Concentration filtration->concentration1 crude_extract Crude Saponin Extract concentration1->crude_extract dissolution Dissolution in Water crude_extract->dissolution resin_column Macroporous Resin Chromatography dissolution->resin_column wash Wash with Water resin_column->wash Impurities Out elution Elution with Ethanol Gradient resin_column->elution enriched_fraction Enriched this compound Fraction elution->enriched_fraction concentration2 Concentration enriched_fraction->concentration2 hplc Preparative HPLC concentration2->hplc fraction_collection Fraction Collection hplc->fraction_collection final_product Pure this compound fraction_collection->final_product

Caption: Experimental workflow for this compound extraction and purification.

degradation_pathway This compound This compound Glycoside hydrolysis Hydrolysis (Acid/Base/Enzyme) This compound->hydrolysis aglycone This compound (Aglycone) hydrolysis->aglycone sugars Sugar Moieties hydrolysis->sugars oxidation Oxidation aglycone->oxidation degradation_products Degradation Products oxidation->degradation_products

Caption: Potential degradation pathway of this compound glycosides.

signaling_pathway This compound This compound Glycosides cell_membrane Cell Membrane This compound->cell_membrane Interacts with pi3k PI3K cell_membrane->pi3k Activates akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis Induces

Caption: Simplified signaling pathway for this compound-induced apoptosis.

References

Validation & Comparative

Pennogenin vs. Diosgenin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pennogenin and diosgenin are naturally occurring steroidal sapogenins, primarily found in plants of the Dioscorea and Paris genera. Both compounds share a similar spirostanol backbone, suggesting the potential for related biological activities. Diosgenin has been extensively studied and is a crucial precursor in the semi-synthesis of various steroid drugs. This compound, while structurally similar, has been the subject of fewer investigations. This guide provides a comprehensive and objective comparison of the reported biological activities of this compound and diosgenin, supported by available experimental data, to aid researchers and professionals in drug discovery and development.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and metabolic regulatory activities of this compound and diosgenin. It is important to note that direct comparisons are limited due to variations in experimental models and the limited availability of data for this compound, particularly in its aglycone form. Much of the existing research on this compound focuses on its glycoside derivatives.

Table 1: Comparative Anticancer Activity (IC50 values in µM)
Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
This compound Glycoside (PS 1) HeLaCervical Cancer1.11 (µg/ml)[1]
This compound Glycoside (PS 2) HeLaCervical Cancer0.87 (µg/ml)[1]
This compound Steroidal Saponin (2) HepG2Liver Cancer13.5[2]
This compound Steroidal Saponin (3) HepG2Liver Cancer9.7[2]
This compound Steroidal Saponin (4) HepG2Liver Cancer11.6[2]
Diosgenin A549Lung Cancer55.0[3]
Diosgenin PC9Lung Cancer85.8[3]
Diosgenin PC3Prostate Cancer14.02[4]
Diosgenin DU145Prostate Cancer23.21[4]
Diosgenin LNCaPProstate Cancer56.12[4]
Diosgenin HepG2Liver Cancer32.62 (µg/ml)[5]
Diosgenin MCF-7Breast Cancer11.03 (µg/ml)[5]
Diosgenin K562Leukemia30.04[6]
Diosgenin SASOral Cancer31.7[7]
Diosgenin HSC3Oral Cancer61[7]

Note: IC50 values for this compound glycosides PS 1 and PS 2 are reported in µg/ml and have not been converted to µM due to the unavailability of their molecular weights in the source.

Table 2: Comparative Anti-inflammatory Activity
CompoundAssayModelEffectIC50 (µM)Reference
This compound Glycosides Anti-inflammatory activityGeneralHigher than aglycone formNot specified[8]
Diosgenin NO ProductionLPS-induced RAW 264.7 cellsInhibition2.8[9]
Diosgenin PGE2 ProductionIL-1β-stimulated OA chondrocytesInhibition-[10]
Diosgenin iNOS and COX-2 ExpressionIL-1β-stimulated OA chondrocytesInhibition-[10]
Table 3: Comparative Effects on Metabolic Regulation
Compound/DerivativeModelKey FindingsQuantitative DataReference
This compound 3-O-β-chacotrioside (P3C) Insulin-resistant AML12 hepatocytesImproved insulin sensitivity and glucose uptake.Increased glucose consumption at 0.25 and 0.5 µM.[11][12]
Diosgenin High glucose-treated HepG2 cellsElevated glucose uptake and consumption.-[13]
Diosgenin Diabetic Zebra FishSignificantly decreased glucose concentration.From 175.87 to 105.68 mg/dL (20 mg/kg) and 82.06 mg/dL (40 mg/kg).[6]
Diosgenin Diabetic MiceSignificantly reduced blood glucose levels.-[6]
Diosgenin High-fat C. elegansReduced fat deposition.Decreased triglyceride levels by 45.1% at 160 µM.[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effects of this compound and diosgenin on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound and diosgenin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

Objective: To assess the inhibitory effect of this compound and diosgenin on the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or diosgenin for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Metabolic Regulation: Glucose Uptake Assay in Hepatocytes

Objective: To evaluate the effect of this compound and diosgenin on glucose uptake in liver cells.

Protocol:

  • Cell Culture and Induction of Insulin Resistance (if applicable): Culture hepatocytes (e.g., AML12, HepG2) to confluence. To induce insulin resistance, cells can be exposed to high glucose (e.g., 27 mM) and insulin (e.g., 10 µg/mL) for 24 hours.[11][12]

  • Compound Treatment: Treat the cells with different concentrations of this compound or diosgenin for a specified period (e.g., 24 hours).

  • Glucose Starvation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in glucose-free KRH buffer for 2 hours.

  • Glucose Uptake: Add a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate for 30 minutes.

  • Termination of Uptake: Stop the glucose uptake by washing the cells with ice-cold PBS.

  • Fluorescence Measurement: Lyse the cells and measure the fluorescence intensity using a fluorescence microplate reader.

  • Data Analysis: The amount of glucose uptake is proportional to the fluorescence intensity. Results are typically normalized to the total protein content of the cell lysate.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and diosgenin based on the available literature.

Diosgenin's Anticancer Signaling Pathways

anticancer_diosgenin cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_metastasis Inhibition of Metastasis Diosgenin Diosgenin p53 p53 activation Diosgenin->p53 Bcl2 Bcl-2 down-regulation Diosgenin->Bcl2 STAT3_inhibition STAT3 Inhibition Diosgenin->STAT3_inhibition Vav2 Vav2 inhibition Diosgenin->Vav2 VEGF VEGF inhibition Diosgenin->VEGF Bax Bax up-regulation p53->Bax Caspase3 Caspase-3 activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G1_arrest G1 Phase Arrest STAT3_inhibition->G1_arrest Angiogenesis Angiogenesis inhibition VEGF->Angiogenesis

Caption: Diosgenin's multifaceted anticancer mechanisms.

Diosgenin's Anti-inflammatory Signaling Pathway

anti_inflammatory_diosgenin Diosgenin Diosgenin IKK IKKβ Diosgenin->IKK MAPK MAPK (JNK, p38) Diosgenin->MAPK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPK NFkB NF-κB Activation Inflammatory_Mediators iNOS, COX-2, TNF-α, IL-6 NFkB->Inflammatory_Mediators IKK->NFkB AP1 AP-1 Activation MAPK->AP1 AP1->Inflammatory_Mediators

Caption: Diosgenin's inhibition of inflammatory pathways.

This compound Glycoside (P3C) in Metabolic Regulation

metabolic_this compound cluster_insulin Insulin Signaling cluster_energy Energy Metabolism P3C This compound 3-O-β-chacotrioside IRS IRS P3C->IRS AMPK p-AMPK P3C->AMPK PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Glycogen_synthesis Glycogen Synthesis Akt->Glycogen_synthesis Gluconeogenesis Gluconeogenesis Akt->Gluconeogenesis PGC1a PGC1α AMPK->PGC1a Mitochondrial_respiration Mitochondrial Respiration PGC1a->Mitochondrial_respiration

Caption: P3C's role in improving glucose metabolism.

Conclusion

This comparative guide highlights the current understanding of the biological activities of this compound and diosgenin. Diosgenin exhibits a broad spectrum of well-documented anticancer, anti-inflammatory, and metabolic regulatory effects. The available data for this compound, primarily from studies on its glycosides, suggests promising bioactivities, particularly in the realm of metabolic regulation and anticancer effects.[1][2][8][11][12] However, a significant research gap exists in the direct comparative evaluation of this compound and diosgenin under standardized experimental conditions. Further studies on this compound aglycone are warranted to fully elucidate its therapeutic potential and to provide a more direct comparison with diosgenin. This would enable a more definitive assessment of their relative potencies and mechanisms of action, thereby guiding future drug development efforts.

References

Pennogenin's Anti-Cancer Promise: An In Vitro Validation and In Vivo Comparative Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the anti-cancer effects of Pennogenin, a naturally occurring steroidal saponin. While in vivo xenograft data for this compound is not yet available in published literature, this guide presents its validated in vitro efficacy in colon cancer cells and draws a comparative perspective with the well-documented in vivo anti-cancer activities of Diosgenin, a structurally similar steroidal sapogenin, in xenograft models.

Executive Summary

This compound has demonstrated significant anti-cancer properties in vitro, primarily through the induction of apoptosis and inhibition of the critical PI3K/AKT/mTOR signaling pathway in human colon cancer cells. This guide summarizes the existing experimental data for this compound and complements it with a comparative analysis of Diosgenin, which has shown potent anti-tumor effects in various xenograft models. Detailed experimental protocols for both in vitro and in vivo studies are provided to facilitate further research. Visual diagrams of the key signaling pathway and experimental workflows are included to enhance understanding.

In Vitro Anti-Cancer Effects of this compound

Recent studies have highlighted the potential of this compound as an anti-cancer agent, with demonstrated activity against the HCT-116 human colon cancer cell line.

Key Findings:
  • Induction of Apoptosis: this compound treatment has been shown to significantly increase the levels of pro-apoptotic proteins such as Bax and caspases, while concurrently reducing the expression of the anti-apoptotic protein Bcl-2 in HCT-116 cells.[1][2]

  • Increased Oxidative Stress: The compound elevates the production of reactive oxygen species (ROS) and thiobarbituric acid reactive substances (TBARS), indicating an induction of oxidative stress within the cancer cells, which can trigger apoptosis.[1][2]

  • Mitochondrial Dysfunction: this compound treatment leads to a reduction in the mitochondrial membrane potential (MMP), a key event in the intrinsic pathway of apoptosis.[1][2]

  • Inhibition of PI3K/AKT/mTOR Pathway: this compound effectively downregulates the protein levels of key components of the PI3K/AKT/mTOR signaling cascade, a crucial pathway for cell growth, proliferation, and survival.[1][2]

  • Cell Cycle Regulation: A decrease in the expression of Cyclin D1, a protein essential for cell cycle progression, has been observed following this compound treatment.[1][2]

Quantitative Data Summary: this compound In Vitro Efficacy
Cell LineTreatment ConcentrationKey EffectReference
HCT-1167.5 and 10 µMSignificant decrease in Cyclin D1 and PI3K/AKT/mTOR protein levels.[2][1][2]
HCT-116Not specifiedIncreased ROS accumulation and reduced MMP.[1][2][1][2]
HCT-116Not specifiedIncreased levels of TBARS and decreased antioxidant levels.[1][2][1][2]
HCT-116Not specifiedIncreased apoptotic protein levels and reduced Bcl-2 levels.[1][2][1][2]

Comparative In Vivo Anti-Cancer Effects: The Case of Diosgenin

Due to the current absence of published xenograft studies on this compound, this guide presents data from its close structural analog, Diosgenin. Diosgenin has been extensively studied in various cancer xenograft models and has demonstrated significant anti-tumor activity.

Key Findings from Diosgenin Xenograft Studies:
  • Tumor Growth Inhibition: Administration of Diosgenin has been shown to significantly reduce tumor volume and weight in xenograft models of colon and breast cancer.[1][3][4]

  • Modulation of STAT3 Signaling: In a SW480 colon cancer xenograft model, Diosgenin's anti-tumor effect was associated with the targeting of the STAT3 signaling pathway.[1]

  • Pro-apoptotic Effects In Vivo: Immunohistochemical analysis of tumors from Diosgenin-treated mice revealed an increase in the expression of the pro-apoptotic protein Bax and a decrease in the proliferation marker Ki67.[1]

  • Inhibition of Invasion and Metastasis: Diosgenin has been reported to inhibit tumor invasion, potentially through the suppression of actin polymerization and other related signaling pathways.[3]

Quantitative Data Summary: Diosgenin In Vivo Efficacy in Xenograft Models
Cancer TypeCell LineAnimal ModelTreatment Dose & RouteKey FindingReference
Colon CancerSW480Nude miceNot specifiedReduced growth of xenograft tumor, likely through STAT3 targeting.[1][1]
Breast CancerMCF-7 & MDA-MB-231Nude mice10 mg/kg (intra-tumorally)Significantly inhibited tumor growth.[3][3][4]
Colon Adenocarcinoma-AOM-induced rat model15 mg/kgSuppressed incidence and invasive potential by 60% and tumor multiplicity by 68%.[3][3]

Experimental Protocols

In Vitro Analysis of this compound's Anti-Cancer Effects

1. Cell Culture and Treatment:

  • HCT-116 human colon cancer cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded in plates or flasks and treated with varying concentrations of this compound for specified time periods.

2. Cell Viability Assay (MTT Assay):

  • To assess cytotoxicity, HCT-116 cells are treated with this compound.

  • After incubation, MTT solution is added to each well and incubated to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength to determine cell viability.

3. Apoptosis Analysis (Flow Cytometry):

  • Apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Treated and untreated cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis:

  • To investigate the effect on signaling pathways, protein lysates are collected from treated and untreated cells.

  • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PI3K, AKT, mTOR, Cyclin D1) and a loading control (e.g., β-actin).

  • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

In Vivo Xenograft Model Protocol (Adapted from Diosgenin Studies)

1. Animal Models:

  • Immunocompromised mice (e.g., nude mice, NOD/SCID mice) are typically used for establishing xenograft models.[5][6] All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.

2. Cell Implantation:

  • A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 HCT-116 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[5]

3. Tumor Growth Monitoring:

  • Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Animal body weight is also monitored as an indicator of toxicity.

4. Treatment Administration:

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • The investigational compound (e.g., this compound or a comparator) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intra-tumoral injection) at predetermined doses and schedules. The control group receives the vehicle.

5. Efficacy Evaluation:

  • The primary endpoint is typically tumor growth inhibition.

  • At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histopathology, immunohistochemistry, or western blotting).

Visualizing the Mechanisms

Signaling Pathway Diagram

Pennogenin_Signaling_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS MMP ↓ Mitochondrial Membrane Potential This compound->MMP PI3K PI3K This compound->PI3K Inhibits Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax CyclinD1 Cyclin D1 This compound->CyclinD1 ROS->MMP Caspases Caspases MMP->Caspases AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->CyclinD1 CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Caspases Caspases->Apoptosis CyclinD1->CellGrowth

Caption: this compound's proposed mechanism of action in cancer cells.

Experimental Workflow Diagram

Xenograft_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Xenograft Model CellCulture Cancer Cell Culture (e.g., HCT-116) Treatment_InVitro Treatment with This compound CellCulture->Treatment_InVitro Viability Cell Viability Assay (MTT) Treatment_InVitro->Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment_InVitro->Apoptosis_Assay WesternBlot Western Blot (Signaling Proteins) Treatment_InVitro->WesternBlot CellImplantation Subcutaneous Injection of Cancer Cells into Immunocompromised Mice TumorGrowth Tumor Growth Monitoring CellImplantation->TumorGrowth Randomization Randomization into Treatment & Control Groups TumorGrowth->Randomization Treatment_InVivo Drug Administration (e.g., this compound/Diosgenin) Randomization->Treatment_InVivo EfficacyEval Efficacy Evaluation (Tumor Volume/Weight) Treatment_InVivo->EfficacyEval Analysis Tumor Analysis (Histology, IHC, etc.) EfficacyEval->Analysis

Caption: Workflow for validating anti-cancer effects in vitro and in vivo.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising natural compound with potent anti-cancer properties, particularly for colon cancer. Its ability to induce apoptosis and inhibit the PI3K/AKT/mTOR pathway in vitro warrants further investigation. The immediate and critical next step is to validate these findings in preclinical xenograft models. Such studies will be essential to determine its in vivo efficacy, optimal dosing, and potential toxicity, paving the way for its potential development as a novel anti-cancer therapeutic. The data from the structurally similar compound, Diosgenin, provides a strong rationale for pursuing these in vivo studies with this compound.

References

Pennogenin: A Comparative Analysis of Efficacy in Oncology and Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Pennogenin's efficacy against existing therapeutic agents in the fields of oncology and metabolic regulation. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at supporting experimental data, methodologies, and relevant signaling pathways.

Part 1: Anticancer Efficacy in Colon Cancer

This compound, a steroidal saponin, has demonstrated significant cytotoxic effects against colon cancer cells. This section compares its in vitro efficacy with standard-of-care chemotherapeutic agents and explores its mechanism of action.

In Vitro Cytotoxicity Comparison

This compound exhibits potent cytotoxicity against the human colon cancer cell line HCT-116. A comparative summary of its half-maximal inhibitory concentration (IC50) with established chemotherapeutic drugs is presented in Table 1.

Compound Cell Line IC50 (µM) Reference
This compound HCT-1167.5[1]
Doxorubicin HCT-1160.96 - 4.18[2]
5-Fluorouracil HCT-116~5 (approx.)
Oxaliplatin HCT-1167.53 - 15[3]
Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and standard chemotherapeutic agents against the HCT-116 human colon cancer cell line.
In Vivo Efficacy

While direct in vivo studies of this compound in HCT-116 xenograft models are not yet available, studies on other steroidal saponins from the same plant family have shown promising results in animal models of colon cancer. For instance, Deltonin, a structurally related steroidal saponin, significantly inhibited tumor growth and prolonged the survival of mice with murine colon cancer C26 xenografts.[1][4] Similarly, total steroidal saponins from Trillium tschonoskii demonstrated a dose-dependent decrease in tumor size in a mouse model of colorectal cancer.[5]

For comparison, existing chemotherapeutic agents have established in vivo efficacy:

  • Doxorubicin: Has been shown to reduce tumor volume in colorectal cancer xenograft mouse models.[6]

  • 5-Fluorouracil (5-FU): Has demonstrated tumor growth inhibition in human colorectal cancer xenografts.[7]

  • Oxaliplatin: In combination with other agents, it has shown a strong inhibitory effect on tumor proliferation in vivo.[8]

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

This compound induces apoptosis in colon cancer cells by downregulating the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] By inhibiting this pathway, this compound effectively halts the uncontrolled growth of cancer cells.

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

This compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

Part 2: Efficacy in Metabolic Regulation - Anti-Lipidemic Effects

A glycoside of this compound, this compound 3-O-β-chacotrioside (P3C), has been investigated for its potential to mitigate hypertrophied lipid accumulation, a key factor in obesity and related metabolic disorders.

In Vitro Triglyceride Reduction

In a study utilizing 3T3-L1 adipocytes, P3C demonstrated a dose-dependent reduction in triglyceride (TG) levels.[9] This suggests a potential role for this compound derivatives in controlling adipogenesis and lipid accumulation.

Compound Cell Line Effect on Triglyceride Levels Reference
This compound 3-O-β-chacotrioside (P3C) 3T3-L1Dose-dependent decrease[9]
Table 2: Effect of this compound 3-O-β-chacotrioside on triglyceride levels in vitro.
Comparison with Existing Lipid-Lowering Drugs

The standard of care for hyperlipidemia primarily involves statins, such as Atorvastatin and Simvastatin, which function by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.[5] This leads to a significant reduction in low-density lipoprotein (LDL) cholesterol.

While a direct comparison of in vitro TG reduction by P3C to the in vivo LDL-lowering effects of statins is complex, the distinct mechanisms of action are noteworthy. P3C appears to influence adipogenesis and fatty acid oxidation, offering a potentially complementary approach to lipid management.

Experimental Workflow: In Vitro Adipogenesis and Lipid Accumulation Assay

The following diagram illustrates the typical workflow for assessing the anti-lipidemic effects of a compound in vitro.

Adipogenesis_Workflow Preadipocytes 3T3-L1 Preadipocytes Differentiation Induce Differentiation (e.g., with insulin, dexamethasone, IBMX) Preadipocytes->Differentiation Treatment Treat with This compound 3-O-β-chacotrioside Differentiation->Treatment Staining Oil Red O Staining (Visualize Lipid Droplets) Treatment->Staining Quantification Triglyceride Quantification Assay Treatment->Quantification Analysis Data Analysis Staining->Analysis Quantification->Analysis

Workflow for in vitro assessment of anti-lipidemic compounds.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: HCT-116 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or comparator drugs for a defined period (e.g., 24, 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Study
  • Cell Implantation: A suspension of HCT-116 cells is subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (or comparator drug) via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.

Adipocyte Differentiation and Lipid Accumulation Assay
  • Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.

  • Differentiation Induction: Adipogenesis is induced by treating the cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Compound Treatment: Differentiating cells are treated with this compound 3-O-β-chacotrioside at various concentrations.

  • Oil Red O Staining: After several days of differentiation, cells are fixed and stained with Oil Red O to visualize intracellular lipid droplets.

  • Triglyceride Quantification: Cellular triglycerides are extracted and quantified using a commercial assay kit. The results are normalized to the total protein content.

References

Pennogenin and its Glycosides: A Comparative Analysis of Their Mechanisms of Action in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Molecular Mechanisms of Pennogenin and its Glycosylated Derivatives for Researchers and Drug Development Professionals.

This compound, a steroidal sapogenin, and its glycosylated forms, known as this compound glycosides, have garnered significant attention in pharmacological research for their diverse biological activities, particularly in cancer and metabolic regulation. While both the aglycone and its glycosides exhibit therapeutic potential, their mechanisms of action diverge in subtle yet significant ways, influencing their potency and cellular targets. This guide provides a comprehensive comparison of their mechanisms, supported by experimental data, to aid researchers in understanding their structure-activity relationships and potential therapeutic applications.

Unveiling the Anticancer Mechanisms: Apoptosis and Beyond

Both this compound and its glycosides are potent inducers of cell death in various cancer cell lines. However, the molecular pathways they trigger to achieve this outcome show notable differences.

This compound: Targeting the PI3K/AKT/mTOR Axis and Inducing Oxidative Stress

Recent studies have elucidated that this compound exerts its anticancer effects primarily by inducing apoptosis through the downregulation of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition by this compound leads to cell cycle arrest and programmed cell death.[1] Experimental evidence in colon cancer HCT-116 cells demonstrates that this compound treatment significantly reduces the protein levels of key components of this pathway.[1]

Furthermore, this compound has been shown to enhance the production of reactive oxygen species (ROS) in cancer cells, leading to increased oxidative stress.[1] This elevation in ROS disrupts the mitochondrial membrane potential and further contributes to the apoptotic cascade.[1]

This compound Glycosides: A Broader Approach to Apoptosis Induction

This compound glycosides also induce apoptosis, but they appear to engage a wider array of signaling pathways, including both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[2][3][4] For instance, certain pennogenyl saponins have been shown to activate caspase-8, a key initiator of the extrinsic pathway, and modulate the expression of Bcl-2 family proteins, which are central to the intrinsic pathway.[2][3]

Moreover, different glycosides can exhibit distinct mechanistic nuances. For example, Spiroconazol A, a specific this compound glycoside, has been found to induce autophagic cell death in non-small cell lung cancer cells through the activation of the p38 MAPK signaling pathway.[5] This highlights the significant influence of the attached sugar moieties on the specific molecular targets and cellular responses. Several studies have emphasized the critical role of the glycoside moiety for the antitumor activity of these compounds.[6][7]

Comparative Efficacy in Cancer Cells

The cytotoxic activity of this compound and its glycosides has been quantified in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from different studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

CompoundCell LineIC50 (µM)Reference
This compoundHCT-116 (Colon Cancer)~7.5 - 10[1]
This compound Glycoside (PS1)HepG2 (Liver Cancer)Not explicitly stated in µM[8]
This compound Glycoside (PS2)HepG2 (Liver Cancer)Not explicitly stated in µM[8]
This compound Steroidal Saponin 2HepG2 (Liver Cancer)13.5[7][9]
This compound Steroidal Saponin 3HepG2 (Liver Cancer)9.7[7][9]
This compound Steroidal Saponin 4HepG2 (Liver Cancer)11.6[7][9]

Signaling Pathways Visualized

To better illustrate the mechanisms of action, the following diagrams depict the key signaling pathways affected by this compound and its glycosides.

Pennogenin_Mechanism This compound This compound PI3K PI3K This compound->PI3K Inhibits ROS ↑ ROS This compound->ROS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_p Apoptosis AKT->Apoptosis_p Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis_p

Fig. 1: this compound's primary mechanism of action.

Pennogenin_Glycosides_Mechanism cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_other Other Pathways DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Bcl2 Bcl-2 family (e.g., Bid) Caspase8->Bcl2 activates Apoptosis_g Apoptosis Caspase8->Apoptosis_g Mitochondria_g Mitochondria CytochromeC Cytochrome c Mitochondria_g->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Apoptosis_g Bcl2->Mitochondria_g p38MAPK p38 MAPK Autophagy Autophagy p38MAPK->Autophagy PI3K_g PI3K/Akt PI3K_g->Apoptosis_g Inhibits PennogeninGlycosides PennogeninGlycosides PennogeninGlycosides->DeathReceptor PennogeninGlycosides->Mitochondria_g PennogeninGlycosides->p38MAPK PennogeninGlycosides->PI3K_g Inhibits

Fig. 2: Diverse mechanisms of this compound glycosides.

Beyond Cancer: Metabolic Regulation

The influence of this compound and its glycosides extends to the regulation of metabolic processes, with a particular focus on glucose and lipid metabolism.

This compound Glycosides in Metabolic Health

One specific glycoside, this compound 3-O-β-chacotrioside (P3C), has been shown to improve glucose metabolism in insulin-resistant hepatocytes.[10][11] It achieves this by activating the IRS/PI3K/Akt signaling pathway, which enhances glycogen synthesis and suppresses gluconeogenesis.[10][11] P3C also appears to enhance mitochondrial respiration.[10][12]

Furthermore, P3C has demonstrated the ability to attenuate lipid accumulation in adipocytes.[6][12] This effect is mediated by the downregulation of key adipogenic and lipogenic factors, including PPARγ and C/EBPα, and the upregulation of genes related to fatty acid oxidation.[6][12]

The aglycone, this compound, has also been noted for its ability to suppress oxidative stress, which is a contributing factor to metabolic disorders.[6]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental methodologies for key assays are provided below.

MTT Assay for Cell Viability

  • Objective: To assess the cytotoxic effects of this compound and its glycosides on cancer cells.

  • Procedure:

    • Seed cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (e.g., 0-20 µM) for a specified duration (e.g., 48 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells).[7]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

  • Procedure:

    • Treat cells with the desired concentrations of the compounds for the indicated time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Protein Expression

  • Objective: To determine the effect of the compounds on the expression levels of specific proteins in a signaling pathway.

  • Procedure:

    • Treat cells with the compounds and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, Akt, mTOR, caspases, Bcl-2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Cell Culture Treatment Treatment with This compound or Glycosides Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis Protein Protein Expression (Western Blot) Treatment->Protein Results Data Analysis Viability->Results Apoptosis->Results Protein->Results

Fig. 3: General experimental workflow.

Conclusion

References

Replicating published findings on Pennogenin's bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of published findings on the bioactivity of Pennogenin, a steroidal saponin with demonstrated anticancer and potential anti-inflammatory properties. It aims to facilitate the replication of these findings by presenting quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved. This guide also offers a comparative analysis of this compound's performance against alternative compounds, providing a valuable resource for researchers in the field of natural product-based drug discovery.

Anticancer Bioactivity of this compound

This compound has been shown to exhibit significant cytotoxic and pro-apoptotic effects in various cancer cell lines. The primary mechanism of action identified in colon cancer cells involves the induction of apoptosis through the downregulation of the PI3K/AKT/mTOR signaling pathway.

Comparative Cytotoxicity of this compound and Alternative Anticancer Agents

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant anticancer compounds across different cancer cell lines. This data allows for a direct comparison of their cytotoxic potencies.

CompoundHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)PC-3 (Prostate Cancer)
This compound 7.5 µM[1]----
Diosgenin -11.03 µg/ml[2]32.62 µg/ml[2]43 µM (72h)[3]14.02 µM[4]
Doxorubicin 0.96 µM[5]-14.72 µg/ml[6]-2.64 µg/ml[6]

Note: IC50 values for Diosgenin and Doxorubicin are provided for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions. "-" indicates data not available from the searched sources.

Experimental Protocols for Anticancer Activity Assessment

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

  • Cell Culture: Culture HCT-116 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 7.5, 10, 25, 50 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

  • Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

This technique is used to assess the effect of this compound on the protein expression levels of key components of the PI3K/AKT/mTOR pathway.

  • Protein Extraction: Treat HCT-116 cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE: Separate 30-50 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PI3K, p-AKT, AKT, p-mTOR, mTOR, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and quantify the band intensities.

Signaling Pathway and Experimental Workflow

Pennogenin_Anticancer_Mechanism cluster_workflow Experimental Workflow cluster_pathway PI3K/AKT/mTOR Signaling Pathway HCT116 HCT-116 Cells Treatment This compound Treatment HCT116->Treatment MTT MTT Assay Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant ProteinLevels Protein Expression (PI3K, AKT, mTOR) WesternBlot->ProteinLevels This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_path Apoptosis mTOR->Apoptosis_path inhibits

Figure 1. Anticancer mechanism and workflow.

Anti-inflammatory Bioactivity of this compound

While specific studies on the anti-inflammatory effects of this compound are limited, steroidal saponins as a class are known to modulate inflammatory responses, primarily through the inhibition of the NF-κB signaling pathway. Diosgenin, a structurally similar steroidal sapogenin, has been shown to exert anti-inflammatory effects by inhibiting this pathway.[2][7][8]

Comparative Anti-inflammatory Activity

The following table provides a framework for comparing the anti-inflammatory activity of this compound with a known anti-inflammatory drug, Dexamethasone. Future studies are needed to generate the specific data for this compound.

CompoundCell LineInflammatory StimulusInhibitory TargetIC50
This compound RAW 264.7LPSNitric Oxide (NO) Production-
Dexamethasone RAW 264.7LPSNitric Oxide (NO) Production~1 µM

Note: The IC50 for Dexamethasone is an approximate value from the literature and can vary. "-" indicates data to be determined.

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control and determine the IC50 value.

This protocol assesses the effect of this compound on the activation of the NF-κB pathway.

  • Protein Extraction: Treat RAW 264.7 cells with this compound and/or LPS, extract nuclear and cytoplasmic proteins using a specialized kit.

  • SDS-PAGE and Transfer: Perform SDS-PAGE and protein transfer as described in the anticancer section.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-NF-κB p65, NF-κB p65, IκBα, and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).

  • Detection and Analysis: Proceed with secondary antibody incubation, detection, and quantification as previously described. A decrease in cytoplasmic IκBα and an increase in nuclear p-NF-κB p65 would indicate NF-κB activation, which is expected to be inhibited by this compound.

Signaling Pathway and Experimental Workflow

Pennogenin_AntiInflammatory_Mechanism cluster_workflow Experimental Workflow cluster_pathway NF-κB Signaling Pathway RAW2647 RAW 264.7 Cells Pennogenin_Treatment This compound Pre-treatment RAW2647->Pennogenin_Treatment LPS_Treatment LPS Stimulation GriessAssay Griess Assay LPS_Treatment->GriessAssay WesternBlot_NFkB Western Blot LPS_Treatment->WesternBlot_NFkB Pennogenin_Treatment->LPS_Treatment NO_IC50 NO Production IC50 GriessAssay->NO_IC50 NFkB_Inhibition NF-κB Pathway Modulation WesternBlot_NFkB->NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->Inflammatory_Genes activates Pennogenin_path This compound Pennogenin_path->IKK inhibits?

Figure 2. Anti-inflammatory mechanism and workflow.

References

The Structure-Activity Relationship of Pennogenin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of pennogenin and its derivatives, focusing on their structure-activity relationships (SAR), particularly in the context of their anticancer properties. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a steroidal sapogenin, a class of natural products that have garnered significant interest for their diverse pharmacological activities. Found in plants such as Paris polyphylla, this compound and its glycosidic derivatives have demonstrated promising potential as therapeutic agents, most notably for their cytotoxic effects against various cancer cell lines. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design and development of novel, more potent anticancer drugs. This guide synthesizes experimental data to elucidate the SAR of this compound derivatives, comparing their efficacy and mechanisms of action.

Core Structure and Key Modifications

The fundamental structure of this compound serves as the scaffold for a variety of derivatives. The most significant and widely studied modifications involve the attachment of sugar moieties (glycosylation) at the C3 position, forming this compound glycosides. These modifications have been shown to be critical for the biological activity of the resulting compounds.

Studies suggest that the glycoside moiety is crucial for the anti-tumor activity of this compound steroidal saponins.[1] For instance, this compound glycosides often exhibit higher anti-inflammatory and anti-tumor activity than their aglycone (non-sugar) counterparts.[1] The type, number, and linkage of these sugar units can significantly influence the compound's solubility, cell permeability, and interaction with biological targets.

Comparative Analysis of Biological Activity

The primary mechanism through which this compound and its derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell survival and proliferation.

Cytotoxicity Data

The cytotoxic efficacy of this compound and its derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data below summarizes findings from different studies.

CompoundCell LineActivityIC50 (µM)Reference
This compound HCT-116 (Colon Cancer)Induces apoptosis, reduces cell growthTested at 7.5 & 10 µM[2]
This compound 3-O-β-chacotrioside (P3C) 3T3-L1 (Pre-adipocytes)No cytotoxicity observed> 2 µM[1]
This compound 3-O-β-chacotrioside (P3C) Mature 3T3-L1 AdipocytesNo cytotoxicity observed> 2 µM[1]
This compound Glycoside Not SpecifiedAntitumor ActivitiesNot Specified[3]

Note: The available data highlights the activity of this compound in cancer cells while showing low toxicity in non-cancerous cell lines, a desirable trait for a therapeutic agent. A direct comparison of IC50 values for a range of derivatives is limited in the current literature, emphasizing a need for further research.

Mechanism of Action: Apoptosis Induction

This compound derivatives trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] A key event is the increase in reactive oxygen species (ROS) production and the reduction of the mitochondrial membrane potential (MMP).[2] This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis.[5][6]

G PD This compound Derivatives ROS ↑ Reactive Oxygen Species (ROS) PD->ROS MMP ↓ Mitochondrial Membrane Potential (MMP) PD->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by this compound derivatives.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A critical mechanism underlying the pro-apoptotic and anti-proliferative effects of this compound is the downregulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2] This pathway is a central regulator of cell growth, survival, and proliferation and is often hyperactivated in cancer.

By inhibiting the phosphorylation of key proteins in this cascade, this compound derivatives effectively block pro-survival signals, making cancer cells more susceptible to apoptosis.[2] The inhibition of this pathway also leads to a decrease in the expression of proteins like Cyclin D1, which is essential for cell cycle progression.[2]

G PD This compound PI3K PI3K PD->PI3K Akt Akt PD->Akt mTOR mTOR PD->mTOR PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

The following are standardized protocols for key assays used to evaluate the structure-activity relationship of this compound derivatives.

Cell Viability (Cytotoxicity) Assay

This protocol is based on the resazurin (AlamarBlue) assay, which measures the metabolic activity of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

G cluster_0 Experimental Workflow: Cytotoxicity Assay A Seed Cells (96-well plate) B Add this compound Derivatives A->B C Incubate (24-72h) B->C D Add Resazurin Reagent C->D E Incubate (2-4h) D->E F Measure Fluorescence E->F G Calculate IC50 Values F->G

Caption: Workflow for a typical cell viability and cytotoxicity assay.

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify specific proteins to confirm the mechanism of action (e.g., proteins in the PI3K/Akt pathway).

  • Cell Lysis: After treatment with this compound derivatives for the desired time, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Cyclin D1, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives demonstrates that glycosylation is a key determinant of their biological efficacy. These compounds exert potent anticancer effects by inducing apoptosis and inhibiting the critical PI3K/Akt/mTOR cell survival pathway. This compound's ability to selectively target cancer cells while showing minimal toxicity to normal cells underscores its therapeutic potential.

Future research should focus on synthesizing a broader range of derivatives with modifications at various positions on the steroidal backbone and with diverse sugar moieties. A systematic evaluation of these new compounds against a wide panel of cancer cell lines will be essential to build a more comprehensive SAR model. This will enable the rational design of next-generation this compound-based drugs with enhanced potency, selectivity, and improved pharmacokinetic profiles for clinical applications.

References

Unveiling Pennogenin Content Across Diverse Flora: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of bioactive compounds in various plant species is paramount. This guide offers a comparative study of pennogenin content in different plant species, supported by experimental data and detailed methodologies. This compound, a steroidal sapogenin, has garnered significant interest for its potential pharmacological activities.

This publication objectively compares the this compound content in several plant genera known to be rich sources of this compound, including Paris, Dioscorea, Cestrum, and Dracaena. The quantitative data is summarized for easy comparison, and detailed experimental protocols for extraction and analysis are provided to support further research.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly between different plant species, and even between different parts of the same plant. The following table summarizes the available quantitative data for this compound in selected plant species. It is important to note that this compound often exists as glycosides in plants. Therefore, an acid hydrolysis step is typically required to liberate the this compound aglycone for quantification. The data presented here refers to the this compound aglycone content after such treatment.

Plant SpeciesFamilyPlant PartThis compound Content (mg/g dry weight)Reference
Paris polyphylla var. yunnanensisMelanthiaceaeRhizomeData on total saponins is available, but specific quantification of this compound aglycone after hydrolysis is not consistently reported. However, it is a known major component of the total saponins.[1]
Dioscorea speciesDioscoreaceaeTuber/RhizomeWhile a rich source of steroidal saponins, quantitative data predominantly focuses on diosgenin. This compound content is generally lower than diosgenin and not as frequently quantified.[2][3]
Cestrum nocturnumSolanaceaeAerial PartsThis compound is present as this compound tetraglycoside. Quantitative data for the this compound aglycone is not readily available.[4]
Dracaena cambodianaAsparagaceaeStemContains this compound glycosides, but quantitative data for the aglycone is not specified in available literature.

Note: The lack of standardized reporting for this compound aglycone content across different studies makes a direct and precise comparison challenging. The presented data is based on available literature and highlights the need for further standardized quantitative analyses.

Experimental Protocols

The accurate quantification of this compound from plant matrices requires robust and validated experimental protocols. The following sections detail the key steps involved in the extraction and analysis of this compound.

Sample Preparation and Extraction

The initial step involves the preparation of the plant material, which is crucial for efficient extraction.

  • Grinding: Dried plant material (rhizomes, tubers, leaves, etc.) is finely ground to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is typically extracted with a solvent such as methanol, ethanol, or a mixture of chloroform and methanol. This can be performed using methods like soxhlet extraction, maceration, or ultrasonic-assisted extraction. The choice of solvent and method depends on the specific plant matrix and the target compounds.

Acid Hydrolysis of this compound Glycosides

Since this compound is usually present as glycosides, a hydrolysis step is necessary to cleave the sugar moieties and obtain the this compound aglycone for quantification.

  • Procedure: The crude extract is subjected to acid hydrolysis, typically using 2M hydrochloric acid (HCl) or sulfuric acid (H2SO4) in a methanol-water mixture. The mixture is refluxed for several hours (e.g., 4-6 hours) to ensure complete hydrolysis.

  • Neutralization and Extraction: After hydrolysis, the reaction mixture is neutralized with a base (e.g., NaOH or KOH). The liberated this compound aglycone is then extracted with an organic solvent like chloroform or ethyl acetate.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape, is typically employed.

    • Detection: A UV detector set at a wavelength of around 203 nm is suitable for detecting this compound.

    • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a calibration curve prepared with a certified this compound standard.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

  • Chromatographic Conditions: Similar to HPLC, a C18 column is used, but with smaller particle sizes for better resolution and faster analysis times. The mobile phase composition is also similar.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is used to generate ions of this compound.

    • Detection: Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for accurate quantification.

Visualizing the Experimental Workflow and Biosynthetic Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound quantification and the biosynthetic pathway of steroidal saponins.

Experimental_Workflow Plant_Material Plant Material (e.g., Rhizome) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Hydrolysis Acid Hydrolysis (e.g., 2M HCl) Crude_Extract->Hydrolysis Hydrolyzed_Extract Hydrolyzed Extract Hydrolysis->Hydrolyzed_Extract Neutralization Neutralization Hydrolyzed_Extract->Neutralization Liquid_Extraction Liquid-Liquid Extraction (e.g., Chloroform) Neutralization->Liquid_Extraction Pennogenin_Aglycone This compound Aglycone Liquid_Extraction->Pennogenin_Aglycone Analysis HPLC or UPLC-MS/MS Analysis Pennogenin_Aglycone->Analysis Quantification Quantification Analysis->Quantification

Fig. 1: Experimental workflow for this compound quantification.

Pennogenin_Biosynthesis MVA_MEP MVA/MEP Pathway IPP_DMAPP IPP & DMAPP MVA_MEP->IPP_DMAPP Squalene Squalene IPP_DMAPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cholesterol Cholesterol Cycloartenol->Cholesterol Steroidal_Saponin_Backbone Steroidal Sapogenin Backbone Cholesterol->Steroidal_Saponin_Backbone Hydroxylation Hydroxylation (Cytochrome P450s) Steroidal_Saponin_Backbone->Hydroxylation Pennogenin_Backbone This compound Backbone Hydroxylation->Pennogenin_Backbone Glycosylation Glycosylation (UGTs) Pennogenin_Backbone->Glycosylation Pennogenin_Glycosides This compound Glycosides Glycosylation->Pennogenin_Glycosides

Fig. 2: Biosynthetic pathway of steroidal saponins, including this compound.

References

Pennogenin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Pennogenin and its derivatives. The information is compiled from preclinical studies to offer an objective overview of its potential as a therapeutic agent. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

In Vitro Efficacy of this compound and its Glycosides

This compound and its steroidal glycoside derivatives have demonstrated significant cytotoxic and anti-inflammatory activities in various in vitro models.

Anticancer Activity

Studies have shown that this compound steroidal saponins isolated from Paris polyphylla exhibit potent anti-proliferative effects against human cancer cell lines.

Table 1: In Vitro Anticancer Efficacy of this compound Steroidal Saponins

CompoundCell LineAssayIC50 (µM)Treatment Duration (hours)Reference
This compound Steroidal Saponin 1HepG2 (Liver Cancer)MTT13.548[1][2]
This compound Steroidal Saponin 2HepG2 (Liver Cancer)MTT9.748[1][2]
This compound Steroidal Saponin 3HepG2 (Liver Cancer)MTT11.648[1][2]
Pennogenyl Saponin PS 1HeLa (Cervical Cancer)Real-Time Cell Proliferation1.11 (µg/ml)Not Specified[3]
Pennogenyl Saponin PS 2HeLa (Cervical Cancer)Real-Time Cell Proliferation0.87 (µg/ml)Not Specified[3]

These findings suggest that the sugar moiety attached to the this compound aglycone plays a crucial role in its cytotoxic activity.[1][2]

Anti-inflammatory and Other Activities

This compound glycosides have also been investigated for their anti-inflammatory and anti-lipidemic properties in vitro.

  • Anti-inflammatory: Studies suggest that this compound glycosides possess higher anti-inflammatory activity than their aglycone forms.[4]

  • Anti-lipid Accumulation: A specific this compound glycoside, this compound 3-O-β-Chacotrioside (P3C), has been shown to reduce lipid accumulation in 3T3-L1 adipocytes, indicating its potential for addressing obesity-related diseases.[4][5]

In Vivo Efficacy of this compound and Related Compounds

Direct quantitative in vivo efficacy data for purified this compound or its glycosides is limited in the currently available literature. However, studies on extracts from Paris polyphylla, a plant rich in this compound and diosgenin glycosides, and on isolated diosgenin glycosides provide valuable insights into the potential in vivo activity.

Anticancer Activity of Related Steroidal Saponins

A study on the in vivo anticancer activity of steroidal saponins from Paris polyphylla in a murine model of lung adenocarcinoma demonstrated significant tumor growth inhibition by a diosgenin glycoside, a compound structurally related to this compound glycosides.

Table 2: In Vivo Anticancer Efficacy of a Diosgenin Glycoside from Paris polyphylla

Treatment GroupAnimal ModelTumor ModelAdministration RouteDose (mg/kg)Tumor Growth Inhibition (%)Reference
Diosgenin Glycoside (Compound 1)T739 inbred miceLA795 lung adenocarcinomaOral10029.44[6]
DiosgeninT739 inbred miceLA795 lung adenocarcinomaOral20033.94[6]
Cyclophosphamide (Positive Control)T739 inbred miceLA795 lung adenocarcinomaIntraperitoneal2056.09[6]

Interestingly, in vitro studies within the same report indicated that diosgenin saponins exhibited stronger cytotoxicity against the LA795 cell line compared to this compound saponins, suggesting that the in vivo efficacy of this compound derivatives may differ.[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound steroidal saponins for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with this compound derivatives A->B C Add MTT solution and incubate B->C D Dissolve formazan crystals C->D E Measure absorbance D->E F Calculate IC50 values E->F

MTT Assay Workflow for determining in vitro cytotoxicity.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., LA795 lung adenocarcinoma) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Animals are randomly assigned to treatment and control groups. The investigational compound (e.g., a steroidal saponin) is administered orally or via another appropriate route for a defined period.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, animals are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor weight in the treatment group to the control group.

Xenograft_Model_Workflow cluster_workflow In Vivo Xenograft Model Workflow A Implant cancer cells into mice B Allow tumor to establish A->B C Administer this compound or control B->C D Monitor tumor growth C->D E Excise and weigh tumors at endpoint D->E F Calculate tumor growth inhibition E->F

Workflow for evaluating in vivo anticancer efficacy using a xenograft model.

Signaling Pathways

This compound and its derivatives have been implicated in the modulation of key signaling pathways involved in cancer cell survival and proliferation. One of the proposed mechanisms of action for steroidal saponins is the induction of apoptosis.

Apoptosis_Signaling_Pathway cluster_pathway Proposed Apoptotic Signaling Pathway for Steroidal Saponins This compound This compound Glycosides Mitochondria Mitochondria This compound->Mitochondria Induces mitochondrial dysfunction Caspase9 Caspase-9 Mitochondria->Caspase9 Release of pro-apoptotic factors Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution of apoptosis

Simplified diagram of the intrinsic apoptosis pathway potentially activated by this compound glycosides.

Conclusion

The available preclinical data indicates that this compound and its steroidal glycoside derivatives are promising anticancer agents, demonstrating significant cytotoxicity against various cancer cell lines in vitro. The mechanism of action appears to involve the induction of apoptosis. While direct and quantitative in vivo efficacy data for purified this compound is currently lacking, studies on related compounds from Paris polyphylla suggest a potential for in vivo tumor growth inhibition. Further in vivo studies are warranted to fully elucidate the therapeutic potential, pharmacokinetic profile, and safety of this compound and its derivatives. The anti-inflammatory and anti-lipidemic properties of these compounds also merit further investigation.

References

A Head-to-Head Comparison of Pennogenin and Other Steroidal Saponins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Steroidal saponins are a diverse class of naturally occurring glycosides found in numerous plant species.[1] They consist of a steroidal aglycone core (sapogenin) linked to one or more sugar chains.[1] These compounds have garnered significant attention in the scientific community for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[2][3] Pennogenin, a spirostanol sapogenin, and its glycosides are prominent members of this family, primarily isolated from plants of the Paris genus.[4][5] Recent studies have highlighted their potent biological activities, particularly their ability to induce apoptosis in cancer cells and modulate key signaling pathways.[4][6]

This guide provides an objective, data-driven comparison of this compound and its glycosides with other well-researched steroidal saponins, such as Dioscin, Hecogenin, Sarsasapogenin, and Smilagenin. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols to facilitate further investigation.

Section 1: Anticancer and Cytotoxic Activity

One of the most extensively studied properties of steroidal saponins is their cytotoxicity toward various cancer cell lines.[7] The primary mechanism involves the induction of programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]

This compound glycosides have demonstrated potent, dose-dependent inhibition of cancer cell proliferation.[4] Studies on human cervical adenocarcinoma (HeLa) cells, for instance, show strong cytotoxic effects with low micromolar efficacy.[4] This activity is often attributed to the induction of apoptosis, characterized by the activation of caspases and modulation of the Bcl-2 family of proteins.[6][10] Furthermore, this compound has been shown to suppress cell growth by downregulating the PI3K/AKT/mTOR signaling pathway, a critical controller of cell proliferation and survival that is often deregulated in cancer.[6]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound glycosides and other selected steroidal saponins against various cancer cell lines. This data allows for a quantitative comparison of their cytotoxic potential.

Compound/SaponinCell LineIC50 ValueExposure Time (hours)Reference
Pennogenyl Saponin 1 (PS 1) HeLa (Cervical Cancer)1.11 ± 0.04 µg/mL24[4][10]
Pennogenyl Saponin 2 (PS 2) HeLa (Cervical Cancer)0.87 ± 0.05 µg/mL24[4][10]
This compound HCT-116 (Colon Cancer)~5-10 µM (Significant growth reduction)Not specified[6]
Dioscin Various CancersBroad-spectrum activityNot specified[11][12]
Hecogenin Acetate Various CancersModulates reactive species, induces cell cycle arrestNot specified[12]
Sarsasapogenin HepG2 (Liver Cancer)Induces apoptosisNot specified[13]
Smilagenin SH-SY5Y (Neuroblastoma)IC50 = 43.29 ± 1.38 µg/mL (AChE Inhibition)Not specified[14]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and compound purity across different studies.

Key Signaling Pathways in Anticancer Activity

This compound-Induced Apoptosis: this compound and its glycosides trigger apoptosis through a dual mechanism. They activate the extrinsic pathway via death receptors, leading to the activation of caspase-8, and the intrinsic pathway by increasing reactive oxygen species (ROS) production, altering the Bax/Bcl-2 ratio, disrupting the mitochondrial membrane potential, and subsequently activating caspase-9 and caspase-3.[4][6][8]

Pennogenin_Apoptosis_Pathway This compound This compound Glycosides DeathReceptors Death Receptors This compound->DeathReceptors Activates ROS ROS ↑ This compound->ROS Induces Bax Bax ↑ This compound->Bax Bcl2 Bcl-2 ↓ This compound->Bcl2 Caspase8 Caspase-8 DeathReceptors->Caspase8 Activates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes ROS->Mitochondria Bax->Mitochondria Bcl2->Mitochondria Inhibits

This compound-induced extrinsic and intrinsic apoptosis pathways.[4][6][8]

PI3K/Akt/mTOR Pathway Inhibition: Several steroidal saponins, including this compound and Dioscin, exert their anti-proliferative effects by inhibiting the PI3K/Akt/mTOR pathway.[6][11] This signaling cascade is a central regulator of cell growth, and its suppression leads to cell cycle arrest and reduced proliferation.

PI3K_Akt_Pathway_Inhibition Saponins This compound, Dioscin PI3K PI3K Saponins->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes

Inhibition of the PI3K/Akt/mTOR growth pathway by steroidal saponins.[6][11]
Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay) [10] This protocol determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Culture cells (e.g., HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the steroidal saponin (e.g., 0.1 to 50 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Analysis by Flow Cytometry [10] This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the saponin at desired concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes in the dark at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Apoptotic Proteins [10] This technique detects changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk for 1 hour, then incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Section 2: Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases.[3] Steroidal saponins have demonstrated significant anti-inflammatory properties, often by modulating the production of inflammatory mediators.[3][15][16]

Hecogenin, for example, exerts anti-inflammatory effects by suppressing pro-inflammatory cytokines and reducing superoxide production.[15][16] Sarsasapogenin has been shown to inhibit the NF-κB pathway, a central regulator of the inflammatory response.[13] Dioscin also possesses anti-inflammatory and antioxidant effects, showing promise in treating conditions like arthritis.[17] While this compound's anti-inflammatory profile is less detailed in current literature compared to its anticancer effects, related compounds from Paris polyphylla are known for their anti-inflammatory activities, suggesting a promising area for future research.[18]

Comparative Anti-inflammatory Data
Compound/SaponinModelKey EffectMechanismReference
Hecogenin In vitro/In vivoSuppresses cytokines, reduces superoxide productionMediates cytokine, cell, and environment[15][16]
Dioscin In vitro/In vivoReduces inflammation, combats free radicalsAntioxidant pathways[11][17]
Sarsasapogenin In vitroSuppresses osteoclastogenesisInhibits NF-κB and JNK/MAPK signaling[13]
Smilagenin In vitroReverses free radical neurotoxicityNeurotrophic factor inducer[19][20]
Key Signaling Pathways in Anti-inflammatory Activity

NF-κB Pathway Inhibition: The NF-κB pathway is a critical target for anti-inflammatory agents. Sarsasapogenin has been shown to inhibit this pathway, preventing the transcription of genes for pro-inflammatory cytokines.

NFkB_Pathway_Inhibition cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK Activates Sarsasapogenin Sarsasapogenin Sarsasapogenin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Transcription->Cytokines

Inhibition of the NF-κB inflammatory pathway by Sarsasapogenin.[13]
Experimental Protocols

Protocol 4: Measurement of Inflammatory Cytokines (ELISA) [21] This protocol quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate. Stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test saponin for a set time (e.g., 18-24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-1β, IL-6).

  • Standard Curve: Prepare a standard curve using the provided recombinant cytokine standards.

  • Measurement: Add samples and standards to the antibody-coated plate, followed by detection antibody and substrate. Measure the absorbance using a microplate reader.

  • Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Section 3: Metabolic Regulation and Neuroprotection

Beyond cancer and inflammation, steroidal saponins exhibit a range of other important biological activities.

Metabolic Regulation: A glycoside of this compound (P3C) has been shown to improve glucose metabolism in insulin-resistant hepatocytes.[22] It enhances insulin sensitivity and glucose uptake by activating the IRS/PI3K/Akt signaling pathway.[22][23] P3C also reduces lipid accumulation in adipocytes by downregulating adipogenic genes and enhancing mitochondrial oxidative capacity, suggesting its potential as a therapeutic agent for obesity-related disorders.[18][24][25]

Neuroprotection: Smilagenin and Sarsasapogenin have shown neuroprotective properties.[19][26] Smilagenin acts as a neurotrophic factor inducer, reversing free radical neurotoxicity and potentially offering benefits in models of Alzheimer's and Parkinson's disease.[19][20] Sarsasapogenin has also been investigated for its memory-improving and anti-depressant activities.[26][27]

Key Signaling Pathways in Metabolic Regulation

IRS/PI3K/Akt Pathway in Glucose Metabolism: this compound 3-O-β-chacotrioside (P3C) activates this key insulin signaling pathway, leading to improved glucose uptake and utilization.

Glucose_Metabolism_Pathway P3C This compound Glycoside (P3C) IRS IRS P3C->IRS Activates InsulinReceptor Insulin Receptor InsulinReceptor->IRS Activates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Glycogen Glycogen Synthesis ↑ Akt->Glycogen Gluconeo Gluconeogenesis ↓ Akt->Gluconeo

Activation of the IRS/PI3K/Akt pathway by this compound glycoside (P3C).[22]

Conclusion

This compound and its glycosides represent a potent class of steroidal saponins with significant therapeutic potential, particularly in oncology and metabolic diseases. Head-to-head comparisons reveal that while many steroidal saponins share common mechanisms like apoptosis induction, this compound stands out for its well-documented activity on the PI3K/Akt/mTOR and IRS/PI3K/Akt signaling pathways. Its dual action of inducing cancer cell death while simultaneously improving metabolic parameters in non-cancerous cells is a unique and compelling feature.

While saponins like Dioscin and Hecogenin have a broad, established profile of activities, and Sarsasapogenin shows promise in inflammation and neuroprotection, this compound's specific molecular targets are becoming increasingly clear. This makes it a highly attractive candidate for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to further elucidate the mechanisms and therapeutic applications of this promising natural compound.

References

Pennogenin: A Comparative Guide to its Chemical Properties and Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical and biological properties of Pennogenin, a naturally occurring steroidal sapogenin. Its performance as a reactive oxygen species (ROS) inhibitor and a modulator of glucose metabolism is objectively compared with other relevant alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Chemical Properties: A Comparative Overview

This compound belongs to the spirostanol class of steroids. Its chemical structure and properties are compared with Diosgenin, a structurally similar sapogenin, and Metformin, a widely used synthetic drug for type 2 diabetes.

PropertyThis compoundDiosgenin[1]Metformin
Chemical Formula C₂₇H₄₂O₄C₂₇H₄₂O₃C₄H₁₁N₅
Molecular Weight 430.62 g/mol 414.63 g/mol 129.16 g/mol
Class Steroidal SapogeninSteroidal SapogeninBiguanide
Source Trillium govanianum, Paris polyphyllaDioscorea species (Wild Yam)Synthetic
Structure Spirostanol with hydroxyl groups at C-3 and C-17Spirostanol with a hydroxyl group at C-3 and a double bond at C-5Non-steroidal biguanide

Biological Function I: Reactive Oxygen Species (ROS) Inhibition

This compound has demonstrated significant in vitro activity as an inhibitor of reactive oxygen species (ROS), which are implicated in various pathological conditions. This section compares its antioxidant potential with other well-known antioxidants.

Comparative Antioxidant Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

CompoundIC₅₀ (DPPH Assay)Reference
This compound5.0 µg/mLShafiq Ur Rahman, et al. (2016)
Diosgenin46.14 µg/mL[2]Suriya P., et al. (2018)[2]
Metformin498.0 µg/mL[3][4]Al-Hasnawi, S. M., et al. (2023)[3][4]
Quercetin19.17 µg/mL[5]Marbaniang, C., et al. (2021)[5]
Trolox~29.5 µg/mL (converted from µM)Various Sources
N-acetylcysteine (NAC)Not typically measured by DPPH assay; acts as a precursor to glutathione.Ezeriņa D., et al. (2018)[6][7]
Experimental Protocol: Cellular ROS Assay using DCFH-DA

This protocol outlines a common method for measuring intracellular ROS levels.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS.[8][9]

Materials:

  • Cells of interest (e.g., adherent or suspension)

  • 24-well or 96-well plates

  • DCFH-DA (stock solution in DMSO)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with this compound or comparator compounds at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Staining:

    • Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.

    • Incubate the cells with DCFH-DA working solution (typically 10-25 µM in PBS or serum-free medium) for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess dye.

  • Measurement:

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

Experimental Workflow

experimental_workflow_ros cluster_prep Cell Preparation cluster_assay ROS Assay cluster_analysis Data Analysis cell_seeding Seed Cells treatment Treat with Compounds cell_seeding->treatment staining Stain with DCFH-DA treatment->staining washing Wash Cells staining->washing measurement Measure Fluorescence washing->measurement analysis Calculate IC50 measurement->analysis

Caption: Workflow for Cellular ROS Inhibition Assay.

Biological Function II: Improvement of Glucose Metabolism

The glycoside of this compound, this compound 3-O-β-chacotrioside (P3C), has been shown to improve glucose metabolism, a key therapeutic target in metabolic diseases like type 2 diabetes. Its mechanism of action is compared with Diosgenin and Metformin.

Mechanism of Action in Glucose Metabolism
CompoundPrimary Target/MechanismKey Signaling Pathway(s)
This compound (as P3C) Enhances insulin sensitivity and glucose uptake.Activates IRS/PI3K/Akt pathway .
Diosgenin Improves insulin sensitivity and glucose uptake.Modulates PI3K/Akt signaling pathway .[10][11][12][13][14]
Metformin Reduces hepatic glucose production and increases insulin sensitivity.Primarily activates AMP-activated protein kinase (AMPK) ; also acts via AMPK-independent pathways.[15][16][17][18]
Signaling Pathway: this compound (P3C) and Diosgenin in Insulin Signaling

Both this compound (as P3C) and Diosgenin appear to exert their effects on glucose metabolism through the canonical insulin signaling pathway.

insulin_signaling_pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake This compound This compound (P3C) / Diosgenin This compound->IRS Enhances Activation

Caption: this compound (P3C) and Diosgenin enhance the IRS/PI3K/Akt pathway.

Signaling Pathway: Metformin in Glucose Metabolism

Metformin's primary mechanism involves the activation of AMPK, which leads to a cascade of downstream effects that collectively improve glucose homeostasis.

metformin_signaling_pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP_ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake

Caption: Metformin's primary mechanism of action via AMPK activation.

Experimental Protocol: Western Blot Analysis of IRS/PI3K/Akt Pathway

This protocol details the steps to analyze the phosphorylation status of key proteins in the insulin signaling pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of signaling proteins like IRS-1, PI3K, and Akt.[19][20][21][22]

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for IRS-1, PI3K, Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-Akt) to normalize for protein loading.

Summary and Conclusion

This compound demonstrates promising biological activities as a potent ROS inhibitor and a modulator of glucose metabolism. Its antioxidant activity, based on available in vitro data, appears to be more potent than the structurally similar Diosgenin and the widely used drug Metformin. The glycoside of this compound, P3C, enhances insulin signaling through the IRS/PI3K/Akt pathway, a mechanism shared with Diosgenin, though distinct from the primary AMPK-mediated action of Metformin.

Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. The experimental protocols provided in this guide offer a foundation for researchers to build upon in their investigation of this and other natural compounds.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Pennogenin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, operational, and disposal protocols for handling Pennogenin in a laboratory setting. Adherence to these procedures is critical to ensure the safety of researchers, scientists, and drug development professionals while maintaining a secure research environment.

Hazard Identification and Classification

This compound is a bioactive compound that requires careful handling due to its potential health and environmental hazards.[1][2] The primary documented hazards include acute oral toxicity and significant aquatic toxicity.[3] The chemical, physical, and toxicological properties have not been fully investigated, warranting a cautious approach.[3][4]

Hazard Summary Table

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[3]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[3]
Potential Endocrine Disruptor-Identified as a potential endocrine disrupting compound.[5]

Required Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.[6] All PPE should be inspected for integrity before each use.[6][7]

PPE Requirements Table

Equipment/MeasureSpecificationPurposeSource
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).[6][7]To prevent skin contact.[3]
Eye/Face Protection Safety goggles with side-shields or a face shield.To protect eyes from splashes and dust.[3][6]
Skin & Body Protection Impervious clothing, such as a fully-buttoned laboratory coat, long-sleeved shirt, and long pants.[3][6]To protect skin and clothing from contamination.[3]
Respiratory Protection A NIOSH-approved respirator is necessary if dust or aerosols are generated.[6] Work should be conducted in an area with appropriate exhaust ventilation.[3][4]To prevent inhalation of dust or vapors.[3]
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. A safety shower and eye wash station must be accessible.[3][4]To prevent ingestion and secondary contamination.[3]

Operational Plan: Safe Handling Workflow

A systematic workflow is crucial for safely managing this compound from receipt to disposal. The following diagram outlines the key steps in the handling process.

G cluster_prep Preparation cluster_handle Handling cluster_use Use & Post-Use cluster_dispose Disposal prep 1. Conduct Risk Assessment & Review SDS ppe 2. Don Appropriate PPE prep->ppe setup 3. Prepare Ventilated Workspace (e.g., Fume Hood) ppe->setup weigh 4. Weigh/Handle Compound (Avoid generating dust) setup->weigh Proceed to handling exp 5. Perform Experiment weigh->exp Use in experiment decon 6. Decontaminate Surfaces & Equipment (e.g., with alcohol) exp->decon After experiment waste 7. Segregate & Dispose of Waste in Approved Hazardous Waste Container decon->waste remove_ppe 8. Doff PPE & Wash Hands waste->remove_ppe

Caption: Operational workflow for handling this compound.

Procedural Steps:

  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[3] Work should be performed in a well-ventilated area or a chemical fume hood.[3][4] Ensure all required PPE is correctly donned.

  • Handling : Avoid the formation of dust and aerosols.[3][4] When weighing or transferring the substance, use techniques that minimize airborne particles.

  • Storage : Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[3][4] Recommended storage is at -20°C for powder or -80°C when in solvent.[3]

  • Decontamination : After use, decontaminate all surfaces and equipment by scrubbing with alcohol.[3][4]

Emergency and Disposal Plans

Immediate and appropriate action is required in the event of an exposure or spill. All waste must be treated as hazardous.

Emergency Response Workflow

G cluster_spill Accidental Release cluster_exposure Personal Exposure start Incident Occurs spill_node Spill Detected start->spill_node exposure_node Type of Exposure? start->exposure_node spill_instruct 1. Evacuate personnel to safe areas. 2. Ensure adequate ventilation. 3. Prevent leakage into drains/waterways. 4. Absorb with inert material (e.g., diatomite). 5. Collect and place in waste container for disposal. spill_node->spill_instruct Action skin Skin Contact exposure_node->skin eye Eye Contact exposure_node->eye swallowed Ingestion exposure_node->swallowed inhaled Inhalation exposure_node->inhaled skin_instruct Rinse skin thoroughly with water. Remove contaminated clothing. Call a physician. skin->skin_instruct eye_instruct Flush eyes immediately with large amounts of water (use eye-wash station). Remove contact lenses. Call a physician promptly. eye->eye_instruct swallowed_instruct IF SWALLOWED: Call a POISON CENTER or physician. Rinse mouth with water. DO NOT induce vomiting. swallowed->swallowed_instruct inhaled_instruct Relocate to fresh air. If breathing is difficult, give CPR (avoid mouth-to-mouth). Call a physician. inhaled->inhaled_instruct

Caption: Emergency response plan for this compound incidents.

First Aid Procedures Summary

Exposure RouteFirst Aid MeasureSource
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[3][4]
Eye Contact Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician.[3][4]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician if you feel unwell.[3][4]
Inhalation Immediately relocate the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation.[3][4]

Disposal Plan

Proper disposal is critical to prevent environmental contamination due to this compound's high aquatic toxicity.[3]

  • Product Waste : Dispose of the substance and any contaminated solutions in accordance with all applicable federal, state, and local regulations at an approved waste disposal plant.[3][4] Do not allow the product to enter drains or water courses.[3]

  • Contaminated Packaging & Materials : All contaminated materials, including PPE (gloves, lab coats), absorbent materials from spills, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8] Dispose of these materials according to institutional and local environmental regulations.[3][4]

References

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